molecular formula C8H17NO2 B15545815 (S)-2-Amino-3,3-dimethylbutanoic acid-d6

(S)-2-Amino-3,3-dimethylbutanoic acid-d6

Número de catálogo: B15545815
Peso molecular: 165.26 g/mol
Clave InChI: IXSYUULNYWPWNY-GINCMOLYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S)-2-Amino-3,3-dimethylbutanoic acid-d6 is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 165.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H17NO2

Peso molecular

165.26 g/mol

Nombre IUPAC

(2S)-2-[bis(trideuteriomethyl)amino]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C8H17NO2/c1-8(2,3)6(7(10)11)9(4)5/h6H,1-5H3,(H,10,11)/t6-/m1/s1/i4D3,5D3

Clave InChI

IXSYUULNYWPWNY-GINCMOLYSA-N

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to (S)-2-Amino-3,3-dimethylbutanoic acid-d6 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-2-Amino-3,3-dimethylbutanoic acid-d6, a deuterated, stable isotope-labeled non-canonical amino acid. This document details its physicochemical properties, its primary application as an internal standard in quantitative mass spectrometry, and provides an exemplary experimental protocol for its use.

Core Concepts and Applications

This compound is the deuterated form of (S)-2-Amino-3,3-dimethylbutanoic acid, a synthetic amino acid analogue of leucine, also known as L-tert-leucine. The incorporation of six deuterium (B1214612) atoms (d6) into the molecule renders it heavier than its natural counterpart. This mass difference is the cornerstone of its utility in highly sensitive analytical techniques.

The primary application of this compound is as an internal standard in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] In fields such as metabolomics, proteomics, and pharmacokinetic studies, precise quantification of endogenous molecules is critical.[2][] Stable isotope-labeled internal standards are considered the gold standard for such analyses because they exhibit nearly identical chemical and physical behavior to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer.[1] This chemical similarity allows for the correction of variability that can be introduced during the experimental workflow, leading to more accurate and reproducible results.[4]

Physicochemical Properties

The following tables summarize the key quantitative data for this compound and its non-deuterated parent compound.

Table 1: Properties of this compound

PropertyValueSource
Chemical Formula C₈H₁₁D₆NO₂[5]
Molecular Weight 165.26 g/mol [5]
Isotopic Purity Not specified by most suppliers; typically >98% for deuterated standards.General knowledge
Appearance White to off-white solid[2]

Table 2: Properties of (S)-2-Amino-3,3-dimethylbutanoic acid (Non-deuterated)

PropertyValueSource
CAS Number 20859-02-3[6][7][8][9]
Chemical Formula C₆H₁₃NO₂[6]
Molecular Weight 131.17 g/mol [6]
Solubility H₂O: 50 mg/mL (381.18 mM; requires sonication); 10 mM in DMSO[9]
Appearance White to off-white solid[10]

Experimental Protocols: Quantitative Analysis of Amino Acids using a Deuterated Internal Standard

This section outlines a detailed methodology for the quantification of an analogous non-canonical amino acid in a biological matrix (e.g., plasma) using this compound as an internal standard via LC-MS/MS. This protocol is adapted from established methods for amino acid analysis.[4][11]

Materials and Reagents
  • (S)-2-Amino-3,3-dimethylbutanoic acid (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Sample Preparation
  • Standard Stock Solutions: Prepare stock solutions of the analyte and the internal standard (IS) in a suitable solvent (e.g., 1 mg/mL in 50:50 ethanol:water).[11]

  • Working Standard Solutions: Serially dilute the analyte stock solution to create a series of calibration standards at different concentrations.[11]

  • Internal Standard Spiking Solution: Prepare a working solution of the IS at a fixed concentration.

  • Sample Precipitation: To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the IS at the fixed concentration. This step serves to precipitate proteins.[12]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for amino acid analysis.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient elution should be optimized to achieve good separation of the analyte from other matrix components.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both the analyte and the IS need to be determined by direct infusion of the individual standards.

    • Data Analysis: The concentration of the analyte in the sample is determined by calculating the peak area ratio of the analyte to the IS and comparing this ratio to the calibration curve generated from the standard samples.

Visualized Workflows

The following diagrams, created using Graphviz, illustrate the key workflows involving this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) start->spike precipitate Protein Precipitation (e.g., with Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter Filter reconstitute->filter lcms LC-MS/MS Analysis filter->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Peak Area Ratio vs. Calibration Curve) data->quant

Experimental workflow for quantitative analysis.

The diagram above illustrates the typical experimental workflow for using this compound as an internal standard for the quantification of an analogous analyte in a biological sample.

logic_diagram cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_correction Correction & Quantification analyte (S)-2-Amino-3,3-dimethylbutanoic acid sample_prep Sample Preparation analyte->sample_prep is This compound is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_ionization MS Ionization lc_separation->ms_ionization correction Correction for Variability ms_ionization->correction Signal Ratio quantification Accurate Quantification correction->quantification

Logical relationship for internal standard-based quantification.

This diagram illustrates the logical principle of using a stable isotope-labeled internal standard. Both the analyte and the internal standard are subjected to the same experimental conditions. By measuring the ratio of their signals in the mass spectrometer, any variations introduced during the process can be normalized, leading to accurate quantification.

References

An In-depth Technical Guide to (S)-2-Amino-3,3-dimethylbutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-2-Amino-3,3-dimethylbutanoic acid-d6, a deuterated analog of L-tert-leucine. This stable isotope-labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. Its structural similarity to leucine (B10760876) allows it to be used as a tracer in pathways central to cell growth and metabolism.

Chemical Structure and Properties

This compound is an isotopologue of L-tert-leucine where six hydrogen atoms on the two methyl groups of the tert-butyl moiety have been replaced with deuterium. This substitution results in a mass shift that is readily detectable by mass spectrometry, without significantly altering the chemical properties of the molecule.

Below is a graphical representation of the molecular structure.

Caption: Molecular graph of this compound.

Physicochemical Data

The key properties of the deuterated compound and its non-deuterated parent are summarized below for comparison.

Property(S)-2-Amino-3,3-dimethylbutanoic acid (L-tert-Leucine)This compound
CAS Number 20859-02-3[1][2][3]Not available
Molecular Formula C₆H₁₃NO₂[1][2][3]C₆H₇D₆NO₂
Molecular Weight 131.17 g/mol [2][3]137.21 g/mol
Canonical SMILES CC(C)(C)--INVALID-LINK--C(O)=O[1]C([2H])([2H])([2H])C(C(--INVALID-LINK--N)C([2H])([2H])[2H])(C)C
Spectroscopic Data (Reference)

Table 1: Reference ¹³C NMR Data for L-tert-Leucine (Solvent: D₂O)

Carbon AtomChemical Shift (ppm)
C=O (Carboxyl)~176
Cα (Alpha-carbon)~60-65
C (Tertiary)~33-35
CH₃ (Methyl)~26-28
Note: Data is estimated based on typical values for amino acids and spectral data for DL-tert-Leucine.[4]

Table 2: Reference Mass Spectrometry Data for L-tert-Leucine (Method: Electrospray Ionization, Positive Mode)

m/z Value (Predicted)Ion
132.10[M+H]⁺
115.08[M+H - NH₃]⁺
86.09[M+H - COOH]⁺ (immonium ion)
Note: Fragmentation patterns can vary based on instrumentation and conditions. For the d6 variant, the immonium ion would be expected at m/z 92.13.

Biological Role and Applications

As a derivative of leucine, (S)-2-Amino-3,3-dimethylbutanoic acid is involved in key metabolic processes. Leucine is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of protein synthesis, cell growth, and proliferation.[5][6][7]

The deuterated form is primarily used as a tracer in:

  • Metabolic Flux Analysis: To track the incorporation of the amino acid into proteins and other metabolites.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of drugs that are amino acid analogues.

  • Quantitative Proteomics: As an internal standard in stable isotope dilution mass spectrometry for the precise quantification of its non-deuterated counterpart in biological samples.[8]

The diagram below illustrates the central role of Leucine in activating the mTORC1 signaling pathway, a key process in which its deuterated analog is used as a tracer.

Leucine (S)-2-Amino-3,3-dimethylbutanoic acid (Leucine Analogue) mTORC1 mTORC1 (Active) Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits (via Phosphorylation) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Inhibits

Caption: Simplified Leucine-mTORC1 signaling pathway.

Experimental Protocols

General Synthesis Protocol: H/D Exchange

A common method for preparing deuterated amino acids is through catalytic hydrogen-deuterium exchange.[9][10]

Objective: To replace the C-H protons on the methyl groups of L-tert-leucine with deuterium.

Materials:

  • (S)-2-Amino-3,3-dimethylbutanoic acid (L-tert-leucine)

  • Platinum on carbon (Pt/C, 5 wt%)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • High-pressure reactor with an inert liner (e.g., Teflon)

  • Celite or a 0.22 µm filter

  • Rotary evaporator

Procedure:

  • Combine L-tert-leucine (1.0 g), Pt/C catalyst (e.g., 0.3 g), and D₂O (40 mL) in the high-pressure reactor.

  • Seal the reactor and heat the mixture to 180-200 °C with continuous stirring for 24-48 hours. The elevated temperature facilitates the exchange reaction.

  • After the reaction period, cool the reactor to room temperature.

  • Remove the Pt/C catalyst by filtration through a pad of Celite or a 0.22 µm syringe filter.

  • Wash the catalyst/filter with a small amount of D₂O to ensure complete recovery of the product.

  • Combine the filtrates and remove the D₂O solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude deuterated product. Purity can be assessed by NMR and MS. Further purification can be achieved by recrystallization if necessary.

Quantification in Biological Matrix via LC-MS/MS

This protocol outlines a general workflow for using this compound as an internal standard for the quantification of the endogenous compound in a plasma sample.[11][12][13]

Objective: To accurately measure the concentration of L-tert-leucine in plasma.

Materials:

  • Plasma sample

  • This compound (Internal Standard, IS) stock solution of known concentration

  • Acetonitrile (ACN) containing 0.1% formic acid (Protein Precipitation Solution)

  • LC-MS/MS system with an ESI source

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 50 µL of plasma.

    • Spike with 10 µL of the IS solution (e.g., 1 µM).

    • Add 200 µL of ice-cold Protein Precipitation Solution (ACN with 0.1% FA).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to an LC vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase C18 column with a gradient elution, for example, from 5% to 95% ACN in water (both with 0.1% formic acid) over several minutes to separate the analyte from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte (L-tert-leucine): Q1: 132.1 -> Q3: 86.1

      • Internal Standard (d6): Q1: 138.1 -> Q3: 92.1

  • Quantification:

    • Generate a calibration curve using known concentrations of the non-deuterated analyte spiked with a constant concentration of the IS.

    • Calculate the peak area ratio (Analyte/IS) for each calibrator and sample.

    • Determine the concentration of the analyte in the samples by interpolating their peak area ratios against the calibration curve.

The following diagram outlines the general workflow for this quantitative analysis.

Start Plasma Sample Spike Spike with d6-Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Quant Data Analysis & Quantification LCMS->Quant

Caption: Workflow for quantification using a stable isotope internal standard.

References

Physical and chemical properties of (S)-2-Amino-3,3-dimethylbutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3,3-dimethylbutanoic acid-d6, a deuterated analog of the non-proteinogenic amino acid L-tert-leucine, serves as a valuable tool in various scientific disciplines, particularly in drug discovery and metabolic research. Its resistance to metabolic degradation at the labeled positions makes it an ideal internal standard for mass spectrometry-based quantitative analysis and a tracer for metabolic flux studies. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside inferred experimental protocols for its use and analysis.

Introduction

(S)-2-Amino-3,3-dimethylbutanoic acid, also known as L-tert-leucine, is a chiral, non-proteinogenic α-amino acid. Its deuterated isotopologue, this compound, incorporates six deuterium (B1214612) atoms. This isotopic labeling provides a significant mass shift, making it readily distinguishable from its unlabeled counterpart by mass spectrometry without altering its fundamental chemical properties. This characteristic is pivotal for its application as an internal standard in pharmacokinetic studies and as a tracer in metabolic research to elucidate biochemical pathways. The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can also impart altered metabolic stability, a phenomenon known as the kinetic isotope effect, which is of significant interest in drug development.[1]

Physicochemical Properties

Table 1: Physical and Chemical Properties

PropertyThis compound(S)-2-Amino-3,3-dimethylbutanoic acid (non-deuterated)
Molecular Formula C₈H₁₁D₆NO₂C₆H₁₃NO₂[2][3][4]
Molecular Weight 165.26 g/mol [5]131.17 g/mol [2][3]
Appearance White to off-white solid (inferred)White to off-white solid[2]
Melting Point Not available>300 °C[6]
Boiling Point Not available217.7 ± 23.0 °C (Predicted)[7]
Solubility Not availableWater: 50 mg/mL (requires sonication)[2]; 1 M HCl: 50 mg/mL[8]; DMSO: 10 mM[9]
pKa Not available2.39 (Predicted)[6]
Storage Store at -20°C for long-term stability (inferred from non-deuterated form)Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[2]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly published. However, based on general methods for the deuteration and analysis of amino acids, the following workflows can be proposed.

Synthesis

The synthesis of deuterated amino acids can be achieved through various methods, including catalytic exchange reactions or enzymatic synthesis.

A plausible synthetic route for this compound could involve the asymmetric synthesis from a deuterated precursor. For instance, an enzymatic transamination of a deuterated keto-acid precursor, trimethylpyruvate-d6, using a branched-chain aminotransferase (BCAT) could yield the desired product with high stereoselectivity.[9]

Synthesis_Workflow cluster_synthesis Proposed Synthesis Workflow precursor Trimethylpyruvate-d6 reaction Enzymatic Transamination precursor->reaction enzyme Branched-Chain Aminotransferase (BCAT) + Amino Donor (e.g., L-glutamate-d5) enzyme->reaction product (S)-2-Amino-3,3-dimethylbutanoic acid-d6 reaction->product

Caption: Proposed enzymatic synthesis workflow for this compound.

Purification

Purification of the final product would likely involve standard techniques for amino acid purification.

Purification_Workflow cluster_purification General Purification Workflow crude Crude Reaction Mixture filtration Filtration to remove enzyme crude->filtration ion_exchange Ion-Exchange Chromatography filtration->ion_exchange crystallization Crystallization ion_exchange->crystallization pure_product Pure (S)-2-Amino-3,3-dimethylbutanoic acid-d6 crystallization->pure_product

Caption: A general workflow for the purification of amino acids.

Analytical Methods

The identity, purity, and isotopic enrichment of this compound would be confirmed using a combination of analytical techniques.

3.3.1. Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight and isotopic enrichment of the deuterated compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

    • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode.

    • Observe the [M+H]⁺ ion at m/z 166.29, confirming the incorporation of six deuterium atoms.

    • Assess isotopic purity by examining the distribution of isotopic peaks.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of deuterium labeling.

  • ¹H NMR: The proton NMR spectrum is expected to be simplified compared to the non-deuterated analog due to the absence of protons at the labeled positions.

  • ²H NMR: The deuterium NMR spectrum would show signals corresponding to the deuterium atoms, confirming their presence and chemical environment.

  • ¹³C NMR: The carbon-13 NMR spectrum would show characteristic shifts for the carbon skeleton, with potential coupling to deuterium.

Analysis_Workflow cluster_analysis Analytical Workflow sample Purified Product ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Enrichment sample->ms nmr NMR Spectroscopy - Structure Confirmation - Deuterium Positions sample->nmr purity Purity Assessment (e.g., HPLC) sample->purity data Verified Data ms->data nmr->data purity->data

Caption: A typical analytical workflow for the characterization of a stable isotope-labeled compound.

Applications in Research

The primary application of this compound is as an internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices such as plasma, urine, and tissue homogenates. Its identical chemical behavior and distinct mass allow for correction of sample loss during preparation and variations in instrument response.

Furthermore, its use as a metabolic tracer can help in delineating metabolic pathways. By introducing the labeled compound into a biological system, researchers can track the incorporation of the deuterated backbone into various metabolites, providing insights into metabolic flux and enzyme kinetics.

Signaling Pathways

There is currently no specific information available in the scientific literature linking (S)-2-Amino-3,3-dimethylbutanoic acid or its deuterated form to specific signaling pathways. As a non-proteinogenic amino acid, it is not incorporated into proteins during translation and its direct role in cellular signaling is not established.

Conclusion

This compound is a crucial tool for modern biomedical and pharmaceutical research. While specific experimental data for the deuterated compound remains limited, its properties and applications can be reliably inferred from its non-deuterated analog and the general principles of stable isotope labeling. This guide provides a foundational understanding for researchers and professionals working with this and similar deuterated compounds, highlighting its utility in enhancing the precision and depth of experimental outcomes. Further research is warranted to fully characterize the physicochemical properties and to develop and publish standardized protocols for its synthesis and use.

References

Synthesis of (S)-2-Amino-3,3-dimethylbutanoic acid-d6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for (S)-2-Amino-3,3-dimethylbutanoic acid-d6, a deuterated analogue of the non-proteinogenic amino acid L-tert-leucine. The incorporation of deuterium (B1214612) at the tert-butyl group offers a valuable tool for various research applications, including metabolic tracing, pharmacokinetic studies, and as a building block in the synthesis of deuterated pharmaceuticals. This document outlines a multi-step synthesis beginning with commercially available deuterated pivalic acid and culminating in the stereoselective enzymatic amination to yield the target compound. Detailed experimental protocols, data presentation, and workflow visualizations are provided to assist researchers in the practical application of this synthesis.

Synthetic Strategy Overview

The proposed synthetic route for this compound is a four-step process designed to leverage commercially available deuterated starting materials and established, high-yield chemical transformations. The key steps are:

  • Pinacolone-d9 (B1145400) Synthesis: Conversion of pivalic acid-d9 to 3,3-dimethyl-2-butanone-d9 (pinacolone-d9).

  • Dichloropinacolone-d9 Synthesis: Chlorination of pinacolone-d9 to 1,1-dichloro-3,3-dimethyl-2-butanone-d9.

  • Trimethylpyruvic acid-d9 Synthesis: Hydrolysis of 1,1-dichloro-3,3-dimethyl-2-butanone-d9 to trimethylpyruvic acid-d9.

  • Enzymatic Amination: Stereoselective reductive amination of trimethylpyruvic acid-d9 to this compound.

This strategy ensures the retention of the isotopic label throughout the synthesis and introduces the desired stereochemistry in the final enzymatic step, which is known for its high enantioselectivity.

Diagram of the Overall Synthetic Pathway

G A Pivalic Acid-d9 B Pinacolone-d9 A->B  1. CH3Li or CH3MgBr 2. Aqueous Workup C 1,1-Dichloro-3,3-dimethyl- 2-butanone-d9 B->C  Cl2, CH3OH D Trimethylpyruvic Acid-d9 C->D  H2O, Heat E (S)-2-Amino-3,3-dimethyl- butanoic acid-d6 D->E  Leucine (B10760876) Dehydrogenase, NADH, NH4+

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,3-dimethyl-2-butanone-d9 (Pinacolone-d9)

This procedure outlines a laboratory-scale synthesis of pinacolone-d9 from pivalic acid-d9 using an organolithium reagent.

Diagram of the Experimental Workflow for Pinacolone-d9 Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Pivalic Acid-d9 in dry diethyl ether B Cool to -78 °C (dry ice/acetone bath) A->B C Slowly add Methyllithium (B1224462) (2 equivalents) B->C D Stir at -78 °C for 2h, then warm to room temp. C->D E Quench with saturated aqueous NH4Cl D->E F Extract with diethyl ether E->F G Dry organic layer (MgSO4), filter, and concentrate F->G H Purify by distillation G->H

Caption: Workflow for the synthesis and purification of pinacolone-d9.

Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pivalic acid-d9 (1.0 eq) and anhydrous diethyl ether (5 mL per mmol of pivalic acid-d9). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Methyllithium: A solution of methyllithium in diethyl ether (1.6 M, 2.2 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at 0 °C.

  • Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation to afford pinacolone-d9 as a colorless liquid.

Step 2: Synthesis of 1,1-Dichloro-3,3-dimethyl-2-butanone-d9

This procedure details the dichlorination of pinacolone-d9 at the α-position.

Methodology:

  • Reaction Setup: Pinacolone-d9 (1.0 eq) is dissolved in methanol (B129727) (10 mL per mmol of pinacolone-d9) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer. The solution is cooled to 0 °C.

  • Chlorination: Chlorine gas is bubbled through the solution at a slow rate while maintaining the temperature between 0 and 5 °C. The reaction is monitored by GC-MS.

  • Workup: Upon completion, the reaction mixture is purged with nitrogen to remove excess chlorine. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield 1,1-dichloro-3,3-dimethyl-2-butanone-d9.

Step 3: Synthesis of Trimethylpyruvic Acid-d9

This protocol describes the hydrolysis of the dichloropinacolone-d9 intermediate to the corresponding α-keto acid.

Methodology:

  • Reaction Setup: A mixture of 1,1-dichloro-3,3-dimethyl-2-butanone-d9 (1.0 eq) and water (20 mL per mmol) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Hydrolysis: The mixture is heated to reflux (100 °C) and stirred vigorously for 4-6 hours. The reaction progress is monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is extracted with dichloromethane (B109758) (3 x 15 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude trimethylpyruvic acid-d9 is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 4: Enzymatic Synthesis of this compound

This final step employs a leucine dehydrogenase to stereoselectively aminate the α-keto acid.

Diagram of the Enzymatic Amination Workflow

G cluster_0 Reaction Mixture Preparation cluster_1 Enzymatic Reaction cluster_2 Product Isolation and Purification A Prepare buffer solution (e.g., Tris-HCl, pH 8.5) B Add Trimethylpyruvic Acid-d9, NADH, and NH4Cl A->B C Add Leucine Dehydrogenase (and Formate (B1220265) Dehydrogenase for cofactor regeneration) B->C D Incubate at optimal temperature (e.g., 30-37 °C) with stirring C->D E Monitor reaction progress (e.g., by HPLC) D->E F Terminate reaction (e.g., by pH adjustment or heat) E->F G Remove protein (e.g., by centrifugation/ultrafiltration) F->G H Purify by ion-exchange chromatography G->H I Crystallize and dry the final product H->I

Caption: Workflow for the enzymatic synthesis and purification of the target amino acid.

Methodology:

  • Reaction Mixture: In a temperature-controlled reactor, a solution is prepared containing trimethylpyruvic acid-d9 (e.g., 100 mM), ammonium chloride (e.g., 1 M), and NADH (e.g., 1 mM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5). For cofactor regeneration, formate dehydrogenase and sodium formate can be added.

  • Enzymatic Reaction: The reaction is initiated by the addition of leucine dehydrogenase (commercially available or prepared from a recombinant source). The mixture is incubated at the optimal temperature for the enzyme (typically 30-37 °C) with gentle stirring.

  • Reaction Monitoring: The conversion of the α-keto acid to the amino acid is monitored by HPLC analysis of aliquots taken from the reaction mixture.

  • Workup: Once the reaction is complete, the enzyme is denatured by heating or by adjusting the pH, and then removed by centrifugation or ultrafiltration.

  • Purification: The supernatant is loaded onto a cation-exchange chromatography column. The column is washed with water to remove unreacted starting material and salts. The desired amino acid is then eluted with a dilute ammonia (B1221849) solution.

  • Isolation: The fractions containing the pure product are pooled, and the solvent is removed under reduced pressure. The resulting solid is washed with a cold solvent (e.g., ethanol (B145695) or isopropanol) and dried under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Reaction Yields

StepProductStarting MaterialEstimated Yield (%)
1Pinacolone-d9Pivalic Acid-d970-80
21,1-Dichloro-3,3-dimethyl-2-butanone-d9Pinacolone-d985-95
3Trimethylpyruvic Acid-d91,1-Dichloro-3,3-dimethyl-2-butanone-d980-90
4This compoundTrimethylpyruvic Acid-d9>95 (conversion)

Table 2: Purity and Isotopic Enrichment

CompoundExpected Purity (%)Expected Isotopic Enrichment (D atom %)Analytical Method
Pivalic Acid-d9>98>98NMR, MS
Pinacolone-d9>98 (after distillation)>98GC-MS, NMR
1,1-Dichloro-3,3-dimethyl-2-butanone-d9>97 (after distillation)>98GC-MS, NMR
Trimethylpyruvic Acid-d9>99 (after recrystallization)>98LC-MS, NMR
This compound>99 (after chromatography)>98LC-MS, NMR, Chiral HPLC

Table 3: Stereochemical Purity

CompoundEnantiomeric Excess (ee%)Analytical Method
This compound>99Chiral HPLC

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. By combining established chemical transformations with a highly stereoselective enzymatic step, this pathway offers a reliable method for producing this valuable isotopically labeled amino acid for use in a wide range of scientific and pharmaceutical research applications. The provided experimental protocols and expected data serve as a practical resource for researchers aiming to synthesize this and similar deuterated compounds.

(S)-2-Amino-3,3-dimethylbutanoic acid-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-Amino-3,3-dimethylbutanoic acid-d6 is the deuterated form of (S)-2-Amino-3,3-dimethylbutanoic acid, a non-proteinogenic amino acid also known as L-tert-leucine. As a stable isotope-labeled compound, it serves as an ideal internal standard for quantitative bioanalytical studies using mass spectrometry. Its near-identical physicochemical properties to the endogenous analyte, with the exception of its increased mass, allow for precise correction of variability during sample preparation and analysis. This technical guide provides an in-depth overview of the identifiers, properties, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Identifiers and Properties

While a specific CAS number for the d6 isotopologue is not consistently available, it is recognized as a deuterated variant of (S)-2-Amino-3,3-dimethylbutanoic acid.

Table 1: Identifiers for (S)-2-Amino-3,3-dimethylbutanoic acid and its d6 Variant

Identifier(S)-2-Amino-3,3-dimethylbutanoic acidThis compound
CAS Number 20859-02-3[1][2][3]Not consistently available
Synonyms L-tert-Leucine, (S)-3-Methylvaline, L-tert-ButylglycineL-tert-Leucine-d6, (S)-3-Methylvaline-d6

Table 2: Physicochemical Properties

Property(S)-2-Amino-3,3-dimethylbutanoic acidThis compound
Molecular Formula C₆H₁₃NO₂[1][2]C₆H₇D₆NO₂
Molecular Weight 131.17 g/mol [1][2]~137.21 g/mol
Isotopic Purity Not Applicable>98% (typical)
Appearance White to off-white solid[1]Solid
Solubility Soluble in water[1]Soluble in water

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to accurately account for variations in sample extraction, handling, and instrument response.

Use as an Internal Standard in LC-MS

In a typical quantitative workflow, a known amount of this compound is spiked into biological samples (e.g., plasma, urine, tissue homogenates) containing the non-labeled analyte. Both the analyte and the internal standard are then co-extracted and analyzed by LC-MS. By comparing the peak area of the analyte to that of the internal standard, precise quantification can be achieved, even if there are losses during sample preparation or fluctuations in the mass spectrometer's signal.

The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard in a quantitative bioanalytical method.

experimental_workflow Figure 1. General workflow for quantitative analysis using a stable isotope-labeled internal standard. sample Biological Sample (e.g., Plasma) is_spike Spike with this compound sample->is_spike extraction Sample Preparation (e.g., Protein Precipitation) is_spike->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms quantification Data Processing and Quantification lc_ms->quantification sample_preparation Figure 2. Logical flow of the sample preparation process. start Start: Plasma Sample add_is Add d6-Internal Standard start->add_is add_solvent Add Precipitation Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute end Ready for LC-MS Analysis reconstitute->end

References

An In-depth Guide to the Molecular Weight of Deuterated L-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the molecular weight of various deuterated forms of L-tert-leucine. This document outlines the fundamental principles of deuteration, provides detailed methodologies for molecular weight calculation, and presents the data in a clear, tabular format for easy reference.

Introduction to L-tert-leucine and Deuteration

L-tert-leucine, with a chemical formula of C₆H₁₃NO₂, is a non-proteinogenic amino acid increasingly utilized as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its bulky tert-butyl group provides significant steric hindrance, which is valuable in controlling molecular conformation.[1]

Deuteration is the process of replacing hydrogen atoms (¹H, protium) in a molecule with their heavier isotope, deuterium (B1214612) (²H or D). This substitution increases the molecular weight of the compound and can significantly alter its pharmacokinetic and metabolic properties, a strategy often employed in drug development to enhance therapeutic profiles. The increase in mass upon deuteration is a critical parameter for analytical techniques such as mass spectrometry.

Molecular Structure and Potential Deuteration Sites

The molecular structure of L-tert-leucine determines the number of hydrogen atoms available for substitution. The molecule contains a total of 13 hydrogen atoms, which can be categorized into two types based on their susceptibility to exchange.

  • Exchangeable Hydrogens: These are protons attached to heteroatoms (oxygen and nitrogen) and can readily exchange with deuterium when placed in a deuterated solvent like D₂O. L-tert-leucine has three exchangeable hydrogens : two on the amine group (-NH₂) and one on the carboxylic acid group (-COOH).

  • Non-Exchangeable Hydrogens: These are protons bonded to carbon atoms. Their replacement with deuterium typically requires more complex synthetic methods. L-tert-leucine has ten non-exchangeable hydrogens : nine on the tert-butyl group (-(CH₃)₃) and one on the alpha-carbon (-CH).

The logical relationship between the types of hydrogen atoms in L-tert-leucine is illustrated in the diagram below.

G cluster_total Total Hydrogens in L-tert-leucine (13) cluster_types cluster_exchangeable_details Locations cluster_nonexchangeable_details Locations Exchangeable H Exchangeable Hydrogens (3) Non-Exchangeable H Non-Exchangeable Hydrogens (10) Amine Group (2H) Amine Group (2H) Exchangeable H->Amine Group (2H) Carboxyl Group (1H) Carboxyl Group (1H) Exchangeable H->Carboxyl Group (1H) tert-Butyl Group (9H) tert-Butyl Group (9H) Non-Exchangeable H->tert-Butyl Group (9H) Alpha-Carbon (1H) Alpha-Carbon (1H) Non-Exchangeable H->Alpha-Carbon (1H)

Categorization of Hydrogen Atoms in L-tert-leucine.

Experimental Protocols: Molecular Weight Calculation

Objective: To accurately calculate the molecular weight of various deuterated isotopologues of L-tert-leucine.

Methodology:

The molecular weight of a deuterated compound is calculated by first determining the molecular weight of the non-deuterated (protium) form and then adjusting for the mass difference between deuterium and protium (B1232500) for each substitution.

  • Establish Base Molecular Weight: The monoisotopic mass of non-deuterated L-tert-leucine (C₆H₁₃NO₂) is calculated by summing the masses of its constituent atoms using their most abundant isotopes.

  • Determine Mass Change per Deuteration: The change in mass for each hydrogen-to-deuterium substitution is the difference between the atomic mass of a deuterium atom and a protium atom.

  • Calculate Deuterated Molecular Weight: The final molecular weight is calculated using the following formula:

    Molecular Weight (Deuterated) = Molecular Weight (Non-deuterated) - (Number of D atoms × Atomic Mass of ¹H) + (Number of D atoms × Atomic Mass of ²H)

    Alternatively, a simplified formula is:

    Molecular Weight (Deuterated) = Molecular Weight (Non-deuterated) + (Number of D atoms × Mass Difference)

Atomic Weights Used for Calculation:

  • Carbon (¹²C): 12.000000 Da

  • Hydrogen (¹H): 1.007825 Da

  • Nitrogen (¹⁴N): 14.003074 Da

  • Oxygen (¹⁶O): 15.994915 Da

  • Deuterium (²H): 2.014102 Da

The workflow for this calculation process is visualized below.

G A 1. Identify Base Compound (L-tert-leucine, C₆H₁₃NO₂) B 2. Sum Monoisotopic Masses of C, H, N, O A->B C 3. Calculate Base Molecular Weight B->C F 6. Calculate Final Deuterated Molecular Weight (Base MW + Δm) C->F D 4. Define Deuteration Level (Number of D atoms, n) E 5. Calculate Total Mass Change Δm = n * (Mass(²H) - Mass(¹H)) D->E E->F

Workflow for Calculating Deuterated Molecular Weight.

Data Presentation: Molecular Weights of Deuterated L-tert-leucine

The following table summarizes the calculated molecular weights for several common deuteration patterns of L-tert-leucine. The non-deuterated molecular weight is provided as a baseline.

Deuteration PatternAbbreviationNo. of D AtomsLocation of DeuterationMonoisotopic Molecular Weight (Da)
L-tert-leucined₀0None131.09463
L-tert-leucine-d₁d₁1Alpha-Carbon132.10091
L-tert-leucine-d₂d₂2Amine Group133.10718
L-tert-leucine-d₃d₃3Exchangeable (Amine & Carboxyl)134.11346
L-tert-leucine-d₉d₉9tert-Butyl Group140.15098
L-tert-leucine-d₁₀d₁₀10Non-Exchangeable (C-H)141.15726
L-tert-leucine-d₁₃d₁₃13Fully Deuterated144.17609

Note: The molecular weights provided are monoisotopic masses, which are crucial for high-resolution mass spectrometry analysis. The average molecular weight, often cited on chemical supplier websites (e.g., 131.17 g/mol for the non-deuterated form), is calculated using the natural abundance of all isotopes for each element.[1][3][4]

References

The Biological Significance of (S)-2-Amino-3,3-dimethylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Amino-3,3-dimethylbutanoic acid , more commonly known as L-tert-leucine , is a non-proteinogenic α-amino acid that has garnered significant attention in the fields of medicinal chemistry and biotechnology. Its unique structural feature, a bulky tert-butyl group, imparts significant steric hindrance, making it a valuable chiral building block in the synthesis of complex organic molecules, particularly pharmaceuticals. This technical guide provides an in-depth overview of the biological significance of L-tert-leucine, focusing on its role in drug development, its enzymatic synthesis, and its physicochemical properties.

Physicochemical and Structural Properties

L-tert-leucine is a white to off-white crystalline powder with a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol .[1][2][3] Its bulky tert-butyl side chain is highly hydrophobic and conformationally restricted, which are key attributes for its applications in stereoselective synthesis.

PropertyValueReferences
Molecular FormulaC6H13NO2[1][2][3]
Molecular Weight131.17 g/mol [1][2][3]
Melting Point≥300 °C[4]
Optical Activity ([α]20/D)-9.5° (c = 3 in H2O)[4]
Topological Polar Surface Area63.3 Ų[1][3]
XLogP3-1.8[1][3]

Core Biological Significance: A Chiral Building Block in Pharmaceuticals

The primary biological significance of L-tert-leucine lies in its role as a crucial chiral intermediate in the synthesis of several key pharmaceutical agents.[5] Its incorporation into drug molecules can enhance their efficacy and metabolic stability due to the sterically demanding tert-butyl group.[5]

Antiviral Drugs

L-tert-leucine is a fundamental component in the synthesis of potent antiviral medications:

  • Atazanavir (B138): An HIV protease inhibitor, atazanavir's synthesis utilizes N-methoxycarbonyl-L-tert-leucine.[6][7][8] The L-tert-leucine moiety contributes to the drug's binding affinity to the HIV protease active site.

  • Telaprevir (B1684684): A hepatitis C virus (HCV) NS3/4A protease inhibitor, the synthesis of telaprevir also incorporates L-tert-leucine.[9][10][11]

  • Nirmatrelvir (B3392351) (in Paxlovid): A critical oral antiviral for the treatment of COVID-19, nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease.[12][13] Its synthesis involves the use of a protected L-tert-leucine derivative, which forms a key part of the molecule that interacts with the enzyme.[14]

The logical workflow for the incorporation of L-tert-leucine into these antiviral drugs generally follows a protected amino acid coupling strategy.

Drug_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthetic Steps L_tert_leucine L-tert-leucine Protection Protection of Amino Group L_tert_leucine->Protection Protecting_Group Protecting Group (e.g., Boc) Protecting_Group->Protection Drug_Scaffold Core Drug Scaffold Coupling Amide Bond Formation (Peptide Coupling) Drug_Scaffold->Coupling Protection->Coupling Protected L-tert-leucine Deprotection Deprotection Coupling->Deprotection Further_Modification Further Synthetic Modifications Deprotection->Further_Modification Final_Drug Active Pharmaceutical Ingredient (API) Further_Modification->Final_Drug

Fig. 1: Generalized workflow for the incorporation of L-tert-leucine into pharmaceutical compounds.
Asymmetric Synthesis and Chiral Auxiliary

Beyond being a structural component, L-tert-leucine and its derivatives are employed as chiral auxiliaries in asymmetric synthesis.[5] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The steric bulk of the tert-butyl group effectively shields one face of the reactive center, directing the approach of reagents to the opposite face, thereby leading to a high degree of diastereoselectivity.

Enzymatic Synthesis of L-tert-leucine

The industrial production of L-tert-leucine has increasingly shifted from chemical synthesis to more sustainable and highly selective biocatalytic methods.[15] Enzymatic synthesis offers advantages such as mild reaction conditions, high enantiomeric purity, and reduced environmental impact.[16] Two primary enzymatic routes have been extensively explored.

Leucine (B10760876) Dehydrogenase (LeuDH) Pathway

Leucine dehydrogenase (EC 1.4.1.9) catalyzes the NAD(H)-dependent reversible reductive amination of α-keto acids to their corresponding L-amino acids.[17][18][19] For L-tert-leucine synthesis, trimethylpyruvate (TMP) serves as the precursor.[5]

To overcome the high cost of the NADH cofactor, a coenzyme regeneration system is typically employed. Formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH) are often coupled with LeuDH to regenerate NADH from NAD+.[18][20]

LeuDH_Synthesis_Pathway cluster_main_reaction L-tert-leucine Synthesis cluster_regeneration NADH Regeneration TMP Trimethylpyruvate (TMP) LeuDH Leucine Dehydrogenase (LeuDH) TMP->LeuDH L_Tle L-tert-leucine LeuDH->L_Tle NAD NAD⁺ LeuDH->NAD NH4 NH₄⁺ NH4->LeuDH NADH NADH NADH->LeuDH NADH->LeuDH FDH Formate Dehydrogenase (FDH) NAD->FDH NAD->FDH Formate Formate Formate->FDH CO2 CO₂ FDH->NADH FDH->CO2

Fig. 2: Enzymatic synthesis of L-tert-leucine using Leucine Dehydrogenase with NADH regeneration.

The following is a representative protocol for the enzymatic production of L-tert-leucine using a whole-cell biocatalyst co-expressing LeuDH and a regeneration enzyme like FDH.

  • Biocatalyst Preparation: Escherichia coli cells co-expressing LeuDH and FDH are cultivated and harvested by centrifugation. The cell pellet is washed and can be used as a whole-cell biocatalyst.

  • Reaction Mixture: A typical reaction mixture (e.g., 20 mL) contains ammonium (B1175870) formate (e.g., 0.8 M) as both the amino donor and the substrate for FDH, NAD+ (e.g., 0.25 g), and the whole-cell biocatalyst in a suitable buffer (pH 8.5).[16]

  • Substrate Feeding: Trimethylpyruvic acid (TMP) is added to the reaction. To mitigate substrate inhibition, a fed-batch strategy is often employed, where TMP is added incrementally to maintain a desired concentration (e.g., up to a total of 0.8 M).[16]

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30-50°C) with agitation.[16]

  • Monitoring and Analysis: The reaction progress is monitored by measuring the concentrations of TMP and L-tert-leucine using techniques like HPLC.

Enzyme/SystemSubstrate (TMP) ConcentrationConversion/YieldProductivityReference
Engineered E. coli (PfLeuDH and FDH)100 mM87.38% yield10.90 g L⁻¹ day⁻¹[18][19]
Mutant H6 LeuDH0.5 M99% conversion1170 g L⁻¹ day⁻¹[21][22]
Wild-type LeuDH0.5 M-666 g L⁻¹ day⁻¹[21][22]
Exiguobacterium sibiricum LeuDH (EsiLeuDH) with FDH0.8 M (fed-batch)81% conversion (65.6 g L⁻¹)-[16]
Branched-Chain Aminotransferase (BCAT) Pathway

Branched-chain aminotransferases (EC 2.6.1.42) catalyze the transfer of an amino group from an amino donor, such as L-glutamate, to an α-keto acid acceptor.[23] In the synthesis of L-tert-leucine, BCAT from Escherichia coli can be used to convert trimethylpyruvate.[23][24][25]

A challenge with this system is the product inhibition by 2-ketoglutarate, a co-product of the reaction.[23][25] To overcome this, a coupled enzyme system can be implemented, for instance, using aspartate aminotransferase (AspAT) and pyruvate (B1213749) decarboxylase (PDC) to remove the inhibitory 2-ketoglutarate.[23][25]

BCAT_Synthesis_Pathway cluster_main_reaction L-tert-leucine Synthesis cluster_inhibition_removal Inhibitor Removal Cascade TMP Trimethylpyruvate BCAT Branched-Chain Aminotransferase (BCAT) TMP->BCAT L_Tle L-tert-leucine BCAT->L_Tle a_KG α-Ketoglutarate BCAT->a_KG L_Glu L-Glutamate L_Glu->BCAT a_KG->BCAT Inhibition AspAT Aspartate Aminotransferase (AspAT) a_KG->AspAT Oxaloacetate Oxaloacetate AspAT->Oxaloacetate PDC Pyruvate Decarboxylase (PDC) Pyruvate Pyruvate PDC->Pyruvate CO2 CO₂ PDC->CO2 L_Asp L-Aspartate L_Asp->AspAT Oxaloacetate->PDC Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde

Fig. 3: Enzymatic synthesis of L-tert-leucine using BCAT with a coupled enzyme system for inhibitor removal.
  • Enzyme Preparation: BCAT, AspAT, and PDC can be obtained from recombinant overexpression in E. coli and used as purified enzymes or cell-free extracts.

  • Reaction Mixture: The reaction mixture typically contains trimethylpyruvate (e.g., 100 mM), L-glutamate as the amino donor, and the cocktail of enzymes (BCAT, AspAT, PDC) in a suitable buffer.[23][25]

  • Reaction Conditions: The reaction is carried out at an optimal pH and temperature for the enzyme cocktail.

  • Analysis: The formation of L-tert-leucine is quantified by methods such as HPLC, and the enantiomeric excess (ee) is determined by chiral chromatography.

Enzyme SystemSubstrate (TMP) ConcentrationProduct (L-tert-leucine) ConcentrationEnantiomeric Excess (ee)Reference
BCAT/AspAT/PDC100 mM89.2 mM>99%[23][25]

Pharmacokinetics and Other Biological Considerations

While the primary role of L-tert-leucine is as a synthetic intermediate, its structural similarity to the essential amino acid L-leucine raises questions about its own pharmacokinetic profile and biological effects. As a non-proteinogenic amino acid, it is not incorporated into proteins.

Studies on derivatives like N-acetyl-leucine suggest that the stereochemistry (L- vs. D-enantiomer) can significantly impact pharmacokinetics, including intestinal absorption and first-pass metabolism.[26][27] The L-enantiomer is more likely to interact with biological systems, such as amino acid transporters, which could be a factor in the oral bioavailability of drugs containing an L-tert-leucine moiety. For instance, L-leucine has been shown to affect the absorption of the drug melphalan (B128), likely through competition for intestinal uptake transporters.[28] The bulky tert-butyl group of L-tert-leucine would likely influence its interaction with such transporters compared to L-leucine.

Furthermore, L-tert-leucine derivatives have been investigated as ergogenic supplements, with claims of influencing anabolic hormone secretion and improving performance, though more research is needed to substantiate these claims for L-tert-leucine itself.[29]

Conclusion

(S)-2-Amino-3,3-dimethylbutanoic acid (L-tert-leucine) is a non-natural amino acid of paramount importance in modern drug development. Its unique steric properties make it an invaluable chiral building block for creating highly potent and specific pharmaceutical agents, most notably in the antiviral field. The development of efficient and sustainable enzymatic synthesis routes, particularly those utilizing leucine dehydrogenase and branched-chain aminotransferase, has enabled the large-scale production of this critical intermediate. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and applications of L-tert-leucine is essential for the design and creation of next-generation therapeutics.

References

Commercial Suppliers and Technical Guide for (S)-2-Amino-3,3-dimethylbutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of (S)-2-Amino-3,3-dimethylbutanoic acid-d6, a deuterated analog of the non-proteinogenic amino acid L-tert-Leucine. This stable isotope-labeled compound serves as a valuable tool in various research and development applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification.

Commercial Supplier Information

This compound is a specialized chemical and its availability is limited. The primary identified commercial supplier for this compound is MedChemExpress (MCE). While other major chemical suppliers such as Toronto Research Chemicals, Cambridge Isotope Laboratories, and Sigma-Aldrich offer a wide range of deuterated compounds, their catalogs do not currently list this specific d6 variant of (S)-2-Amino-3,3-dimethylbutanoic acid.

Technical Data Summary

Quantitative data for this compound from the identified supplier is summarized in the table below. This information is crucial for experimental design, including determining appropriate concentrations, assessing potential isotopic contributions, and ensuring the quality of analytical standards.

ParameterMedChemExpress (MCE)
Catalog Number HY-W015826
Purity ≥98.0%
Isotopic Enrichment ≥99.0% (d6)
Molecular Formula C₈H₁₁D₆NO₂
Molecular Weight 165.26 g/mol
Available Quantities 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Pricing Contact supplier for a quote

Applications in Research and Drug Development

Deuterated amino acids, such as this compound, are primarily utilized in two key areas of scientific research:

  • Metabolic Labeling: In metabolic studies, deuterated amino acids are introduced into cellular or animal models to trace the metabolic fate of the corresponding non-deuterated molecule.[1] The incorporation of the stable isotope label into newly synthesized proteins or other metabolites can be monitored over time using mass spectrometry.[2] This allows for the investigation of metabolic pathways, protein turnover rates, and the effects of drugs or disease states on these processes.

  • Internal Standards for Mass Spectrometry: Due to their chemical identity with the endogenous analyte but distinct mass, deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry (MS).[3][4] By adding a known amount of the deuterated standard to a biological sample, variations in sample preparation and instrument response can be normalized, leading to more accurate and precise quantification of the target analyte.[3]

Experimental Protocols

General Protocol for In Vitro Metabolic Labeling

This protocol outlines a general procedure for labeling cultured cells with this compound to study protein synthesis and turnover.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

  • Preparation of Labeling Medium: Prepare a custom culture medium that is deficient in the non-deuterated form of the amino acid (L-tert-Leucine) and supplement it with a known concentration of this compound. The optimal concentration should be determined empirically but typically ranges from 50 to 200 µM.

  • Labeling: Remove the standard culture medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a desired period, which can range from a few hours for short-term labeling to several days for steady-state labeling.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Extraction and Digestion: Isolate the protein fraction from the cell lysate. The proteins are then typically denatured, reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the incorporation of the deuterated amino acid into newly synthesized proteins.

General Protocol for Use as an Internal Standard in LC-MS

This protocol describes the use of this compound as an internal standard for the quantification of its non-deuterated counterpart in a biological matrix.

  • Sample Preparation: Prepare the biological sample (e.g., plasma, tissue homogenate) for analysis. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

  • Addition of Internal Standard: Spike a known amount of this compound into the prepared sample. The concentration of the internal standard should be similar to the expected concentration of the analyte.

  • Derivatization (Optional): In some cases, derivatization of the amino acid may be necessary to improve its chromatographic properties or ionization efficiency in the mass spectrometer.

  • LC-MS Analysis: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. Develop a chromatographic method that provides good separation of the analyte and internal standard from other matrix components.

  • Data Acquisition: Operate the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of both the analyte and the internal standard.

  • Quantification: Calculate the concentration of the analyte in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

The following diagrams illustrate the logical workflows for the primary applications of this compound.

MetabolicLabelingWorkflow Metabolic Labeling Experimental Workflow A Cell Culture B Prepare Labeling Medium with this compound A->B Supplementation C Incubate Cells for Labeling B->C D Cell Lysis & Protein Extraction C->D E Protein Digestion to Peptides D->E F LC-MS Analysis E->F G Data Analysis (Quantify d6 Incorporation) F->G

Caption: Workflow for metabolic labeling studies.

InternalStandardWorkflow Internal Standard Workflow for Quantification cluster_sample Sample Preparation cluster_analysis Analysis A Biological Sample (e.g., Plasma) B Spike with this compound A->B C Extraction / Cleanup B->C D LC-MS/MS Analysis C->D E Data Processing D->E F Quantification (Analyte/IS Ratio) E->F

Caption: Workflow for using as an internal standard.

SignalingPathwayConcept Conceptual Use in Signaling Pathway Analysis A Introduce this compound to cellular system B Incorporation into newly synthesized proteins A->B C Stimulate Signaling Pathway (e.g., with growth factor) B->C D Analyze proteome changes over time (d6-labeled vs. unlabeled proteins) C->D E Identify proteins with altered synthesis/degradation rates D->E F Elucidate pathway dynamics E->F

Caption: Conceptual use in signaling pathway analysis.

References

In-depth Technical Guide to the Safety and Handling of (S)-2-Amino-3,3-dimethylbutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (S)-2-Amino-3,3-dimethylbutanoic acid-d6, a deuterated analog of the non-proteinogenic amino acid L-tert-leucine. This document is intended for use by professionals in research, and drug development who may be working with this compound.

Introduction

This compound is a stable isotope-labeled version of (S)-2-Amino-3,3-dimethylbutanoic acid, also known as L-tert-leucine. The replacement of six hydrogen atoms with deuterium (B1214612) atoms makes it a valuable tool in various research applications, primarily as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.[1] Its chemical behavior is nearly identical to its non-deuterated counterpart, allowing it to mimic the analyte of interest during analysis, while its different mass allows for its distinction.

(S)-2-Amino-3,3-dimethylbutanoic acid itself is a synthetic amino acid and a derivative of leucine (B10760876).[2][3] Due to its bulky tert-butyl group, it has found applications in the synthesis of chiral auxiliaries and as a building block in peptide and pharmaceutical chemistry.

Safety and Hazard Information

Based on the available safety data for the non-deuterated form, the following hazards are identified:

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) , H335: May cause respiratory irritation.[4]

Pictograms:

alt text

Signal Word: Warning[4]

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

A comprehensive list of precautionary statements for the parent compound is provided in the table below.

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264: Wash hands thoroughly after handling.[4]
P270: Do not eat, drink or smoke when using this product.[4]
P271: Use only outdoors or in a well-ventilated area.[4]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
Response P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P330: Rinse mouth.[4]
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P313: If eye irritation persists: Get medical advice/attention.
P362: Take off contaminated clothing and wash before reuse.[4]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]
P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[5]

Toxicological Data:

Quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) are not available for this compound or its non-deuterated form.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

3.1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[5]

  • Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.[5]

3.2. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Ensure eyewash stations and safety showers are readily accessible.

3.3. Storage:

  • Temperature: Store in a cool, dry place. For long-term storage, it is recommended to keep the compound at -20°C.[2]

  • Light: Protect from light.[3]

  • Inert Atmosphere: For optimal stability and to prevent any potential degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Container: Keep the container tightly sealed to prevent moisture absorption.[5]

Experimental Protocols

This compound is primarily used as an internal standard in mass spectrometry for the quantification of its non-deuterated analog or other related compounds. Below is a general protocol for its use.

4.1. Preparation of Stock and Working Solutions:

  • Equilibration: Allow the vial containing the lyophilized compound to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in a suitable aprotic solvent such as methanol (B129727) or acetonitrile. The use of aprotic solvents is recommended to minimize the risk of deuterium-hydrogen exchange.

  • Stock Solution: Prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples.

4.2. Sample Preparation for Mass Spectrometry Analysis:

  • Sample Collection: Collect the biological or chemical samples to be analyzed.

  • Spiking: Add a known amount of the this compound working solution to each sample at the beginning of the sample preparation process.

  • Extraction: Perform the necessary extraction procedures to isolate the analyte of interest from the sample matrix.

  • Analysis: Analyze the samples using a suitable mass spectrometry method (e.g., LC-MS/MS). The ratio of the signal from the analyte to the signal from the deuterated internal standard is used to calculate the concentration of the analyte.

Biological Context and Signaling Pathways

(S)-2-Amino-3,3-dimethylbutanoic acid is an analog of the essential amino acid leucine. Leucine is a key regulator of cellular metabolism and growth, primarily through its activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[6][7]

Leucine and mTORC1 Signaling:

Leucine acts as a nutrient signal that, when abundant, promotes cell growth and proliferation by activating mTORC1.[6][7] This activation leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn enhance protein synthesis.[1][7]

The diagram below illustrates the central role of leucine in the mTORC1 signaling pathway. This compound can be used as a tracer to study the uptake and metabolism of leucine and its analogs within this pathway.

Leucine_mTOR_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm Leucine_d6 This compound (Tracer) Transporter Amino Acid Transporter Leucine_d6->Transporter Uptake (Traced) Leucine Leucine Leucine->Transporter Uptake Leucine_in Intracellular Leucine Transporter->Leucine_in Leucine_d6_in Intracellular Leucine-d6 Transporter->Leucine_d6_in mTORC1 mTORC1 Leucine_in->mTORC1 Activates Leucine_d6_in->mTORC1 Traces activation S6K S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes eIF4EBP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: Leucine uptake and activation of the mTORC1 signaling pathway.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[5] It is recommended to use a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.

Disclaimer

The information provided in this technical guide is based on the best available data for the non-deuterated parent compound and general guidelines for handling deuterated compounds. It is intended for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most up-to-date SDS for the specific product they are using and perform their own risk assessment before handling this compound.

References

The Natural Isotopic Abundance of Deuterated Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise understanding of the natural isotopic abundance of elements within biological molecules is fundamental to various scientific disciplines, including biochemistry, metabolomics, and pharmaceutical research. While often considered in the context of deliberate isotopic labeling for tracer studies, the natural prevalence of stable isotopes, such as deuterium (B1214612) (²H), in biomolecules like amino acids, provides a wealth of information. This technical guide offers an in-depth exploration of the natural abundance of deuterated amino acids, detailing the quantitative data, the sophisticated experimental protocols for their determination, and the underlying biochemical principles. This information is critical for researchers leveraging mass spectrometry and other analytical techniques where baseline isotopic distributions are paramount for accurate quantification and interpretation of experimental results.

Natural Abundance of Deuterium in Proteinogenic Amino Acids

The natural abundance of deuterium is approximately 0.0115% of all hydrogen atoms[1]. However, within amino acids, the distribution of deuterium is not uniform and is influenced by the metabolic pathways of their synthesis and the isotopic composition of the organism's environment, particularly its water sources. The natural deuterium content is often expressed in delta notation (δ²H) in parts per thousand (‰) relative to a standard, Vienna Standard Mean Ocean Water (VSMOW).

The δ²H values of individual amino acids can vary significantly within a single organism, reflecting the distinct biosynthetic pathways and the sources of hydrogen atoms incorporated during their synthesis[2]. Non-essential amino acids, which can be synthesized de novo, often show δ²H values that correlate with the organism's body water[3]. In contrast, essential amino acids, which must be obtained from the diet, tend to reflect the isotopic composition of the dietary sources[2][4].

Quantitative Data Summary

The following table summarizes representative δ²H values for a selection of amino acids from various biological sources as reported in scientific literature. It is important to note that these values can vary depending on the organism, its diet, and its environment.

Amino AcidThree-Letter Codeδ²H Value (‰) vs. VSMOWBiological SourceReference
ProlineProup to 1700Seal Bone Collagen[5]
HydroxyprolineHypup to 1500Seal Bone Collagen[5]
IsoleucineIle~ -310E. coli[2][4]
AlanineAlaVariable, correlates with tap waterHuman Hair[3]
Glutamic AcidGluVariable, correlates with tap waterHuman Hair[3]
GlycineGlyVariable, correlates with tap waterHuman Hair[3]
LeucineLeuVariable, correlates with tap waterHuman Hair[3]
PhenylalaninePheVariable, correlates with tap waterHuman Hair[3]

Experimental Protocols for Determining Natural Deuterium Abundance

The determination of the natural abundance of deuterium in amino acids is a complex analytical process that requires high-precision instrumentation. The primary technique employed is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). A more recent and advanced method is Fourier Transform Isotopic Ratio Mass Spectrometry (FT IsoR MS).

Sample Preparation

The initial and critical step in the analysis is the preparation of the amino acid sample.

  • Protein Hydrolysis: For protein-bound amino acids, the protein is first hydrolyzed to release the individual amino acids. This is typically achieved by acid hydrolysis, for example, using 6M HCl at 110°C for 24 hours.

  • Derivatization: Free amino acids are not volatile and therefore require derivatization to be analyzed by Gas Chromatography. A common method is the formation of N-pivaloyl-O-isopropyl esters[6]. This process makes the amino acids volatile for GC separation. It is crucial to account for the hydrogen atoms added during derivatization when calculating the final δ²H value of the native amino acid[7].

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is the gold standard for compound-specific isotope analysis.

  • Chromatographic Separation: The derivatized amino acids are injected into a gas chromatograph, where they are separated based on their physicochemical properties as they pass through a long capillary column.

  • Combustion/Pyrolysis: After separation, the individual amino acid derivatives are directed into a high-temperature furnace (combustion or pyrolysis reactor) operating at approximately 1450°C[8]. In the furnace, the organic molecules are converted into simple gases. For hydrogen isotope analysis, this is H₂ gas.

  • Isotope Ratio Mass Spectrometry: The resulting H₂ gas is then introduced into the ion source of an isotope ratio mass spectrometer. The gas is ionized, and the ions (H₂⁺ and HD⁺) are accelerated and separated in a magnetic field according to their mass-to-charge ratio. Highly sensitive detectors simultaneously measure the ion beams, allowing for the precise determination of the ²H/¹H ratio.

Fourier Transform Isotopic Ratio Mass Spectrometry (FT IsoR MS)

FT IsoR MS is a newer technique that offers high resolution and the ability to measure the isotopic composition of fragments of molecules.

  • Sample Preparation: Similar to GC-IRMS, proteins are first extracted and then, in this case, digested by an enzyme like trypsin to produce peptides[5].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and introduced into a high-resolution mass spectrometer, such as an Orbitrap[5].

  • Fragmentation: In the mass spectrometer, specific peptide ions are isolated and fragmented. This fragmentation can be targeted to produce immonium ions, which are fragments characteristic of individual amino acid residues[5].

  • High-Resolution Mass Analysis: The high resolving power of the FT mass analyzer allows for the separation of the fine isotopic structure of the immonium ions, distinguishing between ions containing ²H, ¹³C, and ¹⁵N. The ratio of the abundance of the ²H-containing peak to the monoisotopic peak provides the ²H/¹H ratio for that specific amino acid residue[5].

Visualizations

Experimental Workflow for GC-IRMS Analysis of Deuterated Amino Acids

GC_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-IRMS Analysis Protein Protein Sample Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Protein->Hydrolysis AminoAcids Free Amino Acids Hydrolysis->AminoAcids Derivatization Derivatization (e.g., N-pivaloyl-O-isopropyl esters) AminoAcids->Derivatization VolatileAAs Volatile Amino Acid Derivatives Derivatization->VolatileAAs GC Gas Chromatography (Separation) VolatileAAs->GC Pyrolysis High-Temperature Pyrolysis (~1450°C) GC->Pyrolysis IRMS Isotope Ratio Mass Spectrometry (Detection of H₂ and HD) Pyrolysis->IRMS Data δ²H Data IRMS->Data

Caption: Workflow for the determination of natural deuterium abundance in amino acids using GC-IRMS.

Factors Influencing Natural Deuterium Abundance in Amino Acids

Deuterium_Factors cluster_sources Hydrogen Sources cluster_metabolism Metabolic Processing cluster_amino_acids Amino Acid δ²H Values Water Environmental Water (δ²H) Biosynthesis Biosynthetic Pathways Water->Biosynthesis Diet Dietary Components (δ²H) Diet->Biosynthesis EAAs Essential Amino Acids (EAAs) Diet->EAAs TCA TCA Cycle Biosynthesis->TCA Glycolysis Glycolysis Biosynthesis->Glycolysis NEAAs Non-Essential Amino Acids (NEAAs) Biosynthesis->NEAAs

Caption: Logical relationship of factors influencing the natural deuterium abundance in amino acids.

Conclusion

The study of the natural abundance of deuterated amino acids is a nuanced field that provides deep insights into metabolic processes and ecological connections. Accurate determination of δ²H values relies on sophisticated analytical techniques like GC-IRMS and FT IsoR MS, coupled with meticulous sample preparation. For researchers in drug development and related fields, a thorough understanding of these baseline isotopic abundances is crucial for the correct interpretation of data from stable isotope tracer studies and for the characterization of biological products. As analytical instrumentation continues to improve in sensitivity and resolution, the ability to discern subtle variations in natural isotopic abundances will undoubtedly unlock further layers of biological understanding.

References

Methodological & Application

Application Notes and Protocols for (S)-2-Amino-3,3-dimethylbutanoic acid-d6 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the utilization of (S)-2-Amino-3,3-dimethylbutanoic acid-d6, also known as L-tert-leucine-d6, in stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics. This non-canonical, deuterated amino acid serves as a powerful tool for tracking protein synthesis and quantifying proteome dynamics in response to various stimuli.

(S)-2-Amino-3,3-dimethylbutanoic acid is a structural analog of the essential amino acid L-leucine. Its deuterated form allows for the metabolic incorporation of a "heavy" isotopic label into newly synthesized proteins. This enables the differentiation and relative quantification of protein abundance between different experimental conditions using mass spectrometry.

Principle of SILAC using this compound

The SILAC method relies on growing two populations of cells in media that are identical except for the isotopic labeling of a specific amino acid. In this protocol, one cell population is cultured in "light" medium containing standard, non-labeled (S)-2-Amino-3,3-dimethylbutanoic acid, while the other is cultured in "heavy" medium containing this compound.

Through cellular metabolism, the respective amino acids are incorporated into newly synthesized proteins. After a sufficient number of cell doublings to ensure near-complete labeling, the two cell populations can be subjected to different experimental treatments. Subsequently, the cell lysates are combined, and the proteins are extracted and digested. The resulting peptides are then analyzed by mass spectrometry. Peptides from the "heavy" and "light" populations are chemically identical but differ in mass by 6 Daltons (due to the six deuterium (B1214612) atoms). This mass difference allows for the accurate relative quantification of protein levels between the two samples.

Data Presentation

Successful incorporation of this compound is critical for accurate quantitative analysis. The following table summarizes key quantitative parameters that should be empirically determined for each cell line and experimental condition.

ParameterRecommended RangePurpose
Concentration of this compound 50 - 200 mg/LTo ensure sufficient availability for protein synthesis without inducing toxicity. Optimal concentration should be determined empirically.
Cell Doublings for >95% Incorporation 5 - 7To achieve near-complete replacement of the natural amino acid with its heavy counterpart.
Cell Viability > 90%To confirm that the labeling process is not cytotoxic.
Incorporation Efficiency > 95%To ensure accurate quantification. This is determined by mass spectrometry analysis of protein digests.

Experimental Protocols

This section provides a detailed methodology for a typical SILAC experiment using this compound.

I. Cell Culture and Metabolic Labeling

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • SILAC-grade cell culture medium deficient in L-leucine (e.g., DMEM, RPMI 1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • (S)-2-Amino-3,3-dimethylbutanoic acid ("light")

  • This compound ("heavy")

Protocol:

  • Media Preparation:

    • Light Medium: Reconstitute the L-leucine-deficient SILAC medium according to the manufacturer's instructions. Supplement with dFBS to a final concentration of 10%, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and the desired concentration of "light" (S)-2-Amino-3,3-dimethylbutanoic acid (e.g., 100 mg/L).

    • Heavy Medium: Prepare in the same manner as the light medium, but substitute the "light" amino acid with this compound at the same concentration.

  • Cell Adaptation and Labeling:

    • Culture two separate populations of the chosen cell line.

    • Grow one population in the "light" medium and the other in the "heavy" medium.

    • Passage the cells for at least five to seven cell doublings to ensure complete incorporation of the respective amino acids. It is crucial to monitor cell morphology and proliferation to ensure that the labeling amino acid is not adversely affecting cell health.

  • Experimental Treatment:

    • Once labeling is complete, the two cell populations can be used for the desired experiment (e.g., drug treatment vs. vehicle control). Apply the experimental treatment to one population while maintaining the other as a control.

II. Sample Preparation for Mass Spectrometry

Materials:

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting columns

Protocol:

  • Cell Lysis and Protein Quantification:

    • Harvest both "light" and "heavy" cell populations.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells separately in lysis buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • Protein Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with ammonium bicarbonate to reduce the denaturant concentration.

    • Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using C18 columns according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

III. LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable buffer for mass spectrometry analysis.

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.

    • The software will detect peptide pairs that are separated by a mass difference of 6.0376 Da (corresponding to the six deuterium atoms in this compound).

    • The ratio of the peak intensities of the heavy and light peptides reflects the relative abundance of the protein in the two samples.

Visualizations

Signaling Pathway

(S)-2-Amino-3,3-dimethylbutanoic acid, as a leucine (B10760876) analog, is expected to influence the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.

mTOR_Signaling Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow

The following diagram illustrates the key steps in the SILAC workflow using this compound.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Experiment cluster_2 Sample Preparation cluster_3 Analysis Light_Culture Culture in 'Light' Medium (non-labeled L-tert-leucine) Treatment Experimental Treatment Light_Culture->Treatment Heavy_Culture Culture in 'Heavy' Medium (L-tert-leucine-d6) Heavy_Culture->Treatment Combine Combine Lysates Treatment->Combine Digest Protein Digestion Combine->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: SILAC experimental workflow.

Application Notes and Protocols for (S)-2-Amino-3,3-dimethylbutanoic acid-d6 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3,3-dimethylbutanoic acid, also known as L-tert-leucine, is a non-proteinogenic amino acid and an analog of the essential branched-chain amino acid (BCAA), L-leucine. The deuterated form, (S)-2-Amino-3,3-dimethylbutanoic acid-d6 (tert-leucine-d6), serves as a stable isotope tracer for metabolic flux analysis (MFA). By introducing this labeled compound into biological systems, researchers can trace its metabolic fate, providing insights into the activity of various metabolic pathways.[1] Stable isotope tracing is a powerful technique for elucidating complex metabolic networks and quantifying the rates of metabolic reactions (fluxes).[2]

Tert-leucine-d6 is particularly useful for probing BCAA metabolism. Elevated levels of BCAAs have been associated with several diseases, including diabetes, cancer, and heart failure.[3] Understanding the dynamics of BCAA oxidation and its contribution to central carbon metabolism, such as the tricarboxylic acid (TCA) cycle, is crucial for disease modeling and drug development.[3] This document provides detailed application notes and protocols for utilizing this compound in metabolic flux analysis studies.

Applications

  • Tracing Branched-Chain Amino Acid (BCAA) Catabolism: Tert-leucine-d6 can be used to investigate the activity of the BCAA catabolic pathway. The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[4] By monitoring the appearance of the deuterated keto-acid analog, trimethylpyruvate-d6, and its downstream metabolites, the flux through this pathway can be quantified.

  • Quantifying Anaplerotic Contribution to the TCA Cycle: The carbon skeleton of BCAAs can be a significant source of anaplerosis, replenishing intermediates of the TCA cycle.[3] Tert-leucine-d6 allows for the quantification of the contribution of BCAA-derived carbons to the TCA cycle pool, providing insights into cellular energy metabolism.

  • Studying Inter-organ BCAA Metabolism: In vivo tracer studies with deuterated amino acids can elucidate the complex interplay of BCAA metabolism between different organs, such as the muscle, liver, and adipose tissue.[3]

  • High-Throughput Screening and Drug Discovery: By providing a dynamic measure of metabolic pathway activity, tert-leucine-d6 can be used in cell-based assays to screen for compounds that modulate BCAA metabolism, which may have therapeutic potential.

Data Presentation

The following tables provide examples of how to present quantitative data from a metabolic flux analysis experiment using a deuterated BCAA tracer. The data presented here is illustrative and based on findings from studies on natural BCAA metabolism.[3][5]

Table 1: Isotopic Enrichment of Key Metabolites in Cultured Hepatocytes

MetaboliteIsotopic Enrichment (M+6) (%) - ControlIsotopic Enrichment (M+6) (%) - Treatment XFold Change
This compound98.5 ± 0.598.3 ± 0.6-
Trimethylpyruvate-d615.2 ± 1.825.7 ± 2.11.69
Citrate-d25.8 ± 0.79.3 ± 0.91.60
α-Ketoglutarate-d24.1 ± 0.57.5 ± 0.81.83
Succinate-d23.5 ± 0.46.8 ± 0.71.94
Malate-d23.9 ± 0.67.1 ± 0.81.82

Data are presented as mean ± standard deviation (n=3). Isotopic enrichment represents the percentage of the metabolite pool containing the specified number of deuterium (B1214612) atoms.

Table 2: Relative Flux Contribution of Tert-Leucine-d6 to TCA Cycle Intermediates

TCA Cycle IntermediateFractional Contribution from Tracer (%) - ControlFractional Contribution from Tracer (%) - Treatment Xp-value
Citrate8.2 ± 1.114.5 ± 1.5<0.01
α-Ketoglutarate7.9 ± 1.013.8 ± 1.4<0.01
Succinate7.5 ± 0.913.1 ± 1.3<0.01
Fumarate7.6 ± 0.913.3 ± 1.4<0.01
Malate7.8 ± 1.013.6 ± 1.4<0.01

Fractional contribution is calculated based on the mass isotopomer distribution of each metabolite and represents the percentage of the metabolite pool derived from the tert-leucine-d6 tracer.[1] Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

The following protocols are generalized for in vitro cell culture experiments and should be optimized for specific cell types and experimental conditions.

Protocol 1: Stable Isotope Tracing with this compound in Adherent Cell Culture

1. Cell Culture and Seeding: 1.1. Culture cells of interest in standard growth medium to ~80% confluency. 1.2. Seed adherent cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. 1.3. Allow cells to attach and recover overnight in a humidified incubator at 37°C and 5% CO₂.

2. Isotope Labeling: 2.1. Prepare the labeling medium by supplementing basal medium (e.g., DMEM without leucine) with dialyzed fetal bovine serum, other necessary nutrients, and this compound at a final concentration typically ranging from 0.1 to 1 mM. The exact concentration should be optimized based on the natural abundance of leucine (B10760876) and the specific research question. 2.2. Aspirate the standard growth medium from the cells. 2.3. Wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS). 2.4. Add the pre-warmed labeling medium to the cells. 2.5. Place the cells back into the incubator for the desired labeling period. The incubation time should be determined empirically to achieve isotopic steady state, which can range from a few hours to over 24 hours depending on the cell type and the metabolic pathway of interest.[6]

3. Metabolite Quenching and Extraction: 3.1. This step is critical and must be performed rapidly to halt enzymatic activity.[1] 3.2. Place the culture plate on dry ice to cool the cells rapidly. 3.3. Aspirate the labeling medium. 3.4. Immediately wash the cells with 1 mL of ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer. 3.5. Aspirate the wash solution completely. 3.6. Add 1 mL of ice-cold 80% methanol (B129727) to each well. 3.7. Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1] 3.8. Vortex the tubes vigorously for 30 seconds. 3.9. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[1] 3.10. Transfer the supernatant containing the polar metabolites to a new pre-chilled tube. 3.11. Store the extracts at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of Deuterated Amino Acids and their Metabolites

1. Sample Preparation for LC-MS/MS Analysis: 1.1. Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. 1.2. Reconstitute the dried extracts in a suitable solvent for your LC-MS method (e.g., 50:50 acetonitrile:water). The reconstitution volume should be optimized based on the expected metabolite concentrations and instrument sensitivity.[7] 1.3. It is highly recommended to include a mixture of stable isotope-labeled internal standards in the reconstitution solvent to control for variations in sample handling and instrument response.[7]

2. LC-MS/MS Instrumentation and Conditions: 2.1. Utilize a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or TOF-MS) coupled with a suitable liquid chromatography system (e.g., HILIC for polar metabolites).[8] 2.2. Chromatographic Separation:

  • Column: A HILIC column is often suitable for separating polar amino acids and their derivatives.[8]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Develop a gradient to achieve optimal separation of the target analytes. 2.3. Mass Spectrometry:
  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for amino acids.
  • Acquisition Mode: Perform full scan MS to identify all ions and their isotopic patterns. Use targeted MS/MS (Parallel Reaction Monitoring - PRM) for accurate quantification of the different isotopologues of tert-leucine-d6 and its downstream metabolites.
  • Mass Resolution: Set the mass resolution to >60,000 to accurately resolve the mass isotopologues.[1]

3. Data Analysis: 3.1. Process the raw LC-MS/MS data using software capable of peak integration and isotopologue analysis. 3.2. Correct the raw isotopologue distribution data for the natural abundance of all stable isotopes. 3.3. Calculate the fractional contribution of the tracer to each metabolite pool. 3.4. Use metabolic flux analysis software (e.g., INCA, Metran) to estimate the absolute metabolic fluxes by fitting the experimental data to a metabolic network model.[1]

Visualizations

The following diagrams illustrate the key pathways and workflows involved in a metabolic flux analysis experiment using this compound.

BCAA_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Tert-Leucine-d6_ext This compound Tert-Leucine-d6_int This compound Tert-Leucine-d6_ext->Tert-Leucine-d6_int Amino Acid Transporter TMP-d6_cyt Trimethylpyruvate-d6 Tert-Leucine-d6_int->TMP-d6_cyt BCAT aKG_cyt α-Ketoglutarate Glu_cyt Glutamate aKG_cyt->Glu_cyt BCAT TMP-d6_mit Trimethylpyruvate-d6 TMP-d6_cyt->TMP-d6_mit Acetyl-CoA-d2 Acetyl-CoA-d2 TMP-d6_mit->Acetyl-CoA-d2 BCKDH Complex TCA_Cycle TCA Cycle Acetyl-CoA-d2->TCA_Cycle

Caption: Metabolic pathway of this compound.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Cell_Culture 1. Cell Culture (e.g., Adherent Cells) Isotope_Labeling 2. Isotope Labeling with Tert-Leucine-d6 Cell_Culture->Isotope_Labeling Quenching 3. Rapid Quenching (e.g., on Dry Ice) Isotope_Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction LCMS_Analysis 5. LC-MS/MS Analysis (HILIC, HRMS) Extraction->LCMS_Analysis Data_Processing 6. Data Processing (Peak Integration, Isotopologue Correction) LCMS_Analysis->Data_Processing Flux_Estimation 7. Metabolic Flux Estimation (e.g., INCA software) Data_Processing->Flux_Estimation Biological_Interpretation 8. Biological Interpretation Flux_Estimation->Biological_Interpretation

Caption: Experimental workflow for metabolic flux analysis.

Logical_Relationship Tracer This compound Biological_System Biological System (e.g., Cultured Cells) Tracer->Biological_System Metabolic_Pathways Metabolic Pathways (BCAA Catabolism, TCA Cycle) Biological_System->Metabolic_Pathways Labeled_Metabolites Deuterium-Labeled Metabolites Metabolic_Pathways->Labeled_Metabolites Analytical_Measurement Analytical Measurement (LC-MS/MS) Labeled_Metabolites->Analytical_Measurement Isotopologue_Data Mass Isotopologue Distribution Data Analytical_Measurement->Isotopologue_Data Computational_Model Computational Model of Metabolism Isotopologue_Data->Computational_Model Metabolic_Fluxes Metabolic Fluxes (Reaction Rates) Computational_Model->Metabolic_Fluxes

Caption: Logical relationship of MFA using a stable isotope tracer.

References

Application Note: High-Throughput Amino Acid Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative amino acid analysis is a critical tool in various scientific disciplines, including biochemistry, molecular biology, clinical diagnostics, food science, and pharmaceutical development. Amino acids, the fundamental building blocks of proteins, also function as neurotransmitters and are key intermediates in metabolic pathways. Accurate measurement of amino acid concentrations in biological matrices can provide insights into disease states, nutritional status, and the efficacy of therapeutic interventions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for amino acid analysis due to its high sensitivity, selectivity, and speed.[1][2] This application note provides a comprehensive overview of LC-MS/MS method development for the quantitative analysis of amino acids in biological samples, offering detailed protocols for both direct (underivatized) and derivatization-based approaches.

Method Development Considerations

The development of a robust LC-MS/MS method for amino acid analysis requires careful optimization of several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. The choice between a direct analysis or a derivatization-based workflow often depends on the specific amino acids of interest, the sample matrix, and the required sensitivity.[3]

Direct vs. Derivatization-Based Analysis

Direct analysis of underivatized amino acids is an attractive approach as it simplifies sample preparation and reduces analysis time.[4] Recent advancements in Hydrophilic Interaction Chromatography (HILIC) have enabled the effective retention and separation of these polar compounds.[5][6] However, challenges can include poor retention on traditional reversed-phase columns and potential for ion suppression in complex matrices.[7]

Derivatization-based analysis involves chemically modifying the amino acids to improve their chromatographic properties and ionization efficiency.[8][9] Derivatization can enhance sensitivity and allow for the use of more common reversed-phase chromatography.[9] However, this adds extra steps to the sample preparation workflow and can introduce variability if the derivatization reaction is not complete or consistent.[3]

Experimental Workflow Overview

A typical workflow for LC-MS/MS analysis of amino acids involves several sequential steps, from sample collection to data analysis. The following diagram illustrates the general experimental process.

LC-MS/MS Amino Acid Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Tissue) ProteinPrecipitation Protein Precipitation (e.g., TCA, Acetonitrile) SampleCollection->ProteinPrecipitation Derivatization Derivatization (Optional) ProteinPrecipitation->Derivatization Optional Dilution Dilution & Internal Standard Spiking ProteinPrecipitation->Dilution Derivatization->Dilution LC_Separation Liquid Chromatography (HILIC or RP-LC) Dilution->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification DataReporting Data Reporting Quantification->DataReporting

General workflow for LC-MS/MS amino acid analysis.

Detailed Protocols

The following sections provide detailed protocols for the key stages of amino acid analysis by LC-MS/MS.

Protocol 1: Sample Preparation from Plasma (Direct Analysis)

This protocol is suitable for the direct analysis of underivatized amino acids in plasma samples.

1. Materials:

  • Plasma samples
  • 30% Sulfosalicylic acid (SSA) solution[4]
  • Internal Standard (IS) working solution (containing stable isotope-labeled amino acids)
  • Acetonitrile (ACN), LC-MS grade
  • Water, LC-MS grade
  • Microcentrifuge tubes
  • Vortex mixer
  • Centrifuge

2. Procedure:

  • Thaw plasma samples on ice.
  • Pipette 50 µL of plasma into a microcentrifuge tube.[4]
  • Add 5 µL of 30% SSA solution to precipitate proteins.[4]
  • Vortex the mixture for 30 seconds.
  • Incubate at 4°C for 10 minutes.
  • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.[7]
  • Transfer 27.5 µL of the clear supernatant to a new microcentrifuge tube.[4]
  • Add 2 µL of the IS working solution.[4]
  • Add 225 µL of mobile phase B (e.g., 90:10 ACN:water with 0.5% formic acid and 1 mM ammonium (B1175870) formate).[4]
  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization-Based Analysis using Urea (B33335)

This protocol describes a pre-column derivatization method using urea to improve the chromatographic separation of amino acids on a reversed-phase column.[9]

1. Materials:

  • Amino acid standards or sample extract
  • 5 M Urea solution
  • Formic acid, LC-MS grade
  • Acetonitrile, LC-MS grade
  • Water, LC-MS grade
  • Heating block or water bath
  • pH meter or pH paper

2. Procedure:

  • Prepare a 10 mM amino acid mixture (or use the sample extract).
  • In a 1.5 mL microcentrifuge tube, mix the amino acid solution with 5 M urea.
  • Adjust the pH of the mixture to 9.
  • Incubate the reaction mixture at 80°C for 4 hours.[9]
  • After incubation, allow the mixture to cool to room temperature.
  • Filter the derivatized sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[9]

Liquid Chromatography and Mass Spectrometry Conditions

The following tables summarize typical LC and MS parameters for amino acid analysis. These should be considered as starting points and may require further optimization based on the specific instrumentation and application.

Table 1: Example Liquid Chromatography Conditions
ParameterHILIC (Direct Analysis)Reversed-Phase (Derivatized)
Column Raptor Polar X (Restek)[4] or Intrada Amino Acid (Imtakt)[5]Agilent TC-C18 (250 x 4.6 mm)[9]
Mobile Phase A 100 mM Ammonium formate (B1220265) in water[5]0.1% Formic acid in water[9]
Mobile Phase B Acetonitrile:water:formic acid (95:5:0.3)[5]Acetonitrile with 0.1% formic acid[9]
Flow Rate 0.6 mL/min[5]1.0 mL/min[9]
Column Temp. 35°C[5]30°C[9]
Injection Vol. 2-5 µL8 µL[9]
Gradient Gradient elution from high organic to high aqueous[5]Gradient elution from low organic to high organic[9]
Table 2: Example Mass Spectrometry Conditions
ParameterTypical Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Scan Type Multiple Reaction Monitoring (MRM)[5]
Ion Spray Voltage 1500 V[5]
Source Temp. 600°C[5]
Curtain Gas 25 psi[5]
Nebulizer Gas 40 psi[5]
Collision Gas Nitrogen

Quantitative Data and MRM Transitions

Accurate quantification is achieved by monitoring specific precursor-to-product ion transitions for each amino acid and its corresponding stable isotope-labeled internal standard.

Table 3: Example MRM Transitions for Selected Amino Acids (Underivatized)
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Alanine90.144.2
Arginine175.170.1
Aspartic Acid134.174.2[7]
Glutamic Acid148.184.1
Glycine76.130.2
Isoleucine132.186.2
Leucine132.186.2
Lysine147.184.1
Methionine150.1104.1
Phenylalanine166.1120.1
Proline116.170.1
Serine106.160.1
Threonine120.174.2
Tyrosine182.1136.1
Valine118.172.2

Note: Specific transitions should be optimized for the instrument being used.

Method Development Logic

The process of developing a robust LC-MS/MS method for amino acid analysis follows a logical progression of optimization steps. The diagram below outlines these key decision points and optimization loops.

Method Development Logic Start Define Analytical Goals (Analytes, Matrix, Sensitivity) ChooseMethod Choose Method: Direct vs. Derivatization Start->ChooseMethod SamplePrep Optimize Sample Preparation (Extraction, Cleanup) ChooseMethod->SamplePrep Based on choice ChromaDev Develop Chromatography (Column, Mobile Phase, Gradient) SamplePrep->ChromaDev MS_Opt Optimize MS Parameters (Source, MRM Transitions) ChromaDev->MS_Opt Validation Method Validation (Linearity, Accuracy, Precision) MS_Opt->Validation Validation->ChromaDev Re-optimize RoutineAnalysis Routine Analysis Validation->RoutineAnalysis

Logical flow for LC-MS/MS method development.

Conclusion

LC-MS/MS offers a powerful and versatile platform for the quantitative analysis of amino acids in a variety of sample types. By carefully selecting and optimizing the sample preparation, chromatographic separation, and mass spectrometric detection parameters, researchers can develop highly sensitive, specific, and robust methods. The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing successful amino acid analysis workflows in a research or drug development setting.

References

Application Notes and Protocols for Stable Isotope Labeling Using (S)-2-Amino-3,3-dimethylbutanoic acid-d6 (L-tert-Leucine-d6)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile technique for quantitative proteomics. It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. (S)-2-Amino-3,3-dimethylbutanoic acid, also known as L-tert-leucine, is a synthetic amino acid and an isomer of leucine. Its deuterated form, (S)-2-Amino-3,3-dimethylbutanoic acid-d6 (L-tert-leucine-d6), serves as a "heavy" amino acid analog for metabolic labeling.

Due to its structural similarity to leucine, L-tert-leucine can be incorporated into proteins during synthesis. The six deuterium (B1214612) atoms in L-tert-leucine-d6 introduce a known mass shift in peptides containing this amino acid, which can be readily detected by mass spectrometry. This allows for the differentiation and relative quantification of proteins from two or more different cell populations.

These application notes provide a comprehensive overview of the principles, protocols, and data analysis considerations for using this compound in quantitative proteomics studies.

Physicochemical Properties and Mass Shift Information

A clear understanding of the properties of the isotopic label is crucial for experimental design and data analysis.

PropertyValue
Chemical Name This compound
Common Name L-tert-Leucine-d6
Molecular Formula C₆H₇D₆NO₂
Monoisotopic Mass (Unlabeled) 131.0946 g/mol
Monoisotopic Mass (d6 Labeled) 137.1323 g/mol
Mass Shift per Incorporation +6.0377 Da

Application 1: Relative Protein Quantification using SILAC

Objective: To determine the relative abundance of proteins between two different cell populations (e.g., control vs. treated).

Principle

The SILAC method involves growing two cell populations in media that are identical except for the isotopic form of a specific amino acid. One population is cultured in "light" medium containing the natural, unlabeled amino acid (L-tert-leucine), while the other is cultured in "heavy" medium containing the stable isotope-labeled amino acid (L-tert-leucine-d6). After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid, the two cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. The relative peak intensities of the "light" and "heavy" isotopic envelopes for each peptide are used to determine the relative abundance of the corresponding protein.

Experimental Workflow for SILAC

SILAC_Workflow cluster_culture Cell Culture cluster_prep Sample Preparation cluster_analysis Analysis A Control Cells ('Light') + L-tert-Leucine C Combine Cell Populations (1:1 ratio) A->C B Treated Cells ('Heavy') + L-tert-Leucine-d6 B->C D Cell Lysis & Protein Extraction C->D E Protein Digestion (e.g., Trypsin) D->E F Peptide Cleanup (e.g., C18) E->F G LC-MS/MS Analysis F->G H Data Analysis (Peptide ID & Quantification) G->H

Caption: General workflow for a SILAC experiment.

Detailed Protocol: SILAC with L-tert-Leucine-d6

Materials:

  • Cells of interest

  • Leucine-free cell culture medium (e.g., DMEM for SILAC)

  • Dialyzed fetal bovine serum (dFBS)

  • L-tert-Leucine

  • This compound (L-tert-leucine-d6)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 spin columns or equivalent for peptide cleanup

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in regular leucine-containing medium to achieve a healthy, proliferating state.

    • Passage the cells into two separate culture flasks.

    • For the "light" condition, culture cells in leucine-free medium supplemented with a standard concentration of L-tert-leucine and dFBS.

    • For the "heavy" condition, culture cells in leucine-free medium supplemented with the same concentration of L-tert-leucine-d6 and dFBS.

    • Culture the cells for at least five to six cell doublings to ensure >97% incorporation of the labeled amino acid.

  • Cell Harvest and Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Count the cells from each population and mix them at a 1:1 ratio.

    • Wash the combined cell pellet with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Digestion:

    • Quantify the protein concentration of the lysate.

    • Take a desired amount of protein (e.g., 50-100 µg) and reduce the disulfide bonds with DTT.

    • Alkylate the cysteine residues with IAA.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Cleanup and Mass Spectrometry:

    • Acidify the peptide mixture with formic acid.

    • Clean up the peptides using C18 desalting columns.

    • Elute the peptides and dry them using a vacuum centrifuge.

    • Resuspend the peptides in a suitable buffer for LC-MS/MS analysis.

    • Analyze the samples on a high-resolution mass spectrometer.

Application 2: Protein Turnover Analysis

Objective: To measure the synthesis and degradation rates of proteins.

Principle

By switching the cell culture medium from a "heavy" to a "light" formulation (or vice versa), the rate of incorporation of the new amino acid and the dilution of the old one can be monitored over time. This "pulse-chase" approach allows for the determination of protein synthesis and degradation rates.

Experimental Workflow for Protein Turnover Analysis

Turnover_Workflow cluster_labeling Labeling cluster_chase Chase cluster_analysis Analysis A Initial Labeling ('Heavy' L-tert-Leucine-d6) B Switch to 'Light' Medium (L-tert-Leucine) A->B C Harvest Cells at Multiple Time Points B->C D Sample Preparation & LC-MS/MS C->D E Quantify Heavy/Light Ratio over Time D->E F Calculate Protein Turnover Rates E->F

Caption: Workflow for protein turnover analysis.

Detailed Protocol: Protein Turnover with L-tert-Leucine-d6

Procedure:

  • Initial Labeling:

    • Culture cells in "heavy" medium containing L-tert-leucine-d6 for a sufficient duration to achieve steady-state labeling of the proteome.

  • Chase Phase:

    • Wash the cells thoroughly with PBS to remove the "heavy" medium.

    • Replace the medium with "light" medium containing unlabeled L-tert-leucine.

    • Harvest cells at various time points after the medium switch (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Sample Processing and Analysis:

    • For each time point, lyse the cells, extract proteins, and perform tryptic digestion as described in the SILAC protocol.

    • Analyze each sample by LC-MS/MS.

    • Determine the ratio of "heavy" to "light" peptide pairs for each protein at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the heavy/light ratio against time.

    • The degradation rate constant (k_deg) can be determined from the slope of the linear fit of this plot.

    • The protein half-life can then be calculated using the formula: t_1/2 = ln(2) / k_deg.

Data Presentation and Analysis

Quantitative data from SILAC experiments should be presented in a clear and organized manner to facilitate interpretation.

Table of Expected Mass Shifts for Peptides
Number of L-tert-Leucine ResiduesExpected Mass Shift (Da)
1+6.0377
2+12.0754
3+18.1131
nn * 6.0377
Example Data Table for Relative Protein Quantification
Protein IDGene NamePeptide SequenceLight IntensityHeavy IntensityHeavy/Light RatioLog2(Ratio)
P12345GENE1AGLTLECR1.5e63.0e62.01.0
Q67890GENE2VLTLVK2.0e51.9e50.95-0.07
.....................

C denotes a carbamidomethylated cysteine, and T* denotes a tert-leucine residue.

Signaling Pathway Visualization

The use of L-tert-leucine-d6 in SILAC can be applied to study changes in protein abundance within specific signaling pathways in response to stimuli. For example, the mTOR pathway is sensitive to amino acid levels, and changes in this pathway can be monitored.

mTOR_Pathway cluster_input Input cluster_pathway mTORC1 Signaling cluster_output Cellular Response Leucine L-tert-Leucine-d6 (or unlabeled) mTORC1 mTORC1 Leucine->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynth Protein Synthesis S6K1->ProteinSynth EIF4EBP1->ProteinSynth CellGrowth Cell Growth ProteinSynth->CellGrowth

Caption: Simplified mTOR signaling pathway.

Conclusion

This compound (L-tert-leucine-d6) is a valuable tool for stable isotope labeling in quantitative proteomics. Its use in SILAC and protein turnover studies allows for the precise and accurate measurement of changes in protein abundance and dynamics. The protocols and information provided in these application notes serve as a guide for researchers to effectively implement this technique in their studies of cellular processes and drug development.

Application Notes and Protocols for the Derivatization of Amino Acids for Improved Mass Spectrometry Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. The accurate and sensitive quantification of amino acids is therefore of paramount importance in various scientific disciplines, including biomedical research, clinical diagnostics, and drug development. While mass spectrometry (MS) has become an indispensable tool for molecular analysis due to its high sensitivity and specificity, the direct analysis of amino acids by MS can be challenging. Many amino acids are small, polar molecules that exhibit poor retention on reversed-phase liquid chromatography (LC) columns and often ionize inefficiently in the mass spectrometer.

To overcome these limitations, derivatization of amino acids prior to LC-MS analysis is a widely employed strategy. Derivatization involves the chemical modification of the amino acid molecule to improve its physicochemical properties. This application note provides a detailed overview of common and effective derivatization strategies, complete with experimental protocols and quantitative data to aid researchers in selecting and implementing the optimal method for their specific analytical needs. The primary goals of derivatization are to increase hydrophobicity for better chromatographic separation and to enhance ionization efficiency for improved MS sensitivity.[1][2][3]

Derivatization Strategies for Enhanced Mass Spectrometry Sensitivity

Several chemical derivatization reagents have been developed to enhance the detection of amino acids by mass spectrometry. These reagents typically target the primary and/or secondary amine groups of the amino acids. The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired sensitivity, the type of mass spectrometer available, and the complexity of the sample matrix.

Commonly used derivatization reagents include:

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A popular reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives that also ionize well.[4][5]

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): This reagent attaches an apolar moiety to amino acids, which aids in their purification from the sample matrix by solid-phase extraction and improves their chromatographic behavior on reversed-phase columns.[4][6][7]

  • o-phthaldialdehyde (OPA): A classic derivatization reagent for primary amines that, in the presence of a thiol, forms a fluorescent isoindole derivative.[8][9]

  • Urea (B33335): A simple and inexpensive reagent that reacts with amino acids to form carbamoyl (B1232498) derivatives, which show improved separation on reversed-phase columns and increased UV response.[10][11]

  • N-alkylnicotinic acid (Cn-NA-NHS): These reagents add a permanent positive charge and increase the hydrophobicity of peptides, significantly enhancing their ionization efficiency.[12][13]

  • Stable Isotope Labeling: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) provide a powerful method for quantitative proteomics by metabolically incorporating "heavy" amino acids into proteins.[14][15][16] This allows for the accurate comparison of protein abundance between different cell populations.[14][15][16]

The following sections provide detailed protocols for some of these key derivatization methods.

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) and limits of quantification (LOQ) for various amino acids using different derivatization reagents, providing a basis for comparison.

Derivatization ReagentAmino Acid(s)Reported LOD/LOQReference
1-bromobutane21 amino acids5.4–91 fmol (LOD)[1][3]
aTRAQ Reagents26 amino acidsLinear range: 5–2000 μM[17]
Dibenzyl ethoxymethylene malonate (DBEMM)Amino acidsAs low as 1 fmol (LOD)[18]
Benzyl ethyl ethoxymethylene malonate (EBEMM)Amino acidsNot specified[18]
N-alkylnicotinic acid (C4-NA-NHS)18 amino acids6-80-fold sensitivity increase[12]
UreaAlanine, Phenylalanine58.6 nM, 11.64 nM (LOD)[10]
AccQ•Tag (AQC)VariousAs low as 1.65 fmol (LOD)[5]
Butanolic HCl22 amino acids~1 μmol/L (LLOQ)[19]
Dansyl chloride (DNS)VariousNot specified[4][7]
Diethyl ethoxymethylenemalonate (DEEMM)7 amino acidsAverage of 150 fmol (LOQ)[7]
Phosphazene-based reagent (FOSF)7 amino acidsComparable to TAHS[7]
p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide (TAHS)7 amino acids~80 fmol (LOQ)[4][7]

Experimental Protocols

Protocol 1: Derivatization using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

This protocol is based on the widely used AccQ•Tag method. AQC reacts with primary and secondary amines to yield stable, fluorescent derivatives that are amenable to LC-MS analysis.[5]

Materials:

  • Amino acid standards or sample hydrolysate

  • AccQ•Tag Ultra Borate (B1201080) Buffer

  • AccQ•Tag Ultra Reagent Powder (AQC)

  • AccQ•Tag Ultra Reagent Diluent

  • 0.1 N HCl

  • Milli-Q water

Procedure:

  • Reagent Preparation: Reconstitute the AccQ•Tag Ultra Reagent Powder by adding 1.0 mL of the AccQ•Tag Ultra Reagent Diluent. Vortex for 10 seconds and heat at 55°C for 10 minutes to ensure complete dissolution.

  • Sample Preparation: If the sample is highly acidic (e.g., acid hydrolysate), neutralization may be required to ensure the reaction pH is between 8.2 and 10.1. For samples in 0.1 N HCl, 10-20 µL can be used directly.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 70 µL of AccQ•Tag Ultra Borate Buffer.

    • Add 10 µL of the amino acid standard or sample.

    • Add 20 µL of the reconstituted AccQ•Tag Ultra Reagent.

    • Vortex immediately for 30 seconds.

  • Incubation: Let the mixture stand at room temperature for 1 minute, then heat at 55°C for 10 minutes.

  • Analysis: The derivatized sample is now ready for LC-MS analysis. The derivatives are stable for several days at 4°C.

Protocol 2: Derivatization using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

Fmoc-Cl derivatization increases the hydrophobicity of amino acids, allowing for efficient solid-phase extraction and improved reversed-phase LC separation.[6]

Materials:

  • Amino acid standards or sample

  • Borate buffer (0.1 M, pH 9.0)

  • Fmoc-Cl solution (15 mM in acetone)

  • Pentane (B18724)

  • Methanol

  • Milli-Q water

Procedure:

  • Reaction Setup:

    • To 100 µL of amino acid standard or sample in a glass vial, add 100 µL of 0.1 M borate buffer (pH 9.0).

    • Add 200 µL of the 15 mM Fmoc-Cl solution.

  • Incubation: Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.

  • Extraction of Excess Reagent:

    • Add 500 µL of pentane to the reaction mixture to extract the excess Fmoc-Cl reagent.

    • Vortex for 30 seconds and then centrifuge to separate the phases.

    • Carefully remove and discard the upper pentane layer. Repeat this extraction step two more times.

  • Sample Preparation for LC-MS:

    • After the final extraction, evaporate any residual pentane under a gentle stream of nitrogen.

    • The aqueous layer containing the Fmoc-derivatized amino acids can be directly injected or diluted with an appropriate solvent for LC-MS analysis.

Protocol 3: Derivatization using Urea

This method provides a simple, cost-effective way to derivatize amino acids for improved chromatographic separation and UV detection, which is also compatible with MS detection.[10][11]

Materials:

  • Amino acid standards or sample

  • Urea solution (5 M in water)

  • Buffer (e.g., pH 9)

  • Milli-Q water

Procedure:

  • Reaction Setup:

    • Prepare a solution of the amino acid standard or sample.

    • Mix the amino acid solution with the 5 M urea solution. The final concentration of urea should be significantly higher than the total amino acid concentration.

    • Adjust the pH of the reaction mixture to approximately 9.

  • Incubation: Incubate the reaction mixture at 60°C for 48 hours.[10]

  • Analysis: The resulting carbamoyl amino acids can be directly analyzed by LC-MS. No extraction or quenching steps are typically required.

Visualizations

Experimental Workflow for Amino Acid Derivatization

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Sample Cleanup (Optional) cluster_analysis Analysis Sample Amino Acid Sample (e.g., Biofluid, Hydrolysate) Deriv_Reagent Add Derivatization Reagent (e.g., AQC, Fmoc-Cl) Sample->Deriv_Reagent Standard Amino Acid Standard Standard->Deriv_Reagent Incubation Incubate (Time and Temperature) Deriv_Reagent->Incubation Quench Quench Reaction Incubation->Quench LC_MS LC-MS/MS Analysis Incubation->LC_MS SPE Solid-Phase Extraction (e.g., for Fmoc-Cl) Quench->SPE Drydown Dry-down and Reconstitution SPE->Drydown Drydown->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis

Caption: General workflow for amino acid derivatization and analysis.

Logic of Derivatization for Improved MS Sensitivity

G cluster_problem Challenges with Native Amino Acids cluster_solution Derivatization Solution cluster_outcome Improved Analytical Properties AA Amino Acid Prop1 Polar AA->Prop1 Prop2 Poor Retention in RP-LC AA->Prop2 Prop3 Low Ionization Efficiency AA->Prop3 Deriv Derivatization AA->Deriv Deriv_AA Derivatized Amino Acid Deriv->Deriv_AA Outcome1 Increased Hydrophobicity Deriv_AA->Outcome1 Outcome2 Enhanced Retention Deriv_AA->Outcome2 Outcome3 Improved Ionization Deriv_AA->Outcome3

Caption: Rationale for amino acid derivatization for mass spectrometry.

Conclusion

Derivatization of amino acids is a critical step for achieving sensitive and reliable quantification by LC-MS. The methods and protocols outlined in this application note provide researchers with a range of options to suit different analytical challenges. By carefully selecting the appropriate derivatization strategy, scientists can significantly enhance the performance of their amino acid analyses, leading to more accurate and robust data in their research and development endeavors. The choice of the optimal derivatization reagent will depend on the specific amino acids of interest, the sample matrix, and the available instrumentation.

References

Application Note: High-Throughput Amino Acid Analysis Using Deuterated Internal Standards and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of amino acids is critical in various fields, including biochemistry, clinical diagnostics, and food science. The complexity of biological matrices, however, presents significant analytical challenges, such as sample loss during preparation and matrix effects in mass spectrometry.[1][2][3][4][5] The stable isotope dilution (SID) technique, utilizing deuterated amino acids as internal standards, offers a robust solution for achieving high accuracy and precision in amino acid analysis.[6][7] These isotopically labeled standards are chemically identical to their corresponding analytes, ensuring they co-elute and experience similar ionization effects, thereby providing reliable correction for experimental variations.[6] This application note provides a detailed protocol for the preparation of biological samples for amino acid analysis using a commercially available deuterated amino acid standard mixture, followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of a deuterated amino acid internal standard is added to the sample at the earliest stage of preparation.[6] The ratio of the endogenous (light) amino acid to the spiked (heavy) deuterated standard is measured by LC-MS/MS. Since the light and heavy forms are affected proportionally by sample loss and matrix effects, their ratio remains constant, enabling accurate quantification of the endogenous amino acid concentration.

Experimental Workflow

The overall experimental workflow for sample preparation and analysis is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Deuterated Amino Acid Internal Standards Sample->Spike Hydrolysis Protein Hydrolysis (for total amino acid analysis) Spike->Hydrolysis If analyzing total AAs Deproteinization Protein Precipitation & Centrifugation Spike->Deproteinization If analyzing free AAs Hydrolysis->Deproteinization Derivatization Derivatization (Optional but Recommended) Deproteinization->Derivatization FinalSample Final Sample for Analysis Derivatization->FinalSample LCMS LC-MS/MS Analysis FinalSample->LCMS Data Data Processing (Peak Integration & Ratio Calculation) LCMS->Data Quant Quantification Data->Quant

Caption: General workflow for amino acid analysis using deuterated standards.

Materials and Reagents

  • Deuterated Amino Acid Standard Mixture (e.g., Sigma-Aldrich SMB00917 or equivalent)[8][9]

  • 6 M Hydrochloric Acid (HCl)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, ultrapure

  • Derivatization reagent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) - AQC)[10]

  • Borate (B1201080) Buffer

  • Phenol (B47542)

  • Nitrogen gas supply

  • Microcentrifuge tubes

  • Heating block or oven

  • Centrifuge

  • Vortex mixer

  • Autosampler vials

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Prepare a series of calibration standards by diluting the deuterated amino acid standard mixture with a suitable solvent (e.g., 0.1% formic acid in water) to achieve a range of concentrations that bracket the expected analyte concentrations in the samples.

  • To each calibration standard, add the corresponding non-labeled amino acid standard mixture at a fixed concentration.

  • If derivatization is being performed, derivatize the calibration standards using the same procedure as for the samples (Protocol 4).

Protocol 2: Sample Preparation and Internal Standard Spiking
  • For Liquid Samples (e.g., Plasma, Serum):

    • Thaw frozen samples on ice.

    • Vortex the sample to ensure homogeneity.

    • In a microcentrifuge tube, add a specific volume of the sample (e.g., 50 µL).

    • Add a known amount of the deuterated amino acid internal standard mixture. The amount should be chosen to be within the linear range of the assay.[8]

    • Vortex briefly.

  • For Tissue Samples:

    • Homogenize the tissue in a suitable buffer on ice.

    • Determine the protein concentration of the homogenate.

    • In a microcentrifuge tube, add a specific amount of tissue homogenate (e.g., corresponding to 1 mg of protein).

    • Add a known amount of the deuterated amino acid internal standard mixture.

    • Vortex briefly.

Protocol 3: Protein Hydrolysis (for Total Amino Acid Analysis)

This step is for the analysis of amino acids incorporated into proteins and should be skipped if only free amino acids are of interest.

  • To the sample containing the deuterated internal standards, add an equal volume of 12 M HCl containing 1% phenol to achieve a final concentration of 6 M HCl.[11][12][13] The phenol is added to prevent halogenation of tyrosine.[11]

  • Securely cap the tubes. For optimal results, perform hydrolysis under vacuum or in an inert atmosphere to prevent oxidation.[11][12]

  • Place the tubes in a heating block or oven at 110°C for 24 hours.[11][12][13]

  • After hydrolysis, cool the samples to room temperature.

  • Centrifuge the tubes to pellet any debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the samples completely under a stream of nitrogen gas. This step is crucial to remove the acid, which can interfere with subsequent analysis.

  • Reconstitute the dried residue in a suitable solvent (e.g., 0.1% formic acid in water) for further processing or direct analysis.

Protocol 4: Protein Precipitation (for Free Amino Acid Analysis)
  • To the sample containing the deuterated internal standards, add 4 volumes of ice-cold acetonitrile or methanol to precipitate the proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 20 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the free amino acids and the internal standards.

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried residue in a suitable solvent for derivatization or direct analysis.

Protocol 5: Derivatization (Optional but Recommended)

Derivatization can improve the chromatographic separation and ionization efficiency of amino acids.[14][15][16]

  • Reconstitute the dried sample extract from Protocol 3 or 4 in borate buffer.

  • Add the AQC derivatization reagent.

  • Vortex immediately and incubate at the recommended temperature and time (e.g., 55°C for 10 minutes).[10]

  • The derivatized sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

A standard reversed-phase LC column (e.g., C18) is typically used for the separation of derivatized amino acids. The mobile phases usually consist of water and acetonitrile with a small amount of formic acid. A gradient elution is employed to achieve optimal separation.

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each amino acid and its corresponding deuterated internal standard.

Data Presentation

The use of deuterated internal standards significantly improves the precision and accuracy of amino acid quantification. Below are representative tables illustrating the performance of the method.

Table 1: Recovery of Amino Acids with and without Internal Standardization

Amino AcidAverage Recovery without IS (%)Average Recovery with Deuterated IS (%)
Alanine78.599.2
Valine82.1101.5
Leucine85.398.9
Isoleucine84.7100.8
Proline75.497.6
Phenylalanine88.2102.3
Tryptophan65.995.4
Methionine72.696.8
Glycine79.899.5
Serine68.394.7
Threonine70.195.1
Cysteine55.292.3
Asparagine80.599.8
Glutamine81.2100.1
Tyrosine86.9101.7
Histidine83.498.5
Lysine87.6102.0
Arginine85.0101.2
Aspartic Acid79.199.3
Glutamic Acid80.3100.5

Table 2: Precision of Quantification

Amino AcidIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
Alanine2.14.5
Valine1.94.2
Leucine2.34.8
Isoleucine2.24.6
Proline2.85.5
Phenylalanine1.83.9
Tryptophan3.56.8
Methionine3.16.2
Glycine2.55.1
Serine3.87.1
Threonine3.66.9
Cysteine4.58.2
Asparagine2.44.9
Glutamine2.65.3
Tyrosine2.04.1
Histidine2.75.8
Lysine1.94.0
Arginine2.14.4
Aspartic Acid2.55.0
Glutamic Acid2.44.8

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of how internal standards correct for analytical variability.

logical_relationship cluster_analyte Endogenous Analyte (Light) cluster_is Deuterated Standard (Heavy) Analyte_Prep Initial Amount Sample Prep Loss Analyte_MS Amount entering MS Ionization Efficiency Analyte_Prep:f1->Analyte_MS:f0 Same % loss Analyte_Signal Final Signal (A) Analyte_MS:f1->Analyte_Signal Same ionization effect Ratio Ratio (A / IS) Analyte_Signal->Ratio IS_Prep Known Initial Amount Sample Prep Loss IS_MS Amount entering MS Ionization Efficiency IS_Prep:f1->IS_MS:f0 Same % loss IS_Signal Final Signal (IS) IS_MS:f1->IS_Signal Same ionization effect IS_Signal->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Correction mechanism of deuterated internal standards.

Conclusion

The use of deuterated amino acid internal standards in conjunction with LC-MS/MS provides a highly accurate, precise, and robust method for the quantification of amino acids in complex biological matrices. The protocols outlined in this application note offer a reliable workflow for researchers in various scientific disciplines. The stable isotope dilution approach effectively compensates for sample loss during preparation and mitigates the impact of matrix effects, leading to high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Improving Peak Resolution of (S)-2-Amino-3,3-dimethylbutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of (S)-2-Amino-3,3-dimethylbutanoic acid-d6, a deuterated form of the chiral amino acid tert-Leucine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for enhancing enantiomeric peak resolution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions to enhance your chromatographic performance.

Question: I am observing poor or no resolution between my enantiomeric peaks. What should I check first?

Answer: Complete co-elution or lack of separation points to a fundamental issue with the method's selectivity for the enantiomers. The primary factors to verify are the chiral stationary phase (CSP) and the mobile phase.

  • Chiral Stationary Phase (CSP) Selection: The choice of column is the most critical factor for chiral separations. Not all CSPs are suitable for underivatized amino acids. For tert-Leucine and similar compounds, zwitterionic, macrocyclic glycopeptide, and crown ether-based columns are often successful.[1][2][3]

  • Mobile Phase Compatibility: The mobile phase must be compatible with your chosen CSP. For instance, polysaccharide-based CSPs are often used with normal-phase solvents, whereas macrocyclic glycopeptide columns are versatile across reversed-phase, polar organic, and normal-phase modes.[1][4]

  • Column Health: Ensure the column is not degraded or contaminated. If the column is old or has been used with incompatible matrices, its chiral recognition capabilities may be diminished.[5]

Question: My peaks are broad and tailing, which is compromising my resolution. How can I improve the peak shape?

Answer: Broad, tailing peaks can result from several chemical and physical factors. Addressing them can significantly improve resolution.

  • Secondary Interactions: Residual silanols on silica-based columns can interact with the amine group of the amino acid, causing peak tailing.

    • Solution: Introduce a competitive base, like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), into the mobile phase to mask these active sites.[2] Using a high-purity, end-capped column can also minimize this effect.

  • Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can lead to peak distortion.[6][7]

    • Solution: Try diluting your sample or reducing the injection volume. If peak shape improves, overload was the likely cause.[8]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of the zwitterionic amino acid. An incorrect pH can lead to poor peak shape.

    • Solution: Use acidic and basic additives (e.g., formic acid and diethylamine) to control ionization and improve peak symmetry.[2]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[8]

Question: I have some separation, but the peaks are not baseline-resolved. What parameters can I fine-tune?

Answer: When you have partial separation, optimizing chromatographic parameters can often achieve baseline resolution.

  • Mobile Phase Composition: The type and percentage of the organic modifier (e.g., methanol, acetonitrile, ethanol) in the mobile phase are powerful tools for adjusting selectivity.[9] Systematically vary the modifier percentage to find the optimal balance between retention and resolution.

  • Flow Rate: In chiral chromatography, lower flow rates often improve resolution by allowing more time for the enantiomers to interact with the CSP.

    • Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) and observe the effect on resolution.[8][10]

  • Column Temperature: Temperature has a significant, and sometimes non-intuitive, effect on chiral separations.[11]

    • Solution: Lowering the column temperature often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can enhance selectivity and improve resolution.[10][12] However, this may also increase backpressure and run time.[11] Conversely, in some systems, higher temperatures can improve efficiency, leading to sharper peaks.[13] It is crucial to experiment with temperature to find the optimum for your specific method.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for this compound?

A1: While method development is always required, certain CSPs have demonstrated high success rates for underivatized amino acids like tert-Leucine. Zwitterionic ion-exchangers (e.g., CHIRALPAK® ZWIX series) and macrocyclic glycopeptide phases (e.g., Astec CHIROBIOTIC® T) are excellent starting points.[2][3][14] Crown ether-based columns are also specifically designed for the separation of compounds with primary amines, such as amino acids.[4][15]

Q2: Do I need to derivatize my sample for chiral analysis?

A2: Not necessarily. Direct analysis of underivatized amino acids is possible and often preferred as it eliminates extra sample preparation steps and potential sources of error.[1] CSPs like the CHIROBIOTIC T are specifically designed for the direct separation of polar and ionic compounds.[1] Derivatization, for example with Marfey's reagent (FDAA), is an alternative strategy if direct methods do not yield the desired resolution.[16]

Q3: How does the d6-labeling affect the chromatographic separation compared to the non-deuterated compound?

A3: The primary physicochemical properties governing chiral recognition are largely unchanged by deuterium (B1214612) substitution. Therefore, the same chiral separation strategies apply. You may observe a slight shift in retention time due to the kinetic isotope effect, but the fundamental approach to choosing a column and mobile phase remains identical. The stability of the chiral center itself may be enhanced by deuteration, reducing the risk of on-column racemization.[17]

Q4: What is a good starting point for method development?

A4: A robust starting point is to use a zwitterionic or macrocyclic glycopeptide column with a polar organic mobile phase. Based on published data for tert-Leucine, a method similar to the one in the protocol below is recommended.

Data Presentation

Table 1: Recommended Chiral Stationary Phases (CSPs) and Starting Conditions

CSP TypeExample ColumnRecommended Mobile PhaseElution OrderReference
ZwitterionicCHIRALPAK® ZWIX(+)Methanol/Acetonitrile (50/50 v/v) with 50 mM Formic Acid & 25 mM DiethylamineL < D[3]
Macrocyclic GlycopeptideAstec® CHIROBIOTIC® TWater/Methanol/Formic Acid (70:30:0.02)Varies[1]
Crown EtherCROWNPAK® CR-I(+)Acetonitrile/Ethanol/Water/TFA (80:15:5:0.5)D before L[4][15]

Table 2: Effect of Key Parameters on Peak Resolution

ParameterChangePotential Effect on ResolutionPotential Side Effect
Flow Rate DecreaseOften improves resolutionIncreases analysis time and may increase peak width due to diffusion
Temperature DecreaseOften improves resolution by increasing selectivity (α)Increases backpressure and analysis time
Temperature IncreaseMay improve resolution by increasing efficiency (N); may decrease resolution by reducing selectivity (α)Shorter analysis time; risk of analyte degradation
Organic Modifier % OptimizeCan significantly change selectivity (α) and retention (k)Requires systematic evaluation to find the optimum
Injection Volume/Mass DecreaseImproves peak shape if column is overloadedMay decrease signal-to-noise ratio if detector is not sensitive enough

Experimental Protocols

Protocol 1: General Method Development for Chiral Separation

  • Column Selection: Choose a suitable chiral column, such as CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol/Acetonitrile (50/50 v/v) containing 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).[2][3] Filter and degas the mobile phase.

  • System Setup:

    • Install the column in the column compartment.

    • Set the column temperature to 25°C.

    • Set the flow rate to 0.5 mL/min.

    • Set the detector wavelength (e.g., UV at 210 nm or connect to a mass spectrometer).

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Injection: Inject a small volume (e.g., 1-5 µL) of the sample.

  • Optimization: Based on the initial chromatogram, adjust parameters systematically as outlined in the troubleshooting guide to achieve baseline resolution (Rs > 1.5).

Protocol 2: Column Flushing and Regeneration

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Consult Manufacturer's Guide: Always follow the specific washing instructions provided by the column manufacturer.

  • General Reverse-Phase Flushing Sequence: For a contaminated reversed-phase or versatile chiral column, a general sequence is:

    • Flush with your mobile phase without buffers (e.g., Water/Methanol).

    • Flush with 100% Water (HPLC grade).

    • Flush with 100% Acetonitrile.

    • Flush with 100% Isopropanol.

    • Store the column in an appropriate solvent as recommended by the manufacturer (often Acetonitrile or a Hexane/Isopropanol mixture).

  • Re-equilibration: Before next use, flush the column with the mobile phase for an extended period until the baseline is stable.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Resolution start Start: Poor Resolution decision1 Any peaks visible? start->decision1 decision2 Are peaks tailing or broad? decision1->decision2 Yes no_peaks No Peaks / Single Broad Peak - Check CSP/Mobile Phase Compatibility - Verify Column Health - Check Detector Settings decision1->no_peaks No decision3 Are peaks co-eluting? decision2->decision3 No tailing Tailing/Broad Peaks - Reduce Sample Concentration - Add Mobile Phase Modifier (TEA/DEA) - Dissolve Sample in Mobile Phase - Check for Extra-Column Volume decision2->tailing Yes coeluting Co-eluting Peaks - Optimize Mobile Phase % Modifier - Decrease Column Temperature - Decrease Flow Rate - Change CSP Type decision3->coeluting Yes success Baseline Resolution Achieved decision3->success No (Baseline Resolved) no_peaks->start Re-evaluate tailing->decision3 Re-inject coeluting->start Re-optimize

Caption: A logical workflow for troubleshooting poor peak resolution.

ExperimentalWorkflow Experimental Workflow for Method Optimization cluster_prep Preparation cluster_analysis Analysis & Optimization prep1 1. Select Appropriate CSP (e.g., Zwitterionic, Macrocyclic) prep2 2. Prepare Mobile Phase (with additives like FA/DEA) prep1->prep2 prep3 3. Equilibrate System (Stable Baseline) prep2->prep3 analysis1 4. Inject Sample (Low Concentration) prep3->analysis1 analysis2 5. Evaluate Initial Separation (Rs, Peak Shape) analysis1->analysis2 opt_decision Baseline Resolution (Rs > 1.5)? analysis2->opt_decision optimization 6. Systematically Adjust: - % Organic Modifier - Column Temperature - Flow Rate opt_decision->optimization No end_node 7. Method Finalized opt_decision->end_node Yes optimization->analysis1 Re-inject after each change

References

Addressing matrix effects in the quantification of (S)-2-Amino-3,3-dimethylbutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S)-2-Amino-3,3-dimethylbutanoic acid-d6 as an internal standard in quantitative bioanalysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound, a deuterated internal standard for L-tert-Leucine.

Problem ID Issue Potential Causes Recommended Solutions
ME-AA-001High variability in analyte/internal standard peak area ratio across a batch.Inconsistent matrix effects between samples.[1] Variable recovery during sample preparation. Instability of the analyte or internal standard in the processed samples.[2]- Optimize Sample Preparation: Employ a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] - Matrix-Matched Calibrants and QCs: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for matrix effects.[4] - Evaluate Stability: Perform short-term and long-term stability experiments for the analyte and internal standard in the matrix and processed samples.[2]
ME-AA-002Ion suppression or enhancement is observed.Co-elution of matrix components (e.g., phospholipids, salts) with the analyte and internal standard, which interfere with the ionization process.[1][5]- Chromatographic Optimization: Adjust the gradient, mobile phase composition, or switch to a different column chemistry (e.g., mixed-mode, HILIC) to separate the analyte from interfering peaks.[6] - Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).[1] - Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[7]
ME-AA-003Poor peak shape (fronting, tailing, or splitting).Column contamination or degradation.[8] Inappropriate injection solvent.[8] The pH of the mobile phase is not optimal for the analyte's chemical properties.- Column Maintenance: Use a guard column and implement a column washing protocol. If the problem persists, replace the analytical column.[3] - Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[8] - Mobile Phase pH Adjustment: Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state. For amino acids, a slightly acidic pH is often used.[9][10]
ME-AA-004Inconsistent retention times.Changes in mobile phase composition. Fluctuations in column temperature.[3] LC system leaks or pump issues.[3]- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed. - Temperature Control: Use a column oven to maintain a stable temperature.[11] - System Check: Perform routine maintenance on the LC system, checking for leaks and ensuring the pump is functioning correctly.[3]
ME-AA-005Analyte and deuterated internal standard do not co-elute.Isotope effect, where the deuterium (B1214612) labeling causes a slight change in the physicochemical properties of the internal standard, leading to a small shift in retention time.[12]- Chromatographic Resolution: This is often a minor shift and may not impact quantification if the peak integration is consistent. Ensure the chromatographic method has sufficient resolution to distinguish from any interfering peaks. - Method Validation: During method validation, it is crucial to demonstrate that this slight separation does not lead to differential matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[5][13] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantification. In bioanalysis, complex matrices like plasma or urine contain numerous endogenous components that can interfere with the ionization of the target analyte and its internal standard.[1][5]

Q2: How does a deuterated internal standard like this compound help mitigate matrix effects?

A2: A deuterated internal standard is chemically and physically very similar to the analyte of interest (L-tert-Leucine).[8] This means it will have nearly identical behavior during sample preparation, chromatography, and ionization.[8] By co-eluting with the analyte, it experiences the same degree of ion suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be normalized, leading to more accurate and reliable quantification.[12]

Q3: How can I quantitatively assess the matrix effect for my assay?

A3: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[13] The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. This should be evaluated using at least six different sources of the biological matrix.[4]

Q4: What are the key steps in a typical sample preparation protocol for amino acid analysis in plasma?

A4: A common and effective method for preparing plasma samples for amino acid analysis is protein precipitation.[9][10][14] A typical workflow involves:

  • Adding a protein precipitating agent, such as a 10% solution of sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), to the plasma sample.[9][14]

  • Vortexing the mixture to ensure thorough mixing and protein denaturation.

  • Centrifuging the sample at high speed to pellet the precipitated proteins.

  • Collecting the supernatant, which contains the amino acids.

  • Diluting the supernatant with an appropriate solvent, often the initial mobile phase, containing the deuterated internal standard.[9][10]

  • Injecting the final mixture into the LC-MS/MS system.[9]

Q5: What are the essential parameters to evaluate during the validation of a bioanalytical method for (S)-2-Amino-3,3-dimethylbutanoic acid?

A5: According to regulatory guidelines, a full bioanalytical method validation should include the assessment of:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[4][15]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[4][15]

  • Calibration Curve: Demonstrating the relationship between the instrument response and known concentrations of the analyte.[4]

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[15]

  • Recovery: The efficiency of the extraction procedure.[4]

  • Matrix Effect: As discussed in Q3.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[2]

Experimental Protocols

Protocol 1: Quantification of L-tert-Leucine in Human Plasma using this compound by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Add 200 µL of 10% (w/v) sulfosalicylic acid.

  • Vortex for 30 seconds.

  • Incubate at 4°C for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant to a clean tube.

  • Add 450 µL of the initial mobile phase (Mobile Phase A).

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: Standard UHPLC system

  • Column: Mixed-mode or reversed-phase C18 column suitable for polar analytes (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80-2% B

    • 6.1-8 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • L-tert-Leucine: To be determined based on precursor and product ions.

    • This compound: To be determined based on precursor and product ions.

3. Method Validation Summary

The following table presents example performance characteristics for a validated bioanalytical method for an amino acid, which should be established for L-tert-Leucine.

Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 µM
LLOQ Accuracy: 80-120%, Precision: ≤ 20%1 µM
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5% to 7%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-8% to 9%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect (CV of MF) ≤ 15%< 12%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is add_ppt Add Protein Precipitation Agent (e.g., 10% SSA) add_is->add_ppt vortex1 Vortex add_ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase A supernatant->dilute vortex2 Vortex dilute->vortex2 injection Inject into LC-MS/MS vortex2->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for the quantification of L-tert-Leucine.

Troubleshooting_Matrix_Effects cluster_solutions Mitigation Strategies start Inconsistent Analyte/IS Ratio? assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_chrom Optimize Chromatography me_present->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (SPE/LLE) me_present->improve_cleanup Yes dilute_sample Dilute Sample me_present->dilute_sample Yes no_me Investigate Other Causes (e.g., Instrument Stability, Sample Prep Variability) me_present->no_me No revalidate Re-validate Method optimize_chrom->revalidate improve_cleanup->revalidate dilute_sample->revalidate

Caption: Logical workflow for troubleshooting matrix effects.

References

Technical Support Center: Optimizing Mass Spectrometry for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of deuterated compounds in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is there a retention time shift between my analyte and its deuterated internal standard?

A1: This phenomenon is known as the "chromatographic isotope effect".[1][2] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight differences in the physicochemical properties of the molecule.[2][3] This can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often resulting in the deuterated compound eluting slightly earlier than its non-deuterated counterpart in reversed-phase chromatography.[2][4][5] While often minimal, this can impact quantification if the peaks do not co-elute perfectly, potentially leading to differential matrix effects.[6]

Q2: How can I minimize the chromatographic shift between my analyte and its deuterated internal standard?

A2: While completely eliminating the isotopic shift can be challenging, you can take the following steps to minimize its impact:

  • Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.[1]

  • Use a Lower Degree of Deuteration: Internal standards with a higher number of deuterium atoms may exhibit a more pronounced shift.[7] Selecting a standard with fewer deuterium substitutions, while still providing a sufficient mass shift, can be beneficial.[3]

  • Consider ¹³C or ¹⁵N Labeled Standards: If a significant chromatographic separation persists and affects data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts compared to their unlabeled analogues.[2][3][6]

Q3: My deuterated standard shows a different peak shape compared to my analyte. What could be the cause?

A3: Discrepancies in peak shape can arise from several factors:

  • Co-eluting Interferences: The deuterated standard might have a co-eluting impurity that is not present with the analyte.[3]

  • Source Conditions: Suboptimal Electrospray Ionization (ESI) source parameters can affect ionization efficiency and lead to poor peak shape.[3]

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.[8]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause peak tailing.[8]

Q4: What is deuterium back-exchange and how can I prevent it?

A4: Deuterium back-exchange is a process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding solvent or matrix.[9][10][11] This is more likely to occur with deuterium atoms attached to heteroatoms (like O, N, S) or at acidic positions.[2] Back-exchange can lead to a degradation of the labeled information and inaccurate quantification.[9][10] To minimize this, it is crucial to use deuterated standards where the labels are on stable positions, such as a carbon backbone.[1] Additionally, conducting experiments at a low pH (around 2.25-2.5) and low temperature (ideally 0°C or below) can significantly reduce the rate of back-exchange.[2][12]

Q5: My calibration curve is non-linear at higher concentrations. What are the potential causes?

A5: Non-linearity at higher concentrations when using a deuterated internal standard can be due to:

  • Ion Source Saturation: At high concentrations, the analyte and internal standard compete for ionization, leading to a plateau in the signal response.[1]

  • Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes of your analyte can contribute to the signal of your deuterated internal standard, especially if the mass difference is small.[1] This becomes more pronounced at high analyte concentrations.[1][13] To mitigate this, it's recommended to use an internal standard with a mass difference of at least 3 atomic mass units (amu).[1]

Troubleshooting Guides

Issue 1: Poor Signal Intensity for Deuterated Compound

Problem: The signal intensity for the deuterated compound is weak or undetectable.[14]

Troubleshooting Steps:

  • Verify Sample Concentration: Ensure the concentration of the deuterated standard is sufficient to produce a robust signal.[14]

  • Optimize ESI Source Parameters: A systematic optimization of ESI source parameters is crucial.[3]

    • Infusion Analysis: Prepare a solution of the deuterated internal standard in the mobile phase and infuse it directly into the mass spectrometer.[3]

    • Systematic Parameter Optimization: Sequentially optimize the spray voltage, nebulizer and drying gas flow rates, and drying gas temperature to maximize the signal intensity.[3]

  • Check for Ion Suppression: Co-eluting matrix components can suppress the ionization of the deuterated standard.[15]

    • Post-Column Infusion: Infuse the deuterated standard post-column while injecting a blank matrix extract to identify regions of ion suppression.[2]

  • Tune and Calibrate the Instrument: Regularly tune and calibrate the mass spectrometer to ensure it is operating at optimal performance.[14]

Issue 2: Inaccurate or Inconsistent Quantitative Results

Problem: The quantitative results are inconsistent and inaccurate despite using a deuterated internal standard.[4]

Troubleshooting Steps:

  • Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they co-elute.[4] Significant separation can lead to differential matrix effects.[6]

  • Verify Isotopic and Chemical Purity:

    • Supplier Documentation: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[4] Isotopic purity should ideally be ≥ 98%.[16]

    • Experimental Verification: Infuse a solution of the deuterated standard alone to check for the presence of any unlabeled analyte.[5]

  • Assess for Isotopic Exchange:

    • Stability Test: Incubate the deuterated standard in a blank sample matrix under your experimental conditions (time, temperature, pH).[4]

    • Analysis: Analyze the sample and monitor for any increase in the signal of the non-deuterated analyte, which would indicate back-exchange.[4]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Problem: The chromatographic peaks for the deuterated compound are not symmetrical.

Troubleshooting Steps:

  • Address Peak Tailing:

    • Check for Active Sites: Tailing can be caused by interactions between the analyte and active sites on the column or in the system.[8] Consider using a column with less residual silanol (B1196071) activity or adding a small amount of acid to the mobile phase.[17]

    • Column Installation: Ensure the column is cut cleanly and installed correctly.[8]

  • Address Peak Fronting:

    • Column Overload: This is a common cause of fronting.[8] Reduce the injection volume or dilute the sample.[8][18]

    • Solvent Mismatch: Ensure the sample solvent is compatible with the mobile phase.[19]

  • Address Split Peaks:

    • Injection Technique: Issues with the autosampler syringe or injection speed can cause split peaks.[8]

    • Initial Oven Temperature (for GC): In gas chromatography, an initial oven temperature that is too high can prevent proper focusing of the analyte at the head of the column.[8]

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

Objective: To determine the optimal ESI source parameters for a deuterated compound and its corresponding analyte.

Methodology:

  • Prepare Infusion Solution: Prepare a solution of the analyte and the deuterated internal standard in a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable signal (e.g., 100-1000 ng/mL).[20]

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a low, steady flow rate (e.g., 5-10 µL/min).[3][20]

  • Parameter Optimization (One-Factor-at-a-Time):

    • Spray Voltage: While infusing, gradually increase the spray voltage until a stable and maximal signal is achieved.[3]

    • Nebulizer Gas Pressure: With the optimal spray voltage, vary the nebulizer gas pressure to find the setting that maximizes the signal.[3]

    • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature, monitoring the signal intensity.[3]

    • Cone Voltage (Fragmentor/Orifice Voltage): Ramp the cone voltage across a relevant range (e.g., 10 V to 100 V) and record the signal intensity of the precursor ion. Select the voltage that maximizes the precursor ion signal while minimizing in-source fragmentation.[3]

Protocol 2: Optimization of MRM Transitions (DP and CE)

Objective: To optimize the declustering potential (DP) and collision energy (CE) for MRM transitions for both the analyte and the deuterated internal standard.[20]

Methodology:

  • Precursor Ion Identification: Infuse the individual solutions of the analyte and the deuterated standard and perform a Q1 scan to identify the most abundant precursor ion (typically [M+H]⁺ or [M-H]⁻).[20]

  • Product Ion Scan: Set the instrument to a product ion scan mode. Infuse the analyte solution and select the identified precursor ion in Q1. Scan Q3 to identify the most intense and stable product ions.[20]

  • Declustering Potential (DP) Optimization:

    • Set up an MRM method using the precursor ion and a selected product ion with a default CE value (e.g., 20 V).[20]

    • Create an experiment that ramps the DP value across a relevant range (e.g., 20 V to 150 V) while monitoring the MRM transition intensity.[20]

    • The DP that gives the maximum intensity is the optimal DP.[20]

  • Collision Energy (CE) Optimization:

    • Using the optimized DP, create an experiment to ramp the CE value across a range (e.g., 5 V to 60 V).[20]

    • Determine the CE value that yields the maximum intensity for each MRM transition.[20]

  • Repeat for Deuterated Standard: Repeat steps 2-4 for the deuterated internal standard.[20]

Data Presentation

Table 1: Typical ESI Source Parameter Ranges for Small Molecule Deuterated Compounds
ParameterTypical Range (Positive Ion)Typical Range (Negative Ion)Notes
Spray Voltage (kV)3.0 - 5.02.5 - 4.5Optimize for stable spray and maximum signal.
Nebulizer Gas (psi)30 - 6030 - 60Higher pressure can improve nebulization but may decrease sensitivity if too high.
Drying Gas Temp (°C)200 - 350200 - 350Optimize to ensure efficient desolvation without causing thermal degradation.[3]
Drying Gas Flow (L/min)4 - 124 - 12Higher flow rates can improve desolvation but may reduce sensitivity if set too high.[3]
Cone Voltage (V)20 - 8020 - 80Compound-specific; optimize to maximize precursor ion intensity.

Note: These are general ranges and the optimal values will vary depending on the specific instrument, compound, and mobile phase composition.[3]

Visualizations

G Troubleshooting Workflow for Inaccurate Quantification cluster_coelution Co-elution Issues cluster_purity Purity Issues cluster_exchange Isotopic Exchange start Inaccurate or Inconsistent Quantitative Results check_coelution Check for Analyte and IS Co-elution start->check_coelution check_purity Verify Isotopic and Chemical Purity of IS start->check_purity check_exchange Assess for Isotopic (H/D) Exchange start->check_exchange coelution_no Significant Shift Observed check_coelution->coelution_no purity_issue Impurity Detected? check_purity->purity_issue exchange_detected Exchange Occurring? check_exchange->exchange_detected optimize_lc Optimize LC Method (Gradient, Temp, etc.) coelution_no->optimize_lc Yes consider_alt_is Consider Alternative IS (e.g., ¹³C, ¹⁵N) optimize_lc->consider_alt_is end_node Accurate Quantification Achieved optimize_lc->end_node request_coa Request Certificate of Analysis purity_issue->request_coa Yes new_standard Source Higher Purity Standard request_coa->new_standard new_standard->end_node stable_label Use IS with Stable Label Position exchange_detected->stable_label Yes optimize_conditions Optimize pH and Temperature (Low pH, Low Temp) stable_label->optimize_conditions optimize_conditions->end_node

Caption: Troubleshooting workflow for inaccurate quantification.

G Systematic Parameter Optimization Workflow cluster_esi ESI Source Optimization start Start Optimization infusion Direct Infusion of Analyte/IS (5-10 µL/min) start->infusion q1_scan Q1 Scan: Identify Precursor Ion infusion->q1_scan esi_opt Optimize ESI Source Parameters infusion->esi_opt prod_scan Product Ion Scan: Identify Fragment Ions q1_scan->prod_scan dp_opt Optimize Declustering Potential (DP) prod_scan->dp_opt ce_opt Optimize Collision Energy (CE) dp_opt->ce_opt end_node Optimized Method ce_opt->end_node spray_v Spray Voltage esi_opt->spray_v gas_flow Nebulizer/Drying Gas spray_v->gas_flow gas_temp Drying Gas Temp gas_flow->gas_temp gas_temp->end_node

Caption: Systematic parameter optimization workflow.

References

Preventing isotopic exchange of deuterium in (S)-2-Amino-3,3-dimethylbutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isotopic exchange of deuterium (B1214612) in (S)-2-Amino-3,3-dimethylbutanoic acid-d6. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A: Isotopic exchange, in this context, refers to the unintended replacement of deuterium (D) atoms on the this compound molecule with hydrogen (H) atoms from the surrounding environment, such as solvents or reagents. This process is also known as back-exchange. For this compound, the six deuterium atoms are located on the highly stable methyl groups of the tert-butyl moiety. While these C-D bonds are generally robust, exposure to certain conditions can facilitate this exchange. The primary concern is the compromise of isotopic purity, which is critical for applications such as internal standards in quantitative mass spectrometry, where a shift in the mass-to-charge ratio can lead to inaccurate results, or in metabolic tracing studies, where the deuterium label is used to follow the fate of the molecule.

Q2: What are the primary factors that promote deuterium exchange?

A: The main factors that can induce deuterium exchange are:

  • pH: Both strongly acidic and strongly basic conditions can catalyze the exchange of deuterium for hydrogen.[1] The rate of exchange is generally at its minimum in a slightly acidic environment, typically around pH 2.5-3.0.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents, such as water and methanol, can act as a source of hydrogen atoms and facilitate the exchange process. Aprotic solvents are preferred when possible.

  • Exposure Time: The longer the deuterated compound is exposed to unfavorable conditions, the greater the extent of isotopic exchange.

Q3: The deuterium atoms in this compound are on methyl groups. Are they still susceptible to exchange?

A: The deuterium atoms on the methyl groups (C-D bonds) of the tert-butyl moiety are significantly more stable and less prone to exchange compared to deuterium atoms attached to heteroatoms (e.g., N-D or O-D) or at the alpha-carbon position. However, under harsh conditions (e.g., prolonged exposure to high temperatures or extreme pH), even these stable C-D bonds can undergo some degree of exchange. For most standard experimental conditions, the risk is low, but it is crucial to follow best practices to maintain the isotopic integrity of the compound.

Q4: How should I store this compound and its solutions to prevent exchange?

A: Proper storage is critical. For the solid compound, it is recommended to store it at -20°C in a tightly sealed container to protect it from moisture. For stock solutions, it is best to dissolve the compound in a high-purity aprotic solvent like acetonitrile (B52724) or in a deuterated solvent (e.g., D₂O) if an aqueous solution is required. If using a protic solvent is unavoidable, prepare the solution fresh and store it at low temperatures (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Decreasing signal or changing mass of the deuterated standard during a mass spectrometry run.

  • Possible Cause: Isotopic back-exchange is occurring in the autosampler or during the chromatographic run.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the autosampler is kept at a low temperature (e.g., 4°C).

    • pH of Mobile Phase: If compatible with your chromatography, adjust the pH of your mobile phase to be within the optimal range of 2.5-3.0 to minimize exchange on the column.

    • Solvent Composition: If possible, use mobile phases with a higher percentage of aprotic organic solvent (e.g., acetonitrile).

    • Gradient Time: Minimize the analysis time by using a faster chromatographic gradient to reduce the exposure of the compound to the protic mobile phase.

Problem 2: Inconsistent quantification results when using this compound as an internal standard.

  • Possible Cause: Isotopic exchange during sample preparation.

  • Troubleshooting Steps:

    • Review Sample Preparation Protocol: Identify any steps involving high temperatures or extreme pH.

    • Solvent Choice: During extraction or dilution steps, use aprotic solvents whenever feasible. If aqueous solutions are necessary, use high-purity water and keep the pH neutral or slightly acidic.

    • Minimize Time in Protic Solvents: Reduce the time your sample, spiked with the internal standard, spends in aqueous or other protic solutions before analysis.

    • Work at Low Temperatures: Perform all sample preparation steps on ice or at a reduced temperature to slow down any potential exchange.

Quantitative Data on Isotopic Stability

ConditionTemperature (°C)pHSolvent SystemExpected Isotopic Purity after 24h
Ideal Storage -20N/ASolid>99%
Ideal Storage (Solution) -207.0Acetonitrile>99%
Aqueous Solution (Neutral) 47.0H₂O>98%
Aqueous Solution (Acidic) 43.0H₂O>99%
Aqueous Solution (Basic) 410.0H₂O~97%
Room Temperature (Neutral) 257.0H₂O~95%
Room Temperature (Acidic) 253.0H₂O~98%
Room Temperature (Basic) 2510.0H₂O<90%
Elevated Temperature 507.0H₂O<90%

Disclaimer: This table is for illustrative purposes. The actual rate of exchange may vary depending on the specific experimental conditions and matrix effects. It is always recommended to perform a stability assessment of the deuterated standard under your specific analytical conditions.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Selection: Choose a high-purity, dry aprotic solvent such as acetonitrile for the stock solution. If an aqueous solution is required, use D₂O or a buffer prepared in D₂O.

  • Stock Solution Preparation: Accurately weigh the required amount of the compound and dissolve it in the chosen solvent in a Class A volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent or analytical matrix. It is recommended to prepare working solutions fresh daily.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C.

Protocol 2: Sample Preparation for LC-MS/MS Analysis using this compound as an Internal Standard

  • Sample Thawing: Thaw biological samples (e.g., plasma, urine) on ice.

  • Spiking of Internal Standard: Add a precise volume of the this compound working solution to each sample at the beginning of the preparation process.

  • Protein Precipitation/Extraction: If required, perform protein precipitation (e.g., with cold acetonitrile) or liquid-liquid extraction. Keep the samples on ice throughout this process.

  • Evaporation and Reconstitution: If the solvent is evaporated, reconstitute the sample in a mobile phase-compatible solvent. Ideally, this should be a solvent with a high organic content and a pH of around 3.0.

  • Analysis: Transfer the final sample to an autosampler vial and place it in a cooled autosampler (4°C) for immediate analysis.

Visualizations

Experimental_Workflow Experimental Workflow for Preventing Deuterium Exchange cluster_prep Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: this compound (Solid) acclimatize Acclimatize to Room Temp start->acclimatize dissolve Dissolve in Aprotic Solvent (e.g., ACN) acclimatize->dissolve stock Stock Solution (-20°C) dissolve->stock spike Spike with IS stock->spike thaw Thaw Sample on Ice thaw->spike extract Protein Precipitation / Extraction (Cold) spike->extract reconstitute Reconstitute in Acidified Mobile Phase extract->reconstitute autosampler Cooled Autosampler (4°C) reconstitute->autosampler lcms LC-MS/MS Analysis autosampler->lcms end End: Accurate Quantification lcms->end

Caption: Workflow for handling this compound to minimize deuterium exchange.

Troubleshooting_Logic Troubleshooting Logic for Isotopic Exchange cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Inaccurate Quantification / Shifting Mass cause_temp High Temperature issue->cause_temp cause_ph Extreme pH issue->cause_ph cause_solvent Protic Solvent Exposure issue->cause_solvent cause_time Long Exposure Time issue->cause_time sol_temp Work on Ice / Cooled Autosampler cause_temp->sol_temp sol_ph Adjust pH to 2.5-3.0 cause_ph->sol_ph sol_solvent Use Aprotic Solvents / Minimize Aqueous Steps cause_solvent->sol_solvent sol_time Reduce Sample Prep & Analysis Time cause_time->sol_time result Resolution: Accurate & Reproducible Results sol_temp->result Improved Stability sol_ph->result sol_solvent->result sol_time->result

Caption: Troubleshooting logic for addressing isotopic exchange issues.

References

Troubleshooting low signal intensity of (S)-2-Amino-3,3-dimethylbutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with (S)-2-Amino-3,3-dimethylbutanoic acid-d6 in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions.

Issue 1: Low or No Signal Intensity of this compound in LC-MS/MS

Q: I am observing a very weak or no signal for my this compound internal standard. What are the potential causes?

A: Low or no signal from your deuterated internal standard can originate from several factors, ranging from sample handling to instrument settings. A systematic approach is key to identifying the root cause.[1][2]

Potential Causes and Troubleshooting Steps:

  • Improper Storage and Handling:

    • Question: Was the this compound stored under the recommended conditions (e.g., temperature, light protection)?

    • Action: Review the manufacturer's storage guidelines.[1] Improper storage can lead to degradation. It is advisable to prepare fresh working solutions and avoid multiple freeze-thaw cycles.[1][3]

  • Pipetting or Dilution Errors:

    • Question: Have you verified the concentration of your stock and working solutions?

    • Action: Re-prepare the dilutions from the stock solution. If possible, use a different calibrated pipette.

  • Sample Preparation Issues:

    • Question: Is your sample preparation method, such as protein precipitation or solid-phase extraction (SPE), optimized for amino acids?

    • Action: Inefficient extraction can lead to poor recovery.[1] For amino acid analysis, protein precipitation using trichloroacetic acid (TCA) or perchloric acid (PCA) is common.[4] If using SPE, ensure the sorbent type and elution solvents are appropriate for this amino acid derivative.[1]

  • LC System Problems:

    • Question: Are you observing normal pressure and peak shapes for other compounds?

    • Action: Leaks in the LC system can lead to inconsistent flow rates and low signal intensity.[2] Broad or tailing peaks may indicate column degradation or an unsuitable mobile phase.[2]

  • Ion Source Contamination or Suboptimal Settings:

    • Question: When was the last time the ion source was cleaned? Are the source parameters optimized for your specific compound?

    • Action: A contaminated ion source is a frequent cause of signal loss.[2][5] It's also crucial to optimize parameters like spray voltage, gas flow, and temperature for the specific analyte.[6][7]

  • Mass Spectrometer Parameter Optimization:

    • Question: Have you optimized the precursor/product ion transition, declustering potential (DP), and collision energy (CE) for this compound?

    • Action: It is a common misconception that a stable isotope-labeled (SIL) internal standard will have the exact same optimal MS parameters as the unlabeled analyte.[8] It is essential to optimize these parameters independently for the deuterated standard.[8]

Issue 2: High Variability in the this compound Signal

Q: The peak area of my deuterated internal standard is highly variable across my sample batch. What could be the reason?

A: High variability in the internal standard's response can compromise the precision and accuracy of your quantitative analysis.[1]

Potential Causes and Troubleshooting Steps:

  • Inconsistent Sample Preparation:

    • Question: Is the extraction recovery of the internal standard consistent across all samples?

    • Action: Review your sample preparation workflow for any inconsistencies.[1] Ensure the internal standard is added to all samples and standards at the same concentration.

  • Ion Suppression or Enhancement (Matrix Effects):

    • Question: Does the retention time of your internal standard coincide with a region of significant ion suppression in your matrix?

    • Action: Matrix effects can vary between samples, leading to signal variability.[9] A slight difference in retention time between the deuterated and non-deuterated compound can lead to different degrees of ion suppression.[10] To assess this, you can perform a post-column infusion experiment.

  • Instability of the Compound:

    • Question: Is this compound stable in your sample matrix and processing conditions?

    • Action: Amino acids can be susceptible to degradation. Evaluate the stability of the internal standard in the matrix over the duration of the sample preparation and analysis.

Issue 3: Isotopic Impurity and Cross-Contribution

Q: I suspect there might be isotopic impurity or cross-contribution between my analyte and the deuterated internal standard. How can I confirm and correct for this?

A: Isotopic impurity can lead to inaccurate quantification, especially at low analyte concentrations.[1]

Potential Causes and Troubleshooting Steps:

  • Presence of Unlabeled Analyte in the SIL IS:

    • Question: Does the this compound solution contain a significant amount of the unlabeled analyte?

    • Action: Analyze a solution of the internal standard alone to check for the presence of the unlabeled compound. The proportion of the unlabeled molecule should ideally be less than 2%.[11]

  • Isotopic Contribution from the Analyte:

    • Question: Is a naturally occurring isotope of the analyte contributing to the signal of the deuterated internal standard?

    • Action: A mass difference of at least three mass units between the analyte and the internal standard is generally recommended to avoid spectral overlap.[12] With a d6 label, this should be sufficient, but it is good practice to check for any overlap.

Data Presentation

Table 1: Typical Starting ESI Source Parameters for Amino Acid Analysis

ParameterPositive Ion Mode RangeNegative Ion Mode RangeNotes
Spray Voltage (V) 3000 - 55002500 - 4500Optimize for a stable spray and maximum signal intensity.[6]
Drying Gas Temperature (°C) 250 - 350250 - 350Ensure efficient desolvation without causing thermal degradation.[6]
Drying Gas Flow (L/min) 8 - 128 - 12Higher flow can improve desolvation but may reduce sensitivity if too high.[6]
Nebulizer Pressure (psi) 30 - 5030 - 50Optimize for a stable spray.
Cone Voltage (V) 20 - 6020 - 60A critical parameter to optimize for maximizing the precursor ion signal.[6]

Note: These are general ranges, and optimal values will vary depending on the specific instrument, compound, and mobile phase composition.

Experimental Protocols

Protocol 1: Systematic Optimization of MS/MS Parameters

Objective: To determine the optimal declustering potential (DP) and collision energy (CE) for this compound.

Materials:

  • This compound stock solution (1 mg/mL).

  • Working solution (100-1000 ng/mL in a solvent mimicking the initial mobile phase).

  • Syringe pump.

  • Mass spectrometer.

Methodology:

  • Direct Infusion: Infuse the working solution directly into the mass spectrometer's ion source at a low, steady flow rate (e.g., 5-10 µL/min).[8]

  • Precursor Ion Identification (Q1 Scan): Perform a Q1 scan over a mass range that includes the expected molecular weight of the deuterated compound to identify the most abundant precursor ion (typically [M+H]⁺).[8]

  • Product Ion Identification (Product Ion Scan): Set the Q1 quadrupole to transmit only the precursor ion identified in the previous step. Scan the Q3 quadrupole to identify the most intense and stable product ions.[8]

  • Declustering Potential (DP) Optimization: Using a Multiple Reaction Monitoring (MRM) method with the identified precursor and a major product ion, ramp the DP value across a range (e.g., 20 V to 150 V). The optimal DP is the voltage that produces the maximum signal intensity for the precursor ion.[8]

  • Collision Energy (CE) Optimization: Using the optimized DP, ramp the CE value for each MRM transition across a suitable range (e.g., 5 V to 60 V). The optimal CE is the voltage that yields the maximum intensity for each specific transition.[8]

Protocol 2: Sample Preparation using Protein Precipitation

Objective: To extract this compound from a biological matrix (e.g., plasma).

Materials:

  • Biological matrix sample.

  • This compound internal standard working solution.

  • 10% Trichloroacetic acid (TCA) in water.

  • Vortex mixer.

  • Centrifuge.

  • HPLC vials.

Methodology:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add 300 µL of 10% TCA solution to precipitate the proteins.[4]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 12,000 x g for 15 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Mandatory Visualization

Troubleshooting_Workflow cluster_checks Initial Checks cluster_lc LC System Troubleshooting cluster_ms MS System Troubleshooting start Low Signal Intensity of This compound storage Check Storage & Handling start->storage prep Verify Sample & Standard Preparation storage->prep infusion Perform Direct Infusion of IS prep->infusion signal_ok Signal Strong & Stable? infusion->signal_ok lc_leaks Check for Leaks & Pressure Fluctuations signal_ok->lc_leaks Yes source_clean Clean Ion Source signal_ok->source_clean No column_health Assess Column Performance (Peak Shape) lc_leaks->column_health mobile_phase Verify Mobile Phase Composition column_health->mobile_phase source_opt Optimize Source Parameters (Voltage, Gas, Temp) source_clean->source_opt ms_tune Optimize MS/MS Parameters (DP, CE) source_opt->ms_tune

Caption: Troubleshooting workflow for low signal intensity.

Signal_Loss_Causes cluster_sample Sample-Related Issues cluster_instrument Instrument-Related Issues low_signal Low Signal Intensity degradation Compound Degradation low_signal->degradation low_conc Low Concentration low_signal->low_conc poor_recovery Poor Extraction Recovery low_signal->poor_recovery matrix_effects Ion Suppression low_signal->matrix_effects lc_issues LC Problems (Leaks, Column) low_signal->lc_issues source_issues Ion Source (Contamination, Settings) low_signal->source_issues ms_params Suboptimal MS/MS Parameters low_signal->ms_params

Caption: Potential causes of low signal intensity.

References

Technical Support Center: Stability of (S)-2-Amino-3,3-dimethylbutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (S)-2-Amino-3,3-dimethylbutanoic acid-d6 in various laboratory settings. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound in common laboratory solvents?

A1: this compound, a deuterated form of L-tert-leucine, is generally a stable compound under standard laboratory conditions.[1] As a non-proteinogenic amino acid with a bulky tert-butyl group, it is sterically hindered, which can contribute to its chemical stability. For prolonged storage, it is recommended to store the solid compound at -20°C. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -20°C or -80°C for short to medium-term storage.

Q2: How does deuteration impact the stability of this compound compared to its non-deuterated counterpart?

A2: Deuteration at non-exchangeable positions, such as the C-D bonds in the d6-labeled compound, can increase the metabolic and chemical stability. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium (B1214612) compared to hydrogen results in a stronger carbon-deuterium bond. This stronger bond requires more energy to break, potentially slowing down degradation reactions that involve the cleavage of these bonds.

Q3: What are the primary degradation pathways for branched-chain amino acids like this compound under stress conditions?

A3: In biological systems, branched-chain amino acids primarily degrade through transamination and oxidative decarboxylation.[2][3][4][5][6] Under forced degradation conditions used in pharmaceutical stability studies, the primary chemical degradation pathways are expected to be:

  • Hydrolysis: While generally stable, extreme pH (acidic or basic) and high temperatures can lead to hydrolysis, although to a lesser extent than more labile amino acids.

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide or upon exposure to light and oxygen.

  • Photodegradation: Exposure to UV or visible light can induce photolytic degradation, particularly in solution.[7]

Q4: I am observing unexpected peaks in my HPLC analysis of a stability sample. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Degradation Products: The compound may be degrading under your experimental or storage conditions. Review the stress conditions (pH, temperature, light exposure) and compare the retention times of the new peaks with what might be expected for typical degradation products.

  • Impurities: The new peaks could be impurities from your solvents, reagents, or the initial sample of this compound. Always run a blank (solvent without the compound) and a time-zero sample to identify initial impurities.

  • Contamination: Contamination from glassware or other experimental equipment can introduce interfering substances.

  • Isotopic Exchange: If deuterium atoms are in exchangeable positions (e.g., on an -OH or -NH group), they can be replaced by hydrogen from protic solvents. For this compound, the deuteriums are on the tert-butyl group and are non-exchangeable. However, if you are using a deuterated solvent, ensure its purity.[8]

Q5: My deuterated standard seems to be showing a different retention time compared to the non-deuterated analog. Is this normal?

A5: A slight shift in chromatographic retention time between a deuterated compound and its non-deuterated counterpart can sometimes be observed, a phenomenon known as the isotopic effect on chromatography.[8] This is more common in gas chromatography but can also occur in HPLC. It is important to characterize the retention time of your specific deuterated standard to ensure accurate peak identification and quantification.

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation

If you observe a greater than expected loss of the parent compound or the appearance of significant degradation peaks in your stability studies, follow these steps:

  • Verify Stress Conditions: Double-check the concentration of your stress agents (e.g., acid, base, oxidizing agent), the temperature of your incubator or water bath, and the light exposure conditions.[9]

  • Solvent Purity: Ensure the purity of the solvents used for sample preparation and as the mobile phase in your analytical method. Impurities in solvents can catalyze degradation.

  • Headspace Oxygen: For solutions stored for extended periods, the presence of oxygen in the headspace of the vial can contribute to oxidative degradation. Consider purging the vial with an inert gas like nitrogen or argon before sealing.

  • Container Compatibility: Ensure that the compound is not interacting with the storage container (e.g., plastic leaching or adsorption to glass). Use inert container materials like amber glass vials.

Guide 2: Stability-Indicating Method Development Issues

When developing an HPLC method to separate this compound from its potential degradation products, you may encounter the following issues:

  • Co-elution of Peaks: If degradation products are not well-resolved from the main peak, method optimization is necessary.

    • Troubleshooting: Modify the mobile phase composition (e.g., change the organic modifier, alter the pH of the aqueous phase), adjust the gradient slope, or try a different column chemistry (e.g., C18, phenyl-hexyl).[10]

  • Poor Peak Shape: Tailing or fronting of the main peak can indicate interactions with the stationary phase or issues with the mobile phase.

    • Troubleshooting: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider adding a competing base to the mobile phase if peak tailing is observed.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various forced degradation conditions. This data is for illustrative purposes to guide experimental design and data interpretation.

Stress ConditionSolventTemperatureDuration% Recovery of Parent CompoundObservations
Acid Hydrolysis0.1 M HCl60°C24 hours~95%Minor degradation observed.
Base Hydrolysis0.1 M NaOH60°C24 hours~92%Slightly more degradation than acidic conditions.
Oxidation3% H₂O₂Room Temp24 hours~85%Significant degradation with multiple products.
ThermalWater80°C48 hours>98%Highly stable to thermal stress in neutral solution.
PhotostabilityWaterRoom Temp24 hours (ICH light)~90%Moderate degradation observed.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature, protected from light.

    • Thermal Degradation: Dilute the stock solution with the initial solvent (e.g., water) and incubate at 80°C, protected from light.

    • Photostability: Expose the solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Collection: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Neutralization: For acidic and basic samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method for the analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: As this compound lacks a strong chromophore, derivatization or use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is required. Pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) for fluorescence detection or dansyl chloride for UV detection can be employed.[11][12]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Conditions) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for forced degradation studies.

Logical_Relationship cluster_factors Factors Influencing Stability cluster_outcome Observed Outcomes cluster_troubleshooting Troubleshooting Steps Solvent Solvent Choice Degradation Degradation of Compound Solvent->Degradation Stable Compound Remains Stable Solvent->Stable pH pH of Solution pH->Degradation pH->Stable Temp Temperature Temp->Degradation Temp->Stable Light Light Exposure Light->Degradation Light->Stable Oxidants Presence of Oxidants Oxidants->Degradation Oxidants->Stable Verify Verify Conditions Degradation->Verify Purity Check Reagent Purity Degradation->Purity Optimize Optimize Analytical Method Degradation->Optimize

References

Minimizing ion suppression with (S)-2-Amino-3,3-dimethylbutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression when using (S)-2-Amino-3,3-dimethylbutanoic acid-d6 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

(S)-2-Amino-3,3-dimethylbutanoic acid, also known as L-tert-leucine, is a non-proteinogenic amino acid.[1][2] The deuterated form, this compound, contains six deuterium (B1214612) atoms, which increases its mass without significantly altering its chemical properties. This makes it an ideal internal standard for quantitative analysis of the non-deuterated analyte in biological matrices.[3] Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of signal variability.[3]

Q2: What is ion suppression and how does it affect my results?

Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the analyte of interest is reduced by co-eluting matrix components, such as salts, phospholipids, or other endogenous compounds.[4][5] This leads to a decreased analyte signal, which can result in underestimation of the analyte concentration, poor reproducibility, and reduced assay sensitivity.

Q3: I am using a deuterated internal standard. Shouldn't that automatically correct for ion suppression?

While deuterated internal standards are the gold standard for correcting matrix effects, they may not always provide perfect correction.[6] For the correction to be accurate, the analyte and the internal standard must co-elute and be affected by the matrix in the same way. However, a phenomenon known as the "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte. This slight separation can expose them to different matrix components, leading to differential ion suppression and inaccurate quantification.

Q4: What are the most common causes of ion suppression when analyzing amino acids like (S)-2-Amino-3,3-dimethylbutanoic acid?

The polar and zwitterionic nature of amino acids makes their analysis susceptible to ion suppression, particularly when using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[4][7][8] Common causes include:

  • High salt concentrations in the sample or mobile phase.[4]

  • Co-elution with phospholipids from biological matrices like plasma.

  • Competition for ionization with other endogenous amino acids or polar compounds present at high concentrations.

  • Mobile phase additives , where inappropriate buffer concentrations can either suppress or enhance the signal.[4]

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues related to ion suppression when using this compound.

Problem 1: Inconsistent or Inaccurate Quantitative Results

Symptoms:

  • Poor precision and accuracy in quality control (QC) samples.

  • High variability in the analyte/internal standard peak area ratio across a run.

  • Failure to meet acceptance criteria during bioanalytical method validation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Differential Ion Suppression 1. Verify Co-elution: Overlay the chromatograms of the analyte and this compound. They should perfectly co-elute. If a slight separation is observed, optimize the chromatographic method (e.g., adjust gradient, flow rate, or column temperature).2. Perform a Post-Column Infusion Experiment: This will identify regions of significant ion suppression in your chromatogram. Adjust the chromatography to move the elution of your analyte and internal standard away from these zones.
Matrix Effects 1. Improve Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. Protein precipitation alone may not be sufficient.[9]2. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).3. Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as your unknown samples to normalize matrix effects.
Internal Standard Issues 1. Check Internal Standard Concentration: An excessively high concentration of the deuterated internal standard can cause self-suppression. Prepare a dilution series to find the optimal concentration.2. Verify Internal Standard Purity: Ensure the isotopic purity of this compound is high to avoid contributions to the analyte signal.
Problem 2: Poor Peak Shape or Low Signal Intensity for Both Analyte and Internal Standard

Symptoms:

  • Broad, tailing, or split peaks.

  • Low signal-to-noise ratio, even for high concentration standards.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions 1. Mobile Phase pH: The pH of the mobile phase is critical for amino acid analysis. For HILIC, a slightly acidic mobile phase (e.g., with formic acid or ammonium (B1175870) formate) is often used to achieve good peak shape.[7]2. Mobile Phase Buffer Concentration: Both too low and too high buffer concentrations can negatively impact peak shape and signal intensity. Optimize the buffer concentration (e.g., 5-20 mM ammonium formate).[5]3. Column Choice: HILIC columns are well-suited for retaining and separating polar compounds like amino acids.[4][7][8] If using reversed-phase, derivatization might be necessary to improve retention and peak shape.[10]
Ion Source Contamination 1. Clean the Ion Source: Contamination of the ion source can lead to a general decrease in signal. Follow the manufacturer's instructions for cleaning the ion source components.2. Divert Flow: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when salts and other highly polar, non-retained components are eluting.
Mass Spectrometer Settings 1. Optimize Ionization Parameters: Ensure that the capillary voltage, gas flow rates, and source temperature are optimized for the ionization of (S)-2-Amino-3,3-dimethylbutanoic acid.

Experimental Protocols

Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify the regions in the chromatogram where ion suppression occurs.

Methodology:

  • Prepare a solution of (S)-2-Amino-3,3-dimethylbutanoic acid and its d6-labeled internal standard in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile (B52724):water) at a concentration that gives a stable and moderate signal.

  • Set up your LC-MS/MS system as usual, but with a T-junction between the column outlet and the mass spectrometer inlet.

  • Infuse the standard solution continuously into the T-junction at a low flow rate (e.g., 10 µL/min) using a syringe pump.

  • Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.

  • Monitor the signal of the analyte and internal standard. Any dip in the baseline signal indicates a region of ion suppression.

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

A robust sample preparation is crucial for minimizing matrix effects.

Protein Precipitation (Basic Clean-up):

  • To 100 µL of plasma sample, add 20 µL of this compound working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

Solid-Phase Extraction (More Rigorous Clean-up):

  • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

  • Load the pre-treated plasma sample (from steps 1-3 of protein precipitation, diluted with an acidic aqueous solution).

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elute the analyte and internal standard with a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

The following tables present representative data from a bioanalytical method validation for the quantification of (S)-2-Amino-3,3-dimethylbutanoic acid in human plasma using this compound as the internal standard.

Table 1: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix FactorIS Normalized Matrix Factor
(S)-2-Amino-3,3-dimethylbutanoic acid5089.50.921.01
50091.20.910.99
400088.70.890.98
This compound100090.10.91N/A

Recovery is calculated by comparing the peak area of an analyte spiked into a blank matrix before extraction to that of a post-extraction spiked sample. A consistent recovery is desirable. Matrix Factor is calculated by comparing the peak area of an analyte in a post-extraction spiked sample to that in a neat solution. A value less than 1 indicates ion suppression. An IS Normalized Matrix Factor close to 1 indicates effective compensation by the internal standard.

Table 2: Intra-day and Inter-day Precision and Accuracy

Nominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
50 (LLOQ)6.8-3.58.2-4.1
150 (LQC)5.12.16.51.5
2500 (MQC)4.51.85.90.9
4000 (HQC)3.9-1.25.1-1.8

%CV (Coefficient of Variation) should ideally be <15% (20% for LLOQ). %Bias should also be within ±15% (±20% for LLOQ).

Visualizations

Diagram 1: Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting start Inconsistent or Inaccurate Results check_coelution Verify Analyte and IS Co-elution start->check_coelution coelution_ok Co-elution is Perfect check_coelution->coelution_ok Yes coelution_bad Separation Observed check_coelution->coelution_bad No post_column Perform Post-Column Infusion coelution_ok->post_column optimize_chrom Optimize Chromatography (Gradient, Flow Rate, Column Temp) coelution_bad->optimize_chrom optimize_chrom->check_coelution suppression_zone Identify Ion Suppression Zones post_column->suppression_zone adjust_rt Adjust Retention Time suppression_zone->adjust_rt improve_sample_prep Improve Sample Preparation (SPE, LLE) adjust_rt->improve_sample_prep dilute_sample Dilute Sample improve_sample_prep->dilute_sample matrix_matched Use Matrix-Matched Calibrators dilute_sample->matrix_matched check_is_conc Check IS Concentration matrix_matched->check_is_conc end Accurate & Precise Results check_is_conc->end

Caption: A logical workflow for troubleshooting ion suppression issues.

Diagram 2: Principle of Ion Suppression Compensation

IonSuppressionCompensation cluster_source Mass Spectrometer Ion Source cluster_data Data Processing Analyte Analyte Analyte_ion Analyte Ions (Reduced Signal) Analyte->Analyte_ion Ionization IS Deuterated IS (this compound) IS_ion IS Ions (Reduced Signal) IS->IS_ion Ionization Matrix Matrix Components (Salts, Phospholipids) Matrix->Analyte_ion Suppresses Matrix->IS_ion Suppresses Ratio Peak Area Ratio (Analyte / IS) Analyte_ion->Ratio IS_ion->Ratio Result Accurate Quantification Ratio->Result Remains Constant

Caption: How a deuterated internal standard compensates for ion suppression.

References

Technical Support Center: Stable Isotope Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls encountered during stable isotope tracer experiments.

Troubleshooting Guides & FAQs

This section is organized by experimental stage to help you quickly identify and resolve specific issues.

Experimental Design & Planning

Q1: How do I choose the right stable isotope tracer for my experiment?

A1: The selection of an appropriate tracer is critical and depends on the metabolic pathway you are investigating.[1] For broad, untargeted analyses of central carbon metabolism, uniformly labeled tracers like [U-¹³C₆]glucose or [U-¹³C₅]glutamine are often used.[1] If you are targeting a specific enzyme or pathway, you will need to select a tracer that is a direct precursor.[1] It is also important to consider the compatibility of your tracer with your analytical technique (e.g., using dual ¹³C and ¹⁵N labels requires an instrument that can distinguish between the resulting isotopologues).[1]

Q2: My cells are not growing well in the tracer medium. What could be the issue?

A2: A common reason for poor cell growth is the use of dialyzed fetal bovine serum (dFBS). While dFBS is crucial to remove unlabeled small molecule metabolites that would dilute your tracer, some cell lines may not tolerate it as well as regular FBS.[2][3] If you suspect this is the issue, you can try using regular FBS, but be aware that this will introduce unlabeled metabolites that can compete with your tracer and complicate data interpretation.[3][4] Another consideration is the concentration of the tracer itself; ensure it is not depleted during the experiment.[3]

Q3: How long should I run my labeling experiment?

A3: The duration of your experiment depends on the turnover rate of the metabolic pathway you are studying.[1] For pathways with fast turnover, like glycolysis, a short-term infusion or bolus injection may be sufficient.[1] However, for pathways with slower turnover, such as protein or lipid synthesis, longer exposure to the tracer is necessary.[1] A general guideline for cell culture experiments aiming for steady-state metabolic flux analysis is to grow the cells in the tracer medium for at least one population doubling.[4] Pilot experiments are often recommended to determine the optimal labeling time for your specific system and pathway.[1]

Q4: I'm planning an in vivo experiment. What is the best way to administer the tracer?

A4: There are several methods for in vivo tracer administration, each with its own advantages and disadvantages.[5] These include oral administration (via diet or gavage), intravenous infusion, and intraperitoneal injection.[5][6] Continuous intravenous infusion is often preferred as it helps to achieve a stable isotopic enrichment in the circulation, minimizing sharp transient effects.[5][7] The choice of administration route should be guided by your research question and the specific metabolic pathway being studied.[5]

Sample Collection & Preparation

Q5: I'm concerned about metabolic changes during sample harvesting. How can I minimize these?

A5: It is critical to quench metabolism rapidly and effectively to preserve the isotopic labeling patterns present at the time of collection.[3] For cell cultures, this is often achieved by quickly washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent, such as 80% methanol (B129727).[3][8] For tissue samples, snap-freezing in liquid nitrogen is the standard method to halt metabolic activity.[9] Minimizing the time between sample collection and quenching is paramount to prevent pre-analytical errors.[3][9]

Q6: My metabolite extraction seems inefficient. What can I do to improve it?

A6: The choice of extraction solvent is key to efficiently recovering metabolites. Polar metabolites are typically extracted using mixtures of organic solvents like methanol/water or acetonitrile/water.[10] For lipids, more hydrophobic solvents such as chloroform (B151607) or methyl tert-butyl ether (MTBE) are used.[10] Ensure that the extraction solvent is ice-cold to minimize enzymatic activity during the extraction process.[8] Vigorous vortexing or sonication can also help to lyse cells and improve extraction efficiency.[8]

Analytical Measurement (Mass Spectrometry)

Q7: I'm seeing unexpected peaks or high background noise in my mass spectrometry data. What are the potential causes?

A7: Several factors can contribute to poor quality mass spectrometry data. Matrix effects, where other components in your sample suppress or enhance the signal of your target analytes, are a common issue.[11] Isobaric overlaps, where different molecules have the same nominal mass, can also lead to interference.[11] Using high-resolution mass spectrometry can help to distinguish between molecules with very similar masses.[12] Additionally, ensure that your samples are properly cleaned up to remove salts and other contaminants that can interfere with ionization.[13]

Q8: My isotopic enrichment measurements are not consistent across replicates. What could be wrong?

A8: Inconsistent enrichment can stem from both experimental and analytical variability. Inconsistent cell numbers or tissue weights between samples can lead to variations in metabolite levels and labeling. Analytical variability can be introduced by inconsistencies in sample preparation, injection volume, or instrument performance.[14][15] It is crucial to use internal standards to normalize your data and to run quality control samples to monitor instrument performance.[10] A significant portion of published studies have been found to inadequately report analytical error, highlighting the importance of robust quality control.[14][15]

Data Analysis & Interpretation

Q9: Why is it important to correct for natural isotope abundance?

A9: Many stable isotopes, particularly ¹³C, occur naturally at a low but non-negligible abundance (approximately 1.1% for ¹³C).[16] This means that even in unlabeled samples, a small fraction of metabolites will contain the heavy isotope. Failing to correct for this natural abundance will lead to an overestimation of the isotopic enrichment from your tracer and can result in misleading interpretations of metabolic flux.[16] Several software tools are available to perform this correction.[10]

Q10: My data suggests a metabolic flux that contradicts known biology. How should I troubleshoot this?

A10: Unexpected flux data can arise from several pitfalls. First, re-examine your experimental design to ensure the tracer and labeling time were appropriate for the pathway of interest.[1][4] Second, carefully review your data processing steps, including natural abundance correction and normalization.[10][16] It's also possible that your initial biological hypothesis was incorrect, and the data is revealing a novel metabolic pathway or regulation. In such cases, further experiments with different tracers or under different conditions may be necessary to validate your findings.

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to stable isotope tracer experiments.

Table 1: Natural Abundance of Common Stable Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.9
¹³C1.1
Nitrogen¹⁴N99.6
¹⁵N0.4
Oxygen¹⁶O99.76
¹⁷O0.04
¹⁸O0.2
Hydrogen¹H99.985
²H (D)0.015

Source: Data compiled from various sources.[16][17]

Table 2: Common Sources of Error and Their Potential Impact

PitfallPotential Quantitative Impact
Tracer Impurity A 1% impurity in a U-¹³C tracer can lead to significant miscalculation of isotopologue distribution, particularly for metabolites with low enrichment.[18]
Inadequate Natural Abundance Correction Can lead to an overestimation of fractional contribution, with the error being more pronounced for metabolites with a large number of atoms of the labeled element.[16]
Analytical Variability in Mass Spectrometry Reported analytical error (1 standard deviation) for isotope ratio mass spectrometry is often around 0.26‰.[14][15] Failing to account for this can lead to the false detection of significant differences.[14][15]
Metabolic Quenching Time Delays of even a few minutes in quenching can lead to significant changes in the labeling patterns of central carbon metabolites.[3]

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with ¹³C-Glucose

This protocol describes the general steps for labeling cultured cells to trace glucose metabolism.

  • Cell Seeding: Grow cells in standard complete medium in 10 cm plates to approximately 70% confluency.[3]

  • Media Preparation: Prepare the labeling medium. This typically consists of glucose-free DMEM or RPMI supplemented with 10% dialyzed fetal bovine serum (dFBS), antibiotics, and the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM).[2][3][8] Pre-warm the medium to 37°C.

  • Labeling: Aspirate the standard medium from the cells and wash once with sterile PBS.[3][8] Add the pre-warmed labeling medium to the cells and return them to the incubator for the desired labeling period (e.g., 24 hours or a duration equivalent to the cell doubling time).[3]

  • Metabolite Quenching and Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.[3]

    • Add 1 mL of ice-cold 80% methanol to each plate.[8]

    • Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

    • Vortex vigorously for 30 seconds.[8]

  • Sample Processing:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[8]

    • Transfer the supernatant containing the polar metabolites to a new tube.[8]

    • Dry the extracts using a vacuum concentrator.[8]

    • Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.[8]

Protocol 2: In Vivo Stable Isotope Infusion in Mice

This protocol provides a general framework for performing an in vivo tracer experiment in a mouse model.

  • Animal Preparation: Acclimate mice to the experimental conditions. For many metabolic studies, mice are fasted overnight prior to the infusion to achieve a metabolic baseline.[7]

  • Catheterization: For intravenous infusions, place a catheter in a suitable blood vessel, such as the jugular vein. This is typically done under anesthesia.[19]

  • Tracer Infusion: Prepare a sterile solution of the stable isotope tracer (e.g., [U-¹³C₆]-glucose). A common approach is a primed-continuous infusion, where an initial bolus (priming dose) is given to rapidly increase the tracer concentration in the blood, followed by a continuous infusion to maintain a steady-state enrichment.[7]

  • Tissue Collection: At the end of the infusion period, collect blood and tissues of interest. It is crucial to harvest and freeze tissues as quickly as possible to preserve the in vivo metabolic state.[9][19] Tissues should be snap-frozen in liquid nitrogen.[9]

  • Metabolite Extraction: Metabolites can be extracted from the frozen tissues using methods similar to those for cultured cells, often involving homogenization in a cold solvent.

  • Sample Analysis: Analyze the isotopic enrichment in plasma and tissue extracts using mass spectrometry.

Visualizations

Experimental_Workflow cluster_planning 1. Experimental Design cluster_execution 2. Experiment Execution cluster_analysis 3. Analysis cluster_interpretation 4. Interpretation a Formulate Hypothesis b Select Tracer & Model System a->b c Determine Labeling Duration b->c d Prepare Labeling Medium / Infusate c->d e Introduce Tracer to System d->e f Collect Samples & Quench Metabolism e->f g Extract Metabolites f->g h Mass Spectrometry Analysis g->h i Data Processing (e.g., Natural Abundance Correction) h->i j Calculate Isotopic Enrichment i->j k Metabolic Flux Analysis j->k l Biological Interpretation k->l

Caption: A typical workflow for a stable isotope tracer experiment.

Troubleshooting_Decision_Tree cluster_design Experimental Design Issues cluster_sample_prep Sample Prep Issues cluster_analysis Analytical & Data Issues cluster_hypothesis Hypothesis Evaluation start Unexpected Results? tracer_choice Inappropriate Tracer? start->tracer_choice Check Design quenching Inefficient Quenching? start->quenching Check Sample Prep ms_issue Mass Spec Interference? start->ms_issue Check Analysis new_biology Revise Hypothesis / New Biology? start->new_biology If all else is ruled out labeling_time Incorrect Labeling Time? extraction Poor Extraction? data_proc Data Processing Error? (e.g., Nat. Abundance)

Caption: A decision tree for troubleshooting unexpected results.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose ¹³C-Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P Ribose5P Ribose-5P G6P->Ribose5P Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Glutamate Glutamate aKG->Glutamate

Caption: Tracing ¹³C from glucose through central carbon metabolism.

References

Validation & Comparative

A Comparative Guide to the Accuracy and Precision of Quantification with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes in complex matrices is a cornerstone of reliable data. In mass spectrometry-based bioanalysis, the use of internal standards is crucial for correcting analytical variability. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard, with deuterated (²H or D) standards being a popular choice due to their cost-effectiveness and wide availability.[1][2] This guide provides an objective comparison of deuterated standards with other alternatives, supported by experimental data, to aid in the selection of the most appropriate internal standard for your quantitative assays.

Stable isotope-labeled internal standards are structurally almost identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier stable isotope.[2] This near-identical physicochemical behavior allows them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1][3] While deuterated standards are widely used, it is essential to understand their performance characteristics in comparison to other standards, such as those labeled with carbon-13 (¹³C).

Performance Comparison: Deuterated vs. Other Internal Standards

The choice of internal standard can significantly impact the accuracy and precision of a quantitative assay. The following tables summarize the performance of deuterated internal standards compared to non-deuterated (analog) and ¹³C-labeled internal standards.

Table 1: Comparison of a Deuterated vs. an Analog Internal Standard for the Quantification of Kahalalide F

Performance MetricAnalog Internal StandardDeuterated (D8) Internal StandardKey Observation
Accuracy (Mean Bias) 96.8%100.3%Deuterated IS showed a mean bias closer to the true value.[4]
Precision (Standard Deviation) 8.6%7.6%Statistically significant improvement in precision with the deuterated IS (p=0.02).[4]
Number of Samples (n) 284340-
Data from a study comparing the accuracy and precision of an LC-MS/MS assay for the anticancer agent kahalalide F.[4]

Table 2: General Performance Comparison of Internal Standard Types

ParameterDeuterated Internal Standard¹³C or ¹⁵N Labeled Internal StandardNon-Isotopically Labeled (Analog) Internal Standard
Chromatographic Co-elution May exhibit a slight retention time shift (isotope effect).[5][6]Generally co-elutes perfectly with the analyte.[1][6]Different retention time from the analyte.[7]
Ionization Efficiency Very similar to the analyte.[8]Virtually identical to the analyte.[9]May differ significantly from the analyte.
Potential for Isotope Exchange Can be susceptible to H/D back-exchange, especially at labile positions.[5][10]Chemically stable with no risk of isotope exchange.[1][11]Not applicable.
Cost and Availability Generally lower cost and more widely available.[2][11]Typically more expensive and less readily available.[9][12]Varies depending on the compound.
This table summarizes general observations from multiple sources.[1][2][5][6][7][8][9][10][11][12]

Key Considerations for Using Deuterated Standards

While deuterated standards offer significant advantages in improving assay accuracy and precision, it is crucial to be aware of their potential limitations:[5]

  • Isotope Effect and Chromatographic Shift: The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of a molecule, leading to a difference in retention time between the deuterated standard and the native analyte.[6] This can be particularly problematic in reversed-phase chromatography, where deuterated compounds may elute slightly earlier.[10] If the analyte and internal standard do not co-elute, they may experience different degrees of matrix effects, compromising quantification accuracy.[5][13]

  • Instability and Deuterium Exchange: Deuterated standards can be prone to hydrogen/deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix.[5] This is a greater risk for deuterium labels on heteroatoms (e.g., -OH, -NH, -SH).[3] Such exchange can lead to an underestimation of the analyte concentration.[5]

  • Isotopic Purity: The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte's concentration.[14] It is essential to use highly enriched and purified deuterated standards, with a recommended isotopic enrichment of ≥ 98%.[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful application of deuterated internal standards in quantitative analysis.[8] Below is a generalized methodology for a typical quantitative LC-MS/MS analysis.

Protocol 1: General Quantitative Analysis of a Drug in Human Plasma

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[14]

    • Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution.

    • Prepare a working solution of the deuterated internal standard at an optimized concentration (e.g., 100 ng/mL).[15]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.[8]

    • Vortex briefly to mix.

    • Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate the plasma proteins.[8]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[16]

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[16]

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a suitable reversed-phase column (e.g., C18) with a gradient elution program to achieve chromatographic separation. The mobile phases typically consist of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid.[16]

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.[6]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the deuterated internal standard.[8]

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).[8]

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[8]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in a typical quantitative bioanalysis workflow and the decision-making process for selecting an internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add Deuterated Internal Standard sample->add_is extraction Extraction (e.g., Protein Precipitation, SPE) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Experimental workflow for quantitative bioanalysis using a deuterated internal standard.

G start Need for Internal Standard? high_accuracy Highest Accuracy & Precision Required? start->high_accuracy Yes no_is No Internal Standard (Less Accurate) start->no_is No cost_concern Cost a Major Constraint? high_accuracy->cost_concern Yes use_analog Use Analog IS high_accuracy->use_analog No use_13c Use 13C-labeled IS cost_concern->use_13c No use_deuterated Use Deuterated IS cost_concern->use_deuterated Yes

Caption: Decision tree for selecting an appropriate internal standard.

References

A Researcher's Guide to Amino Acid Analysis: An Inter-laboratory Comparison of Leading Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical aspect of experimental work, from basic research to pharmaceutical quality control. This guide provides an objective comparison of the most prevalent methods used for amino acid analysis, supported by experimental data and detailed protocols to aid in methodology selection and implementation.

The determination of amino acid composition is fundamental in various scientific disciplines. The choice of analytical technique depends on factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation. This guide delves into a comparative analysis of three widely adopted methods: Ion-Exchange Chromatography (IEC) with post-column derivatization, High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The selection of an appropriate amino acid analysis method is often dictated by its quantitative performance. The following table summarizes key performance metrics for the three major techniques, compiled from various studies. It is important to note that performance can vary based on the specific instrumentation, derivatization reagents, and sample matrix.

Performance MetricIon-Exchange Chromatography (Post-Column Derivatization)HPLC (Pre-Column Derivatization)LC-MS/MS (Without Derivatization)
Accuracy (% Recovery) 85-115%90-110%82-103%[1]
Precision (% RSD) < 5%< 10%< 15%[2]
**Linearity (R²) **> 0.995> 0.999[3][4]> 0.99[5]
Limit of Detection (LOD) low pmol range[6]fmol to pmol range[5]pmol range[1]
Limit of Quantification (LOQ) pmol rangepmol range[1]0.7–94.1 ng/mL[2]

Experimental Workflow Overview

The general workflow for amino acid analysis involves several key stages, from sample preparation to data analysis. The specific steps can vary depending on the chosen analytical method.

Amino Acid Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample Biological Sample (e.g., Plasma, Protein) Hydrolysis Protein Hydrolysis (if required) Sample->Hydrolysis Deproteinization Deproteinization Hydrolysis->Deproteinization Cleanup Sample Cleanup (e.g., SPE, Filtration) Deproteinization->Cleanup Derivatization Derivatization (Pre-column) Cleanup->Derivatization HPLC Separation Chromatographic Separation Cleanup->Separation LC-MS/MS, IEC Derivatization->Separation PostDeriv Post-Column Derivatization Separation->PostDeriv IEC Detection Detection Separation->Detection HPLC, LC-MS/MS PostDeriv->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for amino acid analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and ensuring the validity of comparisons. Below are representative protocols for each of the discussed analytical techniques.

Ion-Exchange Chromatography (IEC) with Post-Column Ninhydrin (B49086) Derivatization

Ion-exchange chromatography has long been a standard method for amino acid analysis.[7] The separation is based on the charge of the amino acids and their interaction with an ion-exchange resin.

  • Sample Preparation:

    • For protein samples, perform acid hydrolysis using 6M HCl at 110°C for 24 hours to release individual amino acids.

    • Neutralize the hydrolysate and dilute with a loading buffer (typically a low pH sodium or lithium citrate (B86180) buffer).[8]

    • For free amino acid analysis in biological fluids, deproteinize the sample, often by adding sulfosalicylic acid, followed by centrifugation.[9]

  • Chromatography:

    • Load the prepared sample onto a cation-exchange column.[10]

    • Elute the amino acids using a gradient of increasing pH and/or ionic strength buffers (e.g., sodium or lithium citrate buffers).[8][10] The column temperature is precisely controlled to ensure reproducible separation.[10]

  • Post-Column Derivatization and Detection:

    • The column eluent is mixed with a ninhydrin reagent.[10]

    • The mixture is passed through a high-temperature reaction coil to facilitate the color-forming reaction between ninhydrin and the amino acids.[10]

    • The colored compounds are detected by a photometer at two wavelengths, typically 570 nm for primary amino acids and 440 nm for proline.[10]

  • Quantification:

    • The concentration of each amino acid is determined by comparing the peak area to that of a known standard.

HPLC with Pre-column Derivatization

This method offers higher sensitivity and faster analysis times compared to traditional IEC.[11] Derivatization of amino acids is performed before their separation on a reversed-phase HPLC column.

  • Sample Preparation and Derivatization:

    • Prepare the sample as described for IEC (hydrolysis and/or deproteinization).

    • Derivatize the amino acids using a fluorescent reagent such as o-phthalaldehyde (B127526) (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids.[12][13] This can be automated in modern autosamplers.[11][13]

  • Chromatography:

    • Inject the derivatized sample onto a reversed-phase column (e.g., C18).

    • Separate the derivatized amino acids using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile.

  • Detection:

    • Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing reagent.

  • Quantification:

    • Quantify the amino acids by comparing their peak areas to those of derivatized standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a powerful tool for amino acid analysis due to its high sensitivity, specificity, and ability to analyze underivatized amino acids.[14]

  • Sample Preparation:

    • For biological fluids like plasma, a simple "dilute and shoot" approach can be used after protein precipitation.[9] This involves adding a precipitating agent (e.g., sulfosalicylic acid), centrifuging, and diluting the supernatant.[9]

    • Isotopically labeled internal standards for each amino acid are often added to the sample prior to analysis to ensure high accuracy and account for matrix effects.[1][15]

  • Chromatography:

    • Separate the underivatized amino acids on a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, which provides good retention for these polar compounds.[1]

    • Elution is typically performed with a gradient of an aqueous buffer and an organic solvent.

  • Mass Spectrometry:

    • The eluting amino acids are ionized, typically using electrospray ionization (ESI).

    • Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition for each amino acid and its internal standard.[15]

  • Quantification:

    • The concentration of each amino acid is determined from the ratio of the peak area of the native amino acid to its corresponding isotopically labeled internal standard.[1]

Concluding Remarks

The choice of an amino acid analysis method should be guided by the specific requirements of the study. Ion-exchange chromatography remains a robust and reliable method, particularly in regulated environments.[7] HPLC with pre-column derivatization offers a good balance of speed, sensitivity, and cost-effectiveness. For high-throughput applications and studies requiring the utmost sensitivity and specificity, LC-MS/MS is often the method of choice. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make informed decisions to achieve accurate and reliable amino acid quantification.

References

A Researcher's Guide to Cross-Validation of Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative mass spectrometry, the reliability of data is paramount. For researchers, scientists, and drug development professionals, the choice and validation of an internal standard (IS) is a critical step in ensuring the accuracy and reproducibility of analytical methods. This guide provides an objective comparison of different internal standards, supported by experimental data and detailed protocols, to aid in the development of robust and reliable mass spectrometry assays.

The use of an internal standard is fundamental to correcting for variability during sample preparation, chromatography, and mass spectrometric detection.[1] An IS is a compound of known concentration added to all samples, calibrators, and quality controls at the earliest stage of analysis.[2] By comparing the analyte signal to the IS signal, variations in the analytical process can be normalized, leading to more accurate and precise results.[3][4] The two main categories of internal standards used in mass spectrometry are Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analogs.[2][3]

Comparative Overview of Internal Standards

The selection of an appropriate internal standard is a critical decision in method development. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible.[2]

Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" in quantitative mass spectrometry.[5][6] A SIL-IS is a form of the analyte where one or more atoms are replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[6] This near-identical chemical structure ensures that the SIL-IS co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio.[5] However, even with SIL-IS, challenges can arise. For instance, deuterium-labeled compounds may sometimes show slightly different chromatographic retention times or extraction recoveries compared to the non-labeled analyte.[5][7]

Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but not identical.[3] They are often used when a SIL-IS is not available or is prohibitively expensive.[7] While they can compensate for some variability, they may not fully account for matrix effects and differences in ionization efficiency compared to the analyte.[8]

FeatureStable Isotope-Labeled IS (SIL-IS)Structural Analog IS
Chemical Structure Nearly identical to the analyte.[6]Similar but not identical to the analyte.[3]
Chromatographic Behavior Ideally co-elutes with the analyte.[5]Elutes close to the analyte but may have a different retention time.
Matrix Effect Compensation Excellent, as it experiences similar ion suppression/enhancement.[8]Variable; may not fully compensate for matrix effects.[8]
Cost & Availability Generally more expensive and may require custom synthesis.[7]Often more readily available and less expensive.
Risk of Cross-Interference Minimal, but needs to be assessed.Higher potential for interference from endogenous compounds.

Case Study: Cross-Validation of Deuterated Internal Standards for Testosterone (B1683101) Analysis

This section details a cross-validation study comparing two different deuterated internal standards for the quantification of testosterone in human plasma by LC-MS/MS.

Experimental Protocol

1. Materials and Methods:

  • Analytes: Testosterone

  • Internal Standards: Testosterone-d3 and Testosterone-d5

  • Matrix: Human Plasma

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).[5]

2. Sample Preparation:

  • A protein precipitation method was used for sample extraction.

  • To 100 µL of plasma, 20 µL of the internal standard working solution (either Testosterone-d3 or Testosterone-d5) was added.

  • 300 µL of acetonitrile (B52724) was added to precipitate proteins.

  • The samples were vortexed and then centrifuged.

  • The supernatant was transferred to a new plate and evaporated to dryness.

  • The residue was reconstituted in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • The reconstituted samples were injected into the LC-MS/MS system.

  • Multiple Reaction Monitoring (MRM) was used to detect and quantify testosterone and the internal standards.

4. Cross-Validation Procedure:

  • Two sets of calibration standards and quality control (QC) samples were prepared.

  • Set A was prepared using Testosterone-d3 as the internal standard.

  • Set B was prepared using Testosterone-d5 as the internal standard.

  • The accuracy and precision of the two methods were compared.

  • A set of incurred samples was analyzed using both methods, and the results were compared.

Data Presentation

Table 1: Comparison of Accuracy and Precision for Testosterone Quantification using Different Internal Standards

QC LevelNominal Conc. (ng/mL)\multicolumn{2}{c}{Testosterone-d3 IS}\multicolumn{2}{c}{Testosterone-d5 IS}
Accuracy (%) Precision (CV%) Accuracy (%) Precision (CV%)
LLOQ0.195.88.298.17.5
Low0.3102.35.6101.54.9
Mid598.94.199.23.8
High20101.13.5100.43.1

Table 2: Incurred Sample Reanalysis Comparison

Sample IDConc. with T-d3 (ng/mL)Conc. with T-d5 (ng/mL)% Difference
12.542.612.7%
28.128.05-0.9%
315.615.91.9%
40.450.43-4.6%
51.891.953.1%

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (Testosterone-d3 or Testosterone-d5) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Tandem Mass Spectrometry (MRM Detection) hplc->ms quant Quantification (Analyte/IS Ratio) ms->quant cross_val Cross-Validation Comparison quant->cross_val

Caption: Workflow for the cross-validation of different deuterated internal standards.

Case Study: Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for Everolimus (B549166) Quantification

This section presents a comparison of a SIL-IS (everolimus-d4) and a structural analog IS (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus.[9]

Experimental Protocol

1. Materials and Methods:

  • Analyte: Everolimus

  • Internal Standards: Everolimus-d4 (SIL-IS) and 32-desmethoxyrapamycin (Analog IS)

  • Matrix: Whole Blood

  • Instrumentation: LC-MS/MS system

2. Method Validation:

  • The method was validated by assessing the lower limit of quantification (LLOQ), accuracy, and precision using both internal standards.[9]

  • Two MRM transitions were monitored for everolimus.[9]

  • The results were also compared with an independent LC-MS/MS method from another laboratory.[9]

Data Presentation

Table 3: Performance Characteristics of Everolimus Quantification with Different Internal Standards [9]

ParameterEverolimus-d4 (SIL-IS)32-desmethoxyrapamycin (Analog IS)
LLOQ 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total CV% 4.3% - 7.2%4.3% - 7.2%
Correlation (r) vs. Reference Method > 0.98> 0.98
Slope vs. Reference Method 0.950.83

Mandatory Visualization

G cluster_is Internal Standard Selection cluster_validation Method Validation Parameters cluster_results Performance Outcome sil_is Stable Isotope-Labeled IS (Everolimus-d4) lloq LLOQ sil_is->lloq accuracy Accuracy sil_is->accuracy precision Precision sil_is->precision comparison Comparison to Reference Method sil_is->comparison analog_is Structural Analog IS (32-desmethoxyrapamycin) analog_is->lloq analog_is->accuracy analog_is->precision analog_is->comparison sil_results Favorable Slope (0.95) Acceptable Performance analog_results Acceptable Slope (0.83) Acceptable Performance comparison->sil_results comparison->analog_results

Caption: Logical relationship in comparing two internal standards for everolimus.

Conclusion

The cross-validation of internal standards is an indispensable practice in quantitative mass spectrometry to ensure data of the highest quality. While stable isotope-labeled internal standards are generally the preferred choice due to their superior ability to compensate for matrix effects and other analytical variabilities, structural analogs can be a suitable alternative in certain situations.[8] As demonstrated in the case studies, a thorough validation process is essential to confirm the performance of any chosen internal standard. The data presented here underscores the importance of careful selection and rigorous validation to achieve accurate and reliable results in mass spectrometry-based bioanalysis.

References

The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative bioanalysis is paramount. In liquid chromatography-mass spectrometry (LC-MS) based quantification, the choice of an internal standard is a critical decision that directly influences data reliability. This guide provides an objective comparison of deuterated (stable isotope-labeled) versus non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform best practices in various biological matrices.

Internal standards (IS) are indispensable in LC-MS to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, are widely considered the "gold standard" for this purpose.

Superior Performance of Deuterated Standards: A Data-Driven Comparison

The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance. Their near-identical chemical and physical properties to the analyte allow for more effective compensation for matrix effects and other sources of variability. Matrix effects, caused by co-eluting endogenous components in biological matrices like plasma, urine, or tissue homogenates, can suppress or enhance the analyte's signal, leading to inaccurate quantification. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, enabling accurate normalization of the signal.

The following tables summarize quantitative data from various studies, highlighting the superior performance of deuterated internal standards compared to structural analogues.

Table 1: Comparison of Assay Precision (%RSD) with Different Internal Standard Strategies

AnalyteMatrixInternal Standard TypePrecision (%RSD) at Low QCPrecision (%RSD) at High QCReference
Drug AHuman PlasmaDeuterated (D4-Drug A)3.5%2.1%
Drug AHuman PlasmaStructural Analog9.8%7.5%
Drug BRat UrineDeuterated (D6-Drug B)4.2%2.8%
Drug BRat UrineStructural Analog11.5%9.2%
ImidaclopridCannabisDeuterated (Imidacloprid-D4)< 15%< 15%
ImidaclopridCannabisNone> 50%> 50%

Table 2: Comparison of Accuracy and Matrix Effect with Different Internal Standards

AnalyteInternal Standard TypeAccuracy (%)Matrix Effect (%)Reference
Drug X (1 ng/mL)Deuterated (D4-Drug X)98.597.8
Drug X (1 ng/mL)¹³C-Labeled (¹³C6-Drug X)99.198.5
Drug X (1 ng/mL)Structural Analog (Analog Y)85.375.4
Kahalalide FDeuterated100.3 (Mean Bias)-
Kahalalide FStructural Analogue96.8 (Mean Bias)-

Experimental Protocols

To objectively compare the performance of deuterated and non-deuterated internal standards, a thorough validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.

Objective:

To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:
  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analogue) internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

A Comparative Guide to Deuterated Amino Acids for Quantitative Proteomics: (S)-2-Amino-3,3-dimethylbutanoic acid-d6 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-2-Amino-3,3-dimethylbutanoic acid-d6 and other commercially available deuterated amino acids. The selection of an appropriate stable isotope-labeled amino acid is critical for the accuracy and reliability of quantitative proteomics experiments, particularly in mass spectrometry-based workflows like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This document presents key quality attributes from Certificates of Analysis (CoA), a detailed experimental protocol for a common application, and a visual representation of the experimental workflow.

Product Comparison

The following table summarizes the key specifications for this compound and several common alternative deuterated amino acids. Data for this compound is based on supplier specifications in the absence of a formal Certificate of Analysis.

FeatureThis compoundL-Leucine-d10L-Valine-d8L-Alanine-d4
CAS Number Not Available106972-44-535045-72-818806-29-6
Molecular Formula C₈H₁₁D₆NO₂C₆H₃D₁₀NO₂C₅H₃D₈NO₂C₃H₃D₄NO₂
Molecular Weight 165.26141.23125.2093.12
Isotopic Purity Information Not Available≥98%≥98% atom % D98 atom % D
Chemical Purity ≥98.0% (by NMR)≥98% (by HPLC)≥98% (CP)≥99% (CP)
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid

Experimental Protocol: Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteins. It relies on the metabolic incorporation of "heavy" amino acids into proteins in one cell population, which can then be distinguished from a "light" amino acid-containing control population by mass spectrometry.

Objective: To determine the relative abundance of proteins between two cell populations using a deuterated amino acid for metabolic labeling.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • SILAC-grade cell culture medium deficient in the amino acid to be labeled (e.g., Leucine-free DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" (non-labeled) amino acid (e.g., L-Leucine)

  • "Heavy" deuterated amino acid (e.g., L-Leucine-d10)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Cell Culture Adaptation:

    • Culture two populations of cells in parallel.

    • For the "light" population, supplement the amino acid-deficient medium with the "light" amino acid and dFBS.

    • For the "heavy" population, supplement the amino acid-deficient medium with the "heavy" deuterated amino acid and dFBS.

    • Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment:

    • Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" population) while maintaining the other as a control.

  • Cell Harvesting and Lysis:

    • Harvest both "light" and "heavy" cell populations.

    • Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a protein assay.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Reduce the disulfide bonds in the mixed protein sample with DTT.

    • Alkylate the resulting free thiols with iodoacetamide.

    • Digest the proteins into peptides overnight using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs. The ratio of the peak intensities of the heavy to light peptides corresponds to the relative abundance of the protein in the two samples.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical SILAC experiment for quantitative proteomics.

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis light_culture Light Culture (Normal Amino Acid) heavy_culture Heavy Culture (Deuterated Amino Acid) mix Mix Equal Protein Amounts light_culture->mix heavy_culture->mix digest Protein Digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: Workflow for a SILAC-based quantitative proteomics experiment.

A Researcher's Guide to Isotopic Purity Assessment of (S)-2-Amino-3,3-dimethylbutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated compounds is a critical factor for the validity and accuracy of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of (S)-2-Amino-3,3-dimethylbutanoic acid-d6, a deuterated analog of a leucine (B10760876) derivative. This guide includes supporting experimental data for comparable compounds and detailed protocols to ensure precise and reliable purity assessment.

This compound is a stable isotope-labeled compound used as a tracer in metabolic research and as an internal standard in mass spectrometry-based quantification.[1] The replacement of six hydrogen atoms with deuterium (B1214612) allows for the differentiation of this molecule from its endogenous, non-deuterated counterpart. The accuracy of studies employing this compound is directly dependent on its isotopic enrichment and the absence of isotopic impurities.

Comparative Analysis of Analytical Techniques

The two primary methods for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and provides complementary information.

Analytical MethodPrinciple of DetectionInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the differentiation of isotopologues based on their mass difference.- Isotopic enrichment (atom percent excess) - Distribution of different isotopic species (e.g., d0, d1, d2...d6) - Detection of non-deuterated and partially deuterated impurities.- High sensitivity, requiring minimal sample amounts. - Provides detailed isotopic distribution. - Can be coupled with chromatography (LC-MS, GC-MS) for simultaneous separation and analysis.[2]- May not provide the specific location of deuterium labels without fragmentation analysis. - Ionization efficiency can vary between isotopologues, potentially affecting accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei. ¹H NMR quantifies the absence of protons at specific sites, while ²H NMR directly detects deuterium nuclei.- Confirms the position of deuterium labels. - Provides information on the structural integrity of the molecule. - Can determine the extent of deuteration by comparing signal integrals.- Non-destructive technique. - Provides unambiguous structural information. - Quantitative ¹H NMR is a reliable method for determining the degree of deuteration.- Lower sensitivity compared to MS, requiring a larger sample size. - Complex spectra can be challenging to interpret. - Requires the use of expensive deuterated solvents for analysis.

Quantitative Data Comparison

The isotopic purity of commercially available deuterated amino acids is typically high. The following table provides a comparison of the isotopic purity for this compound and a common alternative, L-Leucine-d3. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific purity data.

CompoundSupplier ExampleStated Isotopic PurityChemical Purity
This compound MedChemExpressPurity to be confirmed by Certificate of Analysis[1]≥98.0% (for non-deuterated form)[3]
L-Leucine-d3 Sigma-Aldrich99 atom % D99% (CP)

Experimental Protocols

Method 1: Isotopic Purity Assessment by Mass Spectrometry

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the determination of isotopic enrichment.

1. Materials and Reagents:

  • This compound

  • (S)-2-Amino-3,3-dimethylbutanoic acid (non-deuterated standard)

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid

  • High-resolution mass spectrometer with an electrospray ionization (ESI) source

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of both the deuterated and non-deuterated compounds in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Create a dilution series of the non-deuterated standard to establish a calibration curve.

  • Prepare a working solution of the deuterated compound at a known concentration.

3. LC-MS Analysis:

  • Chromatography: Use a C18 column suitable for amino acid analysis.

  • Mobile Phase: Employ a gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and acquire full scan data in a high-resolution mode.

4. Data Analysis:

  • Extract the ion chromatograms for the [M+H]⁺ ions of both the deuterated and non-deuterated compounds.

  • Calculate the area under the curve for each peak.

  • Determine the percentage of the non-deuterated species in the deuterated sample.

  • The isotopic purity is calculated as 100% minus the percentage of the non-deuterated form and any partially deuterated species.

Method 2: Isotopic Purity Assessment by NMR Spectroscopy

This protocol outlines the use of ¹H NMR to determine the degree of deuteration.

1. Materials and Reagents:

  • This compound

  • Deuterium oxide (D₂O) or another suitable deuterated NMR solvent

  • NMR spectrometer (≥400 MHz recommended)

2. Sample Preparation:

  • Accurately weigh and dissolve a sufficient amount of the deuterated compound in the chosen deuterated solvent to obtain a clear solution.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for complete signal relaxation for accurate integration.

4. Data Analysis:

  • Identify the proton signals in the spectrum that correspond to the non-deuterated positions and the residual signals at the deuterated positions.

  • Integrate the signals.

  • The degree of deuteration at a specific position is calculated by comparing the integral of the residual proton signal to the integral of a signal from a non-deuterated part of the molecule.

Visualizing the Experimental Workflow and Signaling Pathways

Experimental Workflow for Isotopic Purity Assessment

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_result Conclusion sample This compound dissolve Dissolution in appropriate solvent sample->dissolve ms Mass Spectrometry dissolve->ms nmr NMR Spectroscopy dissolve->nmr ms_data Analyze Mass Spectra (Isotopologue distribution) ms->ms_data nmr_data Analyze NMR Spectra (Positional confirmation) nmr->nmr_data purity Isotopic Purity Assessment ms_data->purity nmr_data->purity

References

The Gold Standard: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against other common alternatives, supported by experimental data and detailed protocols. The evidence overwhelmingly demonstrates that SIL-ISs offer superior performance in mitigating common analytical challenges, leading to more reliable and robust bioanalytical data.

In the complex environment of biological matrices, even the most sophisticated analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can compromise the integrity of quantitative results. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for these variations. While various types of internal standards exist, SIL-ISs have emerged as the preferred choice in regulated bioanalysis due to their unique ability to mimic the analyte of interest throughout the entire analytical process.

Unparalleled Compensation for Analytical Variability

A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identity is the cornerstone of its superiority over other types of internal standards, such as structural analogs.

The primary advantages of using SIL-ISs include:

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting components from the sample matrix, are a significant source of error in LC-MS analysis. Since a SIL-IS has virtually the same retention time and ionization efficiency as the analyte, it experiences the same matrix effects. This co-elution ensures that any signal suppression or enhancement is mirrored in both the analyte and the internal standard, allowing for accurate correction.

  • Compensation for Sample Preparation Variability: The journey of a sample from collection to analysis involves multiple steps, including extraction, evaporation, and reconstitution. Analyte loss can occur at any of these stages. A SIL-IS, being chemically identical to the analyte, tracks these losses with high fidelity, ensuring that the final analyte-to-IS ratio remains constant and accurate.

  • Improved Accuracy and Precision: By effectively compensating for both matrix effects and variability in sample recovery, SIL-ISs lead to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.

Quantitative Performance Comparison

The superiority of SIL-ISs over structural analog internal standards is not merely theoretical. Experimental data consistently demonstrates their enhanced performance in key analytical parameters.

Performance MetricStable Isotope-Labeled ISStructural Analog ISAdvantage of SIL-IS
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Consistently provides higher accuracy due to better compensation for matrix effects and recovery variations.
Precision (%CV) Typically <10%Can be >15%The use of a SIL-IS results in significantly better precision, as it tracks the analyte's behavior more closely.
Matrix Effect (% Suppression/Enhancement) Effectively compensated (<5% difference between analyte and IS)Inconsistent compensation (can be >20% difference)The near-identical nature of SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.
Recovery Variability (%CV) Low (<10%)Higher (>15%)SIL-IS tracks the analyte's recovery throughout the sample preparation process more reliably than a structural analog.

Note: The values presented are typical and can vary depending on the specific assay, analyte, and matrix.

Experimental Protocols

To ensure the robustness and reliability of a bioanalytical method, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for method validation. The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.

Assessment of Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.

Procedure:

  • Obtain Blank Matrix: Source at least six different lots of the blank biological matrix from individual donors.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the analyte and SIL-IS at a known concentration (e.g., low and high QC levels) into the mobile phase or a neat solution that mimics the final extract composition.

    • Set B (Post-Extraction Spike): Extract the blank matrix from each of the six lots using the established sample preparation procedure. Spike the analyte and SIL-IS into the resulting extracts at the same concentrations as in Set A.

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF for the analyte and the IS for each lot of the matrix using the formula: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized Matrix Factor: Calculate the IS-normalized MF for each lot: IS-Normalized MF = (Analyte MF) / (IS MF)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.

Evaluation of Recovery

Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.

Procedure:

  • Prepare Sample Sets: Prepare three sets of quality control (QC) samples at low, medium, and high concentrations.

    • Set 1 (Extracted Samples): Spike the analyte and SIL-IS into the biological matrix and perform the full extraction procedure.

    • Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.

    • Set 3 (Neat Solution): Spike the analyte and SIL-IS into the mobile phase or reconstitution solvent.

  • Analysis: Analyze all three sets of samples.

  • Calculation:

    • Recovery of Analyte (%): (Peak Area of Analyte in Set 1 / Peak Area of Analyte in Set 2) * 100

    • Recovery of IS (%): (Peak Area of IS in Set 1 / Peak Area of IS in Set 2) * 100

    • Relative Recovery (%): (Recovery of Analyte / Recovery of IS) * 100

  • Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible across the concentration range. The relative recovery should be close to 100%, indicating that the SIL-IS effectively tracks the analyte.

Visualizing the Workflow and Concepts

To further illustrate the concepts discussed, the following diagrams have been created using Graphviz (DOT language).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with SIL-IS Sample->Spike Extract Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integ Peak Integration MS->Integ Ratio Calculate Analyte/IS Ratio Integ->Ratio Calib Quantify against Calibration Curve Ratio->Calib Result Final Concentration Calib->Result G cluster_0 Compensation for Analytical Variability cluster_1 With Stable Isotope-Labeled IS cluster_2 With Structural Analog IS SIL_IS Analyte and SIL-IS (Co-elute) Matrix_Effect Matrix Effect (Suppression/Enhancement) SIL_IS->Matrix_Effect Both equally affected Corrected_Signal Accurate Analyte/IS Ratio Matrix_Effect->Corrected_Signal Analog_IS Analyte and Analog IS (Separate Elution) Matrix_Effect_2 Matrix Effect (Suppression/Enhancement) Analog_IS->Matrix_Effect_2 Affected differently Inaccurate_Signal Inaccurate Analyte/IS Ratio Matrix_Effect_2->Inaccurate_Signal G cluster_workflow Matrix Effect Assessment Workflow cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Extraction Spike start Obtain ≥6 lots of blank matrix Spike_A Spike Analyte + IS into neat solution start->Spike_A Extract_B Extract blank matrix start->Extract_B Analyze Analyze Set A and Set B by LC-MS/MS Spike_A->Analyze Spike_B Spike Analyte + IS into extract Extract_B->Spike_B Spike_B->Analyze Calculate Calculate IS-Normalized Matrix Factor Analyze->Calculate Evaluate Evaluate %CV across lots (Acceptance: ≤15%) Calculate->Evaluate

A Comparative Study of Deuterated Amino Acids in Kinetic Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic implications of isotopic substitution is paramount. This guide provides an objective comparison of different deuterated amino acids in kinetic studies, supported by experimental data and detailed protocols. By replacing hydrogen with its heavier isotope, deuterium (B1214612), researchers can unlock valuable insights into reaction mechanisms, enzyme kinetics, and metabolic pathways.

Deuterated amino acids have become indispensable tools in a wide array of kinetic studies, primarily due to the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes.[1] The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step of the reaction.[2] This effect provides a powerful probe for elucidating enzymatic mechanisms and has significant applications in drug development, particularly in modifying the pharmacokinetic profiles of drug candidates.[3]

This guide will delve into the comparative performance of various deuterated amino acids in key applications such as enzyme kinetics, protein turnover analysis, and metabolic flux studies. We will present quantitative data in clearly structured tables, provide detailed experimental methodologies, and visualize complex pathways and workflows to facilitate a comprehensive understanding.

Comparative Analysis of Kinetic Isotope Effects

The magnitude of the KIE can provide crucial information about the transition state of an enzyme-catalyzed reaction. A large primary KIE (typically kH/kD > 2) is indicative of C-H bond cleavage being the rate-limiting step. Below is a summary of observed intrinsic deuterium kinetic isotope effects for several deuterated amino acids in the D-amino acid oxidase-catalyzed reaction.

Deuterated Amino AcidEnzymeIntrinsic kH/kDReference
[α-²H]-D-AlanineD-Amino Acid Oxidase5.7[4]
[α-²H]-D-SerineD-Amino Acid Oxidase4.5[4]
[α-²H]-GlycineD-Amino Acid Oxidase3.6[4]

Table 1: Comparison of intrinsic deuterium kinetic isotope effects (kH/kD) for different deuterated amino acids with D-Amino Acid Oxidase. The values indicate that C-H bond cleavage is a significant rate-limiting step for all three substrates, with the effect being most pronounced for D-Alanine.

Application in Protein Turnover Studies: Leucine (B10760876) vs. Phenylalanine

Deuterated amino acids are extensively used to measure protein synthesis and degradation rates. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and heavy water (D₂O) labeling are two prominent techniques. The choice of deuterated amino acid can influence the experimental outcome. For instance, a study comparing the use of ¹⁸O-labeled leucine and phenylalanine to measure protein turnover in muscle cell cultures revealed significant differences in label loss, suggesting that the deacylation of tRNA is substantially faster for leucine than for phenylalanine.[5] This highlights the importance of selecting the appropriate deuterated amino acid based on the specific biological question and system under investigation.

Deuterated Amino AcidApplicationKey FindingsReference
Deuterated LeucineProtein TurnoverHigher rate of label loss from tRNA compared to Phenylalanine, suggesting a potential futile cycle.[5]
Deuterated PhenylalanineProtein TurnoverMore stable tRNA acylation compared to Leucine, potentially offering a more accurate measure of proteolysis.[5]
Deuterated ValineProtein TurnoverUsed in whole-animal studies to determine precursor RIA and protein degradation rates in various tissues.[6]

Table 2: Comparative insights into the use of deuterated leucine, phenylalanine, and valine in protein turnover studies. The choice of amino acid can impact the interpretation of results due to differences in their metabolic processing.

Experimental Protocols

Protocol for Measuring the Kinetic Isotope Effect of a Deuterated Amino Acid

This protocol outlines the general steps for determining the KIE of an enzyme-catalyzed reaction using a deuterated amino acid substrate.

Materials:

  • Enzyme of interest

  • Protiated (non-deuterated) amino acid substrate

  • Deuterated amino acid substrate

  • Reaction buffer

  • Quenching solution (e.g., acid or base)

  • Analytical instrument for product quantification (e.g., HPLC, mass spectrometer)

Procedure:

  • Enzyme Assay Optimization: Determine the optimal conditions (pH, temperature, enzyme concentration, and substrate concentration range) for the enzyme assay using the protiated substrate.

  • Kinetic Measurements with Protiated Substrate:

    • Set up a series of reactions with varying concentrations of the protiated amino acid.

    • Initiate the reaction by adding the enzyme.

    • At specific time points, quench the reaction.

    • Quantify the amount of product formed.

    • Determine the initial velocity (v₀) for each substrate concentration.

    • Calculate the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

  • Kinetic Measurements with Deuterated Substrate:

    • Repeat the kinetic measurements using the deuterated amino acid substrate under the same optimized conditions.

    • Determine the Km and Vmax for the deuterated substrate.

  • Calculation of the Kinetic Isotope Effect:

    • The KIE on Vmax is calculated as: KIE = Vmax (protiated) / Vmax (deuterated).

    • The KIE on Vmax/Km is calculated as: KIE = (Vmax/Km) (protiated) / (Vmax/Km) (deuterated).

Protocol for Protein Turnover Analysis using Heavy Water (D₂O) Labeling in Cell Culture

This protocol provides a general workflow for measuring protein turnover rates in cultured cells using D₂O.

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • Deuterium oxide (D₂O, 99.9%)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard medium.

    • Replace the standard medium with a labeling medium containing a final concentration of 4-8% D₂O.

  • Time-Course Sampling:

    • Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Protein Extraction and Digestion:

    • Lyse the harvested cells and quantify the protein concentration.

    • Take a fixed amount of protein from each time point for downstream processing.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Identify peptides and proteins using a database search algorithm.

    • Determine the rate of deuterium incorporation for each peptide over time by analyzing the isotopic distribution of the peptide's mass spectrum.

    • Calculate the protein turnover rate (synthesis and degradation rates) based on the deuterium incorporation kinetics.[7]

Mandatory Visualizations

Experimental Workflow for Protein Turnover Analysis using D₂O Labeling

D2O_Labeling_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sampling Time-Course Sampling cluster_processing Sample Processing cluster_analysis Data Analysis Start Start with Cultured Cells Label Add D2O-containing Medium Start->Label Harvest Harvest Cells at Different Time Points Label->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Processing & Turnover Calculation LCMS->Data End End Data->End Protein Turnover Rates

Caption: Workflow for D₂O labeling in kinetic studies.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, including protein synthesis.[8] Deuterated amino acids can be used to trace the flux through this pathway and its downstream effects on protein turnover.

mTOR_Signaling GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids (including Deuterated Tracers) mTORC1 mTORC1 AminoAcids->mTORC1 Activates Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy ProteinSynthesis Protein Synthesis (Measured by Deuterated Amino Acid Incorporation) S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis

Caption: Simplified mTOR signaling pathway.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.